molecular formula C24H34N6O4S2 B1679654 Propoxyphenyl-thiohydroxyhomosildenafil CAS No. 479073-90-0

Propoxyphenyl-thiohydroxyhomosildenafil

Número de catálogo: B1679654
Número CAS: 479073-90-0
Peso molecular: 534.7 g/mol
Clave InChI: DEWHQLWUEFWZSK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Propoxyphenyl-thiohydroxyhomosildenafil is a bioactive chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O4S2/c1-4-6-19-21-22(28(3)27-19)24(35)26-23(25-21)18-16-17(7-8-20(18)34-15-5-2)36(32,33)30-11-9-29(10-12-30)13-14-31/h7-8,16,31H,4-6,9-15H2,1-3H3,(H,25,26,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWHQLWUEFWZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479073-90-0
Record name Propoxyphenyl-thiohydroxyhomosildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPOXYPHENYL THIOHYDROXYHOMOSILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295414T63R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Pharmacological mechanism of action of Propoxyphenyl-thiohydroxyhomosildenafil

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Mechanism of Action of Propoxyphenyl-thiohydroxyhomosildenafil

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphenyl-thiohydroxyhomosildenafil is a potent, unapproved synthetic compound designed as a structural analogue of sildenafil, the active ingredient in several medications for erectile dysfunction (ED). This molecule has not undergone the rigorous preclinical and clinical evaluations required for approved pharmaceuticals. Instead, it has been identified as a clandestine adulterant in a variety of consumer products, particularly those marketed as "natural" or "herbal" supplements for male sexual enhancement.[1][2] The presence of this and similar undeclared analogues in readily available supplements poses a significant public health risk due to the lack of safety, efficacy, and quality control data.[3][4]

This technical guide provides a detailed examination of the pharmacological mechanism of action of Propoxyphenyl-thiohydroxyhomosildenafil. As no formal clinical studies exist for this compound, its mechanism is primarily inferred from its molecular structure, its demonstrated inhibitory action on phosphodiesterase type 5 (PDE5), and the well-established pharmacology of its parent compound, sildenafil. This document will synthesize the available analytical data and the foundational principles of PDE5 inhibition to offer a comprehensive overview for the scientific community.

Molecular Profile and Physicochemical Properties

Propoxyphenyl-thiohydroxyhomosildenafil is a derivative of thiohydroxyhomosildenafil, where the ethoxy group on the phenyl ring has been replaced by a propoxy moiety.[1] Its structure was first fully characterized after being isolated from adulterated herbal beverages.[1][2] The structural elucidation was accomplished using a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.[1][2]

PropertyValueSource
Molecular Formula C₂₄H₃₄N₆O₄S₂[5]
Molecular Weight 534.69 g/mol [5]
Chemical Name 1,6-Dihydro-5-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione[5]
Class Phosphodiesterase Type 5 (PDE5) Inhibitor (putative)[1][6]

Core Pharmacological Mechanism: Potent Inhibition of PDE5

The principal pharmacological target of Propoxyphenyl-thiohydroxyhomosildenafil is cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][6] This enzyme is highly expressed in the smooth muscle of the corpus cavernosum of the penis and plays a critical role in regulating erectile function.[1][7]

The Nitric Oxide (NO)/cGMP Signaling Pathway

Penile erection is a hemodynamic process initiated by sexual stimulation. This stimulation triggers the release of the neurotransmitter nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells within the corpus cavernosum.[7][8]

  • Activation of Soluble Guanylate Cyclase (sGC): NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[9][10]

  • Synthesis of cGMP: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[9]

  • Smooth Muscle Relaxation: The accumulation of intracellular cGMP activates cGMP-dependent protein kinase (PKG).[11][12] PKG, in turn, phosphorylates several downstream targets, leading to the opening of potassium channels and the sequestration of intracellular calcium.[10][11] The resulting decrease in cytosolic calcium levels causes the relaxation of the arterial and trabecular smooth muscle of the corpus cavernosum.[7][13]

  • Erection: This smooth muscle relaxation leads to vasodilation, allowing for a rapid and significant inflow of blood into the sinusoidal spaces of the corpus cavernosum. The expansion of these spaces compresses the subtunical venules, trapping blood within the penis and leading to a sustained erection.[1][6]

NO_cGMP_Pathway cluster_stimulation Initiation cluster_cellular Cellular Events cluster_outcome Physiological Outcome cluster_regulation Regulation Sexual\nStimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual\nStimulation->NO_Release sGC_Activation sGC Activation NO_Release->sGC_Activation cGMP_Production GTP -> cGMP sGC_Activation->cGMP_Production PKG_Activation PKG Activation cGMP_Production->PKG_Activation PDE5 PDE5 (Phosphodiesterase 5) cGMP_Production->PDE5 is degraded by Ca_Decrease Decrease in Intracellular Ca2+ PKG_Activation->Ca_Decrease Relaxation Corpus Cavernosum Smooth Muscle Relaxation Ca_Decrease->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation Erection Erection Vasodilation->Erection Inactivation cGMP -> 5'-GMP (Inactive) PDE5->Inactivation Inhibition Propoxyphenyl- thiohydroxyhomosildenafil Inhibition->PDE5 Inhibits

The NO/cGMP signaling cascade and point of PDE5 inhibition.
Mechanism of Inhibition and Enhanced Potency

The physiological signal for erection is terminated by PDE5, which specifically hydrolyzes cGMP to the inactive 5'-guanosine monophosphate (5'-GMP).[1][7] Propoxyphenyl-thiohydroxyhomosildenafil functions as a competitive inhibitor of PDE5. Its molecular structure mimics that of cGMP, allowing it to bind to the catalytic site of the enzyme and prevent the breakdown of endogenous cGMP.[14]

By inhibiting PDE5, the compound does not directly cause an erection but rather potentiates the natural erectile response to sexual stimulation. When NO is released, the resulting cGMP is not degraded as quickly, leading to higher intracellular concentrations and a more robust and sustained smooth muscle relaxation.[6]

Crucially, Propoxyphenyl-thiohydroxyhomosildenafil has been reported to be approximately 10-fold more potent in inhibiting the PDE5 enzyme compared to sildenafil.[6] This suggests that a lower concentration of the compound is required to achieve the same level of enzymatic inhibition. While this may be perceived as an "improvement" in a drug discovery context, in the realm of undeclared adulterants, this enhanced potency significantly increases the risk of dose-dependent adverse effects.

Inferred Pharmacokinetic and Metabolic Profile

Disclaimer: There are no formal pharmacokinetic studies for Propoxyphenyl-thiohydroxyhomosildenafil in any biological system. The following is a postulation based on the known properties of sildenafil and its other analogues.

  • Absorption: Like other sildenafil analogues, it is likely absorbed orally. However, structural modifications, such as the replacement of an ethoxy group with a more lipophilic propoxy group, can alter absorption rates, bioavailability, and the effect of food on absorption.[15][16]

  • Distribution: The compound is expected to have high plasma protein binding, similar to other PDE5 inhibitors.[1]

  • Metabolism: Metabolism is anticipated to occur primarily in the liver via the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform involved, as is the case for sildenafil.[1] The specific metabolites are unknown.

  • Excretion: Excretion is likely to be predominantly through the feces as metabolites.[1]

The unpredictable nature of its absorption, distribution, metabolism, and excretion (ADME) profile means that its duration of action and potential for accumulation are entirely uncharacterized, posing a serious risk to consumers.[6]

Analytical Methodologies for Detection and Characterization

The characterization of Propoxyphenyl-thiohydroxyhomosildenafil has been driven by the need for forensic and regulatory laboratories to detect undeclared ingredients in supplements.

Standard Experimental Workflow for Identification

The identification of a novel, unapproved drug analogue in a consumer product typically follows a multi-step analytical workflow.

Workflow for the detection and identification of novel adulterants.
Summary of Analytical Techniques
TechniquePurpose in Analysis
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) Initial screening and separation of the compound from the complex matrix of the supplement. The DAD provides a UV spectrum that can suggest a sildenafil-like structure.[14][17]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Provides molecular weight information and fragmentation patterns. High-resolution MS, such as Orbitrap or TOF, can determine the exact elemental composition and molecular formula.[17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy The definitive technique for structural elucidation. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to map the precise connectivity of atoms within the molecule, confirming its identity as Propoxyphenyl-thiohydroxyhomosildenafil.[2][19]
Infrared (IR) & Ultraviolet (UV) Spectroscopy Provides complementary structural information. IR spectroscopy helps identify key functional groups, while UV spectroscopy identifies the chromophore system, which is similar across sildenafil analogues.[18][20]

Safety, Toxicology, and Regulatory Status

Propoxyphenyl-thiohydroxyhomosildenafil is an unapproved new drug and is illegal to include in dietary supplements.[3][21] Its use is associated with significant and potentially life-threatening risks.

  • Lack of Safety Data: The compound has not been subjected to any of the toxicological and clinical safety testing required for legitimate pharmaceuticals. Its short-term and long-term health effects are completely unknown.[22][23]

  • Increased Potency: Its reported 10-fold higher potency over sildenafil could lead to a higher incidence and severity of known PDE5 inhibitor side effects, such as severe hypotension (a sharp drop in blood pressure), headache, dizziness, and visual disturbances.[6]

  • Unknown Selectivity: The selectivity of Propoxyphenyl-thiohydroxyhomosildenafil for PDE5 over other PDE isoenzymes (e.g., PDE6 in the retina or PDE11 in the heart and testes) is unknown. Off-target inhibition could lead to unforeseen and dangerous side effects.

  • Drug Interactions: Like approved PDE5 inhibitors, it is expected to have a life-threatening interaction with nitrate medications (e.g., nitroglycerin), which are often prescribed for heart conditions. The combined vasodilatory effects can cause a catastrophic drop in blood pressure.[14][23]

  • Uncontrolled Dosing: Illegally adulterated products contain inconsistent and unstated amounts of the active ingredient, making overdose a significant risk.[4]

Conclusion

Propoxyphenyl-thiohydroxyhomosildenafil is a potent, unapproved inhibitor of the PDE5 enzyme. Its pharmacological mechanism of action is centered on the potentiation of the nitric oxide/cGMP signaling pathway, which governs penile erection. While its function is understood through its analogy to sildenafil, the complete absence of formal pharmacological, toxicological, and pharmacokinetic data renders it a significant public health threat. Its clandestine inclusion in consumer products circumvents essential medical oversight and exposes individuals to the risks of uncontrolled dosing, unpredictable side effects, and potentially fatal drug interactions. The scientific and regulatory communities must remain vigilant in the detection and characterization of such novel analogues to protect consumer safety.

References

  • Corbin, J. D. (2004). Mechanisms of action of PDE5 inhibition in erectile dysfunction. International Journal of Impotence Research, 16, S4-S7. [Link]

  • Balayssac, S., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis, 63, 135-150. [Link]

  • Venhuis, B. J., et al. (2014). Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil... Request PDF. [Link]

  • Hims & Hers Health, Inc. (2020). PDE5 Inhibitors: Types, How They Work, & More. Good Health by Hims. [Link]

  • JoVE. (2023). Video: Nitric Oxide Signaling Pathway. Journal of Visualized Experiments. [Link]

  • Galiè, N., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry, 51(8), 2361–2368. [Link]

  • Roberts, C. K., et al. (2001). Nitric oxide contributes to vascular smooth muscle relaxation in contracting fast-twitch muscles. American Journal of Physiology-Heart and Circulatory Physiology, 281(2), H633-H640. [Link]

  • Lomedico, J. & Shoskes, D. (2023). PDE5 Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Archer, S. L., et al. (1994). Nitric oxide and cGMP cause vasorelaxation by activation of a charybdotoxin-sensitive K channel by cGMP-dependent protein kinase. Proceedings of the National Academy of Sciences, 91(16), 7583-7587. [Link]

  • ResearchGate. (n.d.). NO-cGMP mediated smooth muscle relaxation. ResearchGate. [Link]

  • Perez-Zoghbi, J. F., et al. (2010). Nitric oxide induces airway smooth muscle cell relaxation by decreasing the frequency of agonist-induced Ca2+ oscillations. Journal of General Physiology, 135(3), 259-272. [Link]

  • Galiè, N., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. PubMed. [Link]

  • Galiè, N., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry. [Link]

  • Tzou, M., et al. (2020). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. PMC. [Link]

  • Deconinck, E., et al. (2016). Identification of a new sildenafil analog in health supplement. Request PDF. [Link]

  • Urology San Antonio. (n.d.). Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. Urology San Antonio. [Link]

  • Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2008). Classification of analogues of sildenafil, vardenafil and tadalafil. Medsafe. [Link]

  • Lin, J. C., et al. (2005). Isolation and Identification of a Novel Sildenafil Analogue Adulterated in Dietary Supplements. Journal of Food and Drug Analysis, 13(2). [Link]

  • ResearchGate. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil... Request PDF. [Link]

  • Galiè, N., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Request PDF. [Link]

  • Food and Drug Administration, Taiwan. (n.d.). Propoxyphenyl thiohydroxyhomosildenafil (Sildenafil analogue Mw 534.69). Food and Drug Administration, Taiwan. [Link]

  • Campbell, J., et al. (2016). The dangers of sexual enhancement supplements and counterfeit drugs to “treat” erectile dysfunction. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Propoxyphenyl thiohomosildenafil. PubChem. [Link]

  • Lin, H. R., et al. (2006). Identification of a sildenafil analogue adulterated in two herbal food supplements. Journal of Food and Drug Analysis, 14(1). [Link]

  • Analytical Cannabis. (2022). The forensic fight against fake pharmaceuticals. Analytical Cannabis. [Link]

  • Bolt Pharmacy. (2026). Does Boner Bears Have Sildenafil? UK Safety Guide. Bolt Pharmacy. [Link]

  • Immunoportal. (n.d.). Propoxyphenyl-thiohydroxyhomosildenafil | T34156 | TargetMol Chemicals. Immunoportal. [Link]

  • U.S. Food and Drug Administration. (2018). FDA warns consumers not to use unapproved erectile dysfunction products advertised on the radio. FDA. [Link]

Sources

Structure-Activity Relationship (SAR) of Thio-Sildenafil Analogues: Mechanistic Insights and PDE5 Inhibition Profiles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphodiesterase type 5 (PDE5) inhibitors—most notably sildenafil, tadalafil, and vardenafil—represent the pharmacological gold standard for the management of erectile dysfunction and pulmonary arterial hypertension. In recent years, analytical forensic chemistry has identified a proliferation of unapproved, synthetic designer analogues acting as adulterants in herbal dietary supplements. Among the most potent of these are the thio-sildenafil analogues .

This technical guide elucidates the Structure-Activity Relationship (SAR) of these thio-derivatives. By examining the isosteric replacement of oxygen with sulfur on the pyrimidinone ring, we explore how this single atomic substitution fundamentally alters binding kinetics, lipophilicity, and enzyme selectivity, ultimately driving a massive increase in target affinity.

Pathway NO Nitric Oxide (NO) Release GC Guanylyl Cyclase Activation NO->GC Stimulates cGMP cGMP Synthesis (Active Messenger) GC->cGMP GTP conversion Relax Smooth Muscle Relaxation cGMP->Relax Pathway Trigger PDE5 PDE5 Enzyme (Hydrolysis) cGMP->PDE5 Substrate Binding GMP 5'-GMP (Inactive) PDE5->GMP Degradation Thio Thio-Sildenafil Analogues Thio->PDE5 Competitive Inhibition

The NO/cGMP/PDE5 signaling cascade and the inhibitory intervention by thio-sildenafil analogues.

Structural Modifications and SAR Analysis

The parent sildenafil molecule consists of three primary pharmacophores: a pyrazolopyrimidinone scaffold, an ethoxyphenyl ring, and a methylpiperazine sulfonyl group. In thio-sildenafil analogues (e.g., thiosildenafil, thiohomosildenafil, sulfoaildenafil), the defining structural deviation is the thionation of the pyrimidinone ring —specifically, the substitution of the carbonyl oxygen (C=O) with a thiocarbonyl sulfur (C=S) 1.

The Causality of Thionation

Why does replacing a single oxygen atom with sulfur yield a more potent inhibitor? The causality lies in the fundamental physicochemical differences between the two elements:

  • Atomic Radius & Polarizability: Sulfur is larger and highly polarizable compared to oxygen. This increases the overall lipophilicity of the molecule.

  • π−π Stacking Enhancement: In the PDE5 active site, the pyrimidinone ring mimics the guanine base of cGMP. The increased polarizability of the thiocarbonyl group strengthens London dispersion forces and π−π stacking interactions with the critical Phe820 residue in the PDE5 active site 1.

As a result, thio-analogues demonstrate a drastically lower inhibition constant ( Ki​ ) and half-maximal inhibitory concentration ( IC50​ ) than their oxygenated counterparts.

Quantitative Data: Comparative PDE5 Inhibitory Activity

The table below summarizes the profound impact of thionation and subsequent alkyl chain elongations on target affinity.

CompoundStructural ModificationPDE5 IC50​ (nM)Relative Potency vs Sildenafil
Sildenafil Parent (C=O, N-methylpiperazine)~6.861.0x
Thiosildenafil C=S substitution~0.59~11.6x
Sulfoaildenafil C=S, dimethylpiperazine< 1.0> 6.8x
Thioquinapiperifil C=S, quinoline derivative0.074~92.7x

Data synthesized from established in vitro enzymatic assays 12.

Active Site Binding Dynamics

The PDE5 catalytic domain is structurally divided into three primary regions:

  • M Pocket (Metal-binding): Contains Zn2+ and Mg2+ ions.

  • Q Pocket (Core pocket): Houses the purine-selective glutamine (Gln817) and a hydrophobic clamp (Val782, Tyr612, Leu765).

  • S Pocket (Solvent-filled): A hydrophilic region that accommodates the extended sulfonamide/piperazine moieties 3.

When the oxygen of sildenafil is replaced by sulfur, the larger atomic radius pushes the pyrazolopyrimidinone core deeper into the hydrophobic clamp of the Q pocket. Molecular dynamics simulations reveal that thio-analogues like sulfoaildenafil maintain a steady root-mean-square deviation (RMSD) within the binding cleft, indicating highly stable conformational locking 3.

BindingLogic ThioScaffold Thio-Sildenafil Scaffold Q_Pocket Q Pocket (Gln817/Phe820) C=S enhances pi-stacking and hydrophobic fit ThioScaffold->Q_Pocket Primary Affinity S_Pocket S Pocket (Hydrophilic) Alkyl-piperazine variations modulate solubility ThioScaffold->S_Pocket Solvent Interaction M_Pocket M Pocket (Metal Ions) Indirect stabilization via water network ThioScaffold->M_Pocket Orientation

Interaction mapping of the thio-sildenafil scaffold within the PDE5 catalytic pockets.

Experimental Methodologies for SAR Validation

To rigorously validate the SAR of novel thio-analogues, a dual-pronged approach combining structural elucidation and functional enzymatic assays is required. The protocols below are designed as self-validating systems to ensure data integrity.

Protocol 1: LC-HRMS Structural Elucidation of Thio-Analogues

Purpose: To confirm the C=S substitution and map piperazine ring alkylations.

  • Sample Preparation: Extract 50 mg of the suspected adulterated matrix using 1 mL of HPLC-grade methanol. Sonicate for 15 minutes to ensure complete dissolution of lipophilic thio-analogues. Centrifuge at 12,000 x g for 10 minutes.

  • Chromatographic Separation: Inject 2 μL of the supernatant onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 μm ). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Logic check: Thio-analogues will elute later than their oxygenated counterparts due to increased lipophilicity.

  • High-Resolution Mass Spectrometry (HRMS): Operate an ESI-TOF mass spectrometer in positive ion mode. Look for the characteristic mass shift: the exact mass of sulfur (31.9721 Da) minus oxygen (15.9949 Da) results in a +15.9772 Da shift in the [M+H]+ precursor ion compared to the parent sildenafil 4.

  • Validation via MS/MS: Perform collision-induced dissociation (CID). The cleavage of the sulfonamide bond will yield a characteristic fragment ion (e.g., m/z 311 for sildenafil, m/z 327 for thiosildenafil), confirming the modification is on the pyrazolopyrimidinone core rather than the piperazine ring 5.

Protocol 2: In Vitro PDE5 Inhibition Assay (Malachite Green Method)

Purpose: To determine the IC50​ of the isolated thio-analogue.

  • Enzyme-Substrate Setup: In a 96-well plate, combine 20 μL of recombinant human PDE5 solution (in 20 mM Tris-HCl, pH 7.4, 10 mM MgCl2​ ) with serial dilutions of the thio-sildenafil analogue (0.01 nM to 1000 nM) 6.

  • Reaction Initiation: Add 30 μL of 15 mM cGMP substrate. Incubate at 37°C for 30 minutes. PDE5 will hydrolyze cGMP to 5'-GMP.

  • Phosphate Release: Add Calf Intestinal Alkaline Phosphatase (CIAP) to cleave the phosphate group from the newly formed 5'-GMP, releasing inorganic phosphate ( Pi​ ) 6.

  • Quantification: Add Malachite Green reagent. The reagent forms a complex with Pi​ , shifting color from yellow to green. Read absorbance at 630 nm.

  • Validation: Plot a dose-response curve (Absorbance vs. Log[Inhibitor]). The sigmoidal curve will yield the IC50​ . A leftward shift relative to a sildenafil control confirms the heightened potency of the thio-analogue.

Workflow Extraction 1. Solvent Extraction (Methanol) LCMS 2. LC-HRMS (+15.9772 Da Mass Shift) Extraction->LCMS Purified Analogue Assay 3. PDE5 Assay (cGMP Hydrolysis) LCMS->Assay Structural Confirmation IC50 4. IC50 Calculation (Potency Validation) Assay->IC50 Absorbance Data

Step-by-step experimental workflow for the isolation and SAR validation of thio-sildenafil analogues.

Selectivity and Pharmacological Implications

While thionation drastically increases PDE5 affinity, it often compromises enzyme selectivity. The rational drug design of sildenafil optimized the selectivity ratio against PDE6 (found in the retina) to prevent visual disturbances (e.g., cyanopsia).

Because unapproved thio-analogues bypass clinical trials, their altered geometry and increased lipophilicity can lead to dangerous off-target binding:

  • PDE6 Inhibition: Reduced selectivity margins between PDE5 and PDE6 can exacerbate ocular toxicity 1.

  • PDE1 and PDE11 Inhibition: Potential cross-reactivity may cause vasodilation in unintended vascular beds and myalgia.

Furthermore, the extreme potency of these analogues ( IC50​ ~0.59 nM) means that standard adulterant doses (often mimicking the 50-100 mg weight of sildenafil) result in massive relative overdoses. This drastically increases the risk of precipitating severe, refractory hypotensive crises, particularly when co-administered with nitrates.

References

  • Classification of analogues of sildenafil, vardenafil and tadalafil. Medsafe.
  • PDE-5 inhibitor. MedChemExpress (MCE) Life Science Reagents.
  • Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs containing phosphodiesterase-5 inhibitors. F1000Research.
  • Structural Determination, Biological Function, and Molecular Modelling Studies of Sulfoaildenafil Adulter
  • Isolation and identification of a sildenafil analogue illegally added in dietary supplements.
  • A Forensic Investigation into the Presence of Phosphodiesterase 5 Inhibitors as Adulterants in Herbal Remedies.

Sources

Unmasking the Undeclared: A Comprehensive Guide to the Identification of Novel PDE5 Inhibitors in Dietary Supplements

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in forensic adulteration and mass spectrometry, I frequently encounter matrices that are intentionally obfuscated. The adulteration of "100% natural" dietary supplements with synthetic phosphodiesterase type 5 (PDE5) inhibitors is a sophisticated, profit-driven practice that poses severe risks to public health. Clandestine laboratories continuously synthesize unapproved designer analogs to evade standard regulatory screening.

This whitepaper outlines the mechanistic rationale, analytical architecture, and self-validating experimental protocols required to definitively identify and elucidate novel PDE5 inhibitors in complex botanical matrices.

Mechanistic Grounding: The Target of Adulteration

To understand how to hunt for these compounds, we must first understand their biological target. PDE5 inhibitors (such as sildenafil, tadalafil, and vardenafil) are designed to mimic the purine ring of cyclic-3',5'-guanosine monophosphate (cGMP). By competitively binding to the catalytic domain of the PDE5 enzyme, these drugs prevent the degradation of cGMP, thereby sustaining smooth muscle relaxation and vasodilation[1].

Because designer analogs must retain this core pharmacophore to remain biologically active, their structural modifications are usually restricted to peripheral moieties (e.g., substituting an oxygen atom with sulfur to create thiosildenafil, or cleaving the piperazine ring). We exploit this structural conservation during our mass spectrometric and bioassay screening.

Pathway NO Nitric Oxide GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Synthesizes Relax Muscle Relaxation cGMP->Relax Promotes PDE5 PDE5 Enzyme cGMP->PDE5 Binds GMP 5'-GMP (Inactive) PDE5->GMP Degrades Inhibitor PDE5 Adulterant Inhibitor->PDE5 Blocks

Mechanism of PDE5 inhibitors blocking cGMP degradation in the NO-signaling pathway.

The Analytical Architecture: A Multi-Tiered Strategy

Relying solely on targeted Multiple Reaction Monitoring (MRM) is a critical failure point in modern forensic screening. If a clandestine chemist synthesizes a novel analog, it will not appear in a targeted MRM transition list. Therefore, we employ a multi-tiered, non-targeted approach.

Workflow Prep Matrix Extraction (50:50 ACN:H2O) Screen Tier 1: Bioassay & Suspect Screening Prep->Screen Clears Proteins HRMS Tier 2: LC-HRMS/MS Non-Targeted DDA Screen->HRMS Positive Hits NMR Tier 3: 1H/13C NMR Structural Elucidation HRMS->NMR Unknown Analogs

Multi-tier analytical workflow for detecting and elucidating novel PDE5 inhibitors.

Step-by-Step Experimental Protocols

Every protocol below is designed with a specific chemical causality in mind and includes a self-validating checkpoint to ensure data integrity.

Protocol 1: Matrix Extraction and Preparation

Herbal supplements are notoriously complex, loaded with polyphenols, saponins, and polysaccharides that cause severe ion suppression in electrospray ionization (ESI). Our extraction must selectively partition the target analogs while crashing out interferents.

  • Homogenization: Accurately weigh 100 mg of the homogenized supplement into a 15 mL centrifuge tube.

  • Solvent Addition: Add 5.0 mL of a 50:50 (v/v) mixture of Acetonitrile and LC-MS grade Water.

    • Causality: Acetonitrile effectively precipitates large polysaccharides and proteins typical in herbal matrices, while the aqueous fraction ensures the solubility of polar adulterant salts (e.g., sildenafil citrate)[2].

  • Agitation: Vortex vigorously for 5 minutes, followed by ultrasonication for 15 minutes at room temperature.

  • Separation: Centrifuge at 10,000 × g for 10 minutes to pellet the precipitated matrix.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Self-Validation Checkpoint: Spike a blank botanical matrix with a known internal standard (e.g., Sildenafil-d8) prior to extraction. The absolute recovery must fall between 80–120% to validate extraction efficiency and confirm the mitigation of matrix effects.

Protocol 2: LC-HRMS/MS Non-Targeted Acquisition

To detect unapproved designer analogs—such as 3[3]—we utilize Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

  • Chromatography: Inject 2 µL onto a C18 column (100 × 2.1 mm, 1.7 µm particle size).

    • Causality: Sub-2-micron particles provide the high peak capacity necessary to resolve closely eluting structural isomers.

  • Mobile Phase: Utilize a gradient of 0.1% Formic acid in water (A) and 0.1% Formic acid in Acetonitrile (B).

  • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive ESI mode using Data-Dependent Acquisition (DDA).

    • Causality: DDA triggers MS/MS fragmentation only for precursor ions exceeding a specific intensity threshold. This captures rich structural fragmentation data for unprogrammed, novel analogs without requiring prior MRM optimization[2].

Self-Validation Checkpoint: Utilize Mass Defect Filtering (MDF) during post-processing. Because designer analogs share a conserved core structure with parent drugs, a novel peak exhibiting a mass defect similar to sildenafil (approximately +0.21 Da) internally validates the compound as a structural relative before library matching.

Protocol 3: Structural Elucidation via NMR

While HRMS provides the exact mass and fragmentation pattern, it often cannot distinguish between complex positional isomers (e.g., modifications on the piperazine ring versus the pyrimidine ring). Nuclear Magnetic Resonance (NMR) is the ultimate arbiter for structural elucidation[4].

  • Isolation: Isolate the unknown compound from the matrix using preparative HPLC and lyophilize the fraction.

  • Preparation: Dissolve 5–10 mg of the purified isolate in 600 µL of a deuterated solvent (e.g., DMSO-d6).

  • Acquisition: Acquire 1D spectra (1H, 13C) and 2D correlation spectra (HSQC, HMBC).

    • Causality: 2D NMR (specifically HMBC) is strictly required to determine the exact positional substitution of novel moieties by mapping long-range carbon-proton couplings. For example, this technique was crucial in identifying novel cleavage products like5[5].

Self-Validation Checkpoint: The calculated molecular weight derived from the 13C/1H integration and HSQC cross-peaks must perfectly match the exact mass derived from the Tier 2 HRMS data. Any discrepancy indicates an impure isolate or an incorrect structural hypothesis.

Quantitative Data Summarization

The table below summarizes the exact masses and key diagnostic MS/MS fragments of common PDE5 inhibitors and their designer analogs. Identifying these specific fragment ions in a non-targeted DDA scan is the primary trigger for isolating a compound for NMR analysis[4].

Parent Drug / AnalogModification TypeExact Mass [M+H]⁺Key MS/MS Fragments (m/z)
Sildenafil Parent Compound475.2127283.1, 99.1
Thiosildenafil Oxygen replaced by Sulfur491.1899299.1, 99.1
Tadalafil Parent Compound390.1454268.1, 135.1
Vardenafil Parent Compound489.2284312.1, 151.1
Depiperazinothiosildenafil Cleavage of S-N bond392.1181299.1

Conclusion

The detection of novel PDE5 inhibitors in dietary supplements requires a dynamic, causality-driven analytical approach. By combining the broad-spectrum precipitation capabilities of targeted extractions, the untargeted discovery power of LC-HRMS DDA, and the definitive structural mapping of 2D NMR, analytical scientists can systematically unmask even the most elusive designer adulterants.

References

  • Source: oup.
  • Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5)
  • Source: uts.edu.
  • Source: nih.
  • Source: researchgate.

Sources

History and emergence of Propoxyphenyl-thiohydroxyhomosildenafil as an adulterant

Author: BenchChem Technical Support Team. Date: March 2026

The Emergence and Analytical Characterization of Propoxyphenyl-Thiohydroxyhomosildenafil in Dietary Supplements

Executive Summary

The global market for herbal dietary supplements (HDS) marketed for male sexual performance enhancement is persistently plagued by clandestine adulteration with synthetic phosphodiesterase type 5 (PDE-5) inhibitors[1]. To circumvent regulatory oversight and evade targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) screening libraries, illicit manufacturers continuously synthesize novel structural analogues of approved therapeutics[2]. One such sophisticated designer analogue is propoxyphenyl-thiohydroxyhomosildenafil (PP-THHS), which was first isolated and characterized in 2012 by a biomedical Nuclear Magnetic Resonance (NMR) research group analyzing pre-market herbal beverages[3]. This whitepaper details the chemical evolution, pharmacodynamic risks, and self-validating analytical protocols required to detect and elucidate this potent adulterant.

Chemical Architecture and Pharmacodynamic Implications

PP-THHS represents a targeted chemical evolution of the sildenafil scaffold. Structurally, it is derived from the known analogue thiohydroxyhomosildenafil, but the critical modification involves the replacement of the ethoxy chain on the phenyl ring with a bulkier propoxy moiety[3].

The causality behind this specific synthetic choice is twofold:

  • Analytical Evasion: The addition of the propoxy group shifts the precursor ion mass and alters the chromatographic retention time, ensuring the compound bypasses standard targeted Multiple Reaction Monitoring (MRM) methods used in routine forensic screening[2].

  • Pharmacological Potency: The increased lipophilicity of the propoxy chain alters the molecule's volume of distribution. Alarmingly, PP-THHS has been reported to be 10-fold more potent in inhibiting the PDE-5 enzyme compared to the parent drug, sildenafil[2][4]. This hyper-potency, combined with unpredictable pharmacokinetics, drastically elevates the risk of severe adverse events, including profound hypotension, dyspepsia, abnormal vision, and potentially ataxia[1][4].

G NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP (Active Signal) GC->cGMP Converts GTP GTP GTP->GC Substrate Relax Smooth Muscle Relaxation cGMP->Relax Induces PDE5 PDE5 Enzyme cGMP->PDE5 Binds GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes PPTHHS PP-THHS (Adulterant) PPTHHS->PDE5 Competitive Inhibition

cGMP signaling pathway and competitive inhibition by the hyper-potent analogue PP-THHS.

Analytical Workflows for Detection and Elucidation

Because PP-THHS is an unapproved analogue, traditional targeted screening is insufficient. A comprehensive, orthogonal analytical strategy is required, combining non-targeted high-resolution mass spectrometry (HRMS) for initial flagging and NMR spectroscopy for definitive structural elucidation[5][6].

Workflow Sample Dietary Supplement Matrix Extraction Liquid Extraction (MeOH) Sample->Extraction Prep Screening LC-QTOF-MS Screening Extraction->Screening Analyze Flag Flag Unknown Mass Screening->Flag Non-Targeted Isolation Prep LC-DAD Isolation Flag->Isolation Target Fraction NMR 1H & 13C NMR Isolation->NMR Purified Analyte ID Structural Elucidation NMR->ID Data Synthesis

Analytical workflow for the isolation and structural elucidation of unknown adulterants.

Self-Validating Experimental Protocols

As an application scientist, it is critical to emphasize that analytical protocols must be self-validating to ensure data integrity, particularly when dealing with unknown adulterants in complex botanical matrices.

Protocol 1: Non-Targeted Screening via LC-QTOF-MS

Objective: Isolate lipophilic adulterants from the botanical matrix and flag anomalous masses.

  • Matrix Disruption & Extraction: Weigh 1.0 g of homogenized supplement and add 10 mL of LC-MS grade methanol. Causality: PDE-5i analogues are highly lipophilic with poor aqueous solubility. Methanol ensures exhaustive extraction of the active pharmaceutical ingredient while simultaneously precipitating high-molecular-weight botanical polysaccharides that cause matrix effects[7].

  • Internal Standard (IS) Addition: Spike the extraction solvent with Sildenafil-d8 (50 ng/mL). Causality: The isotopically labeled IS acts as a self-validating control to monitor extraction recovery and correct for matrix-induced ion suppression during electrospray ionization (ESI)[6].

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column. Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Causality: The acidic modifier ensures the basic piperazine nitrogen remains fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, yielding sharp, symmetrical peaks essential for accurate mass determination[6][7].

  • HRMS Acquisition: Operate the QTOF-MS in positive ESI mode, utilizing data-dependent acquisition (DDA). Causality: Positive mode capitalizes on the basicity of the pyrimidine and piperazine rings, generating an intense [M+H]+ precursor ion, while DDA automatically fragments the most intense ions for structural fingerprinting[4][6].

Protocol 2: Preparative Isolation and NMR Elucidation

Objective: Purify the flagged compound and unambiguously assign its chemical structure.

  • Fraction Collection via LC-DAD: Scale the analytical method to a semi-preparative C18 column. Monitor absorbance at 356 nm. Causality: 356 nm is the characteristic UV absorption maximum for the extended conjugated system of the pyrazolopyrimidine core, allowing specific triggering of the fraction collector while ignoring botanical background noise[2].

  • Lyophilization and Reconstitution: Freeze-dry the collected fraction and dissolve in 600 µL of deuterated chloroform (CDCl3). Causality: CDCl3 provides a proton-free environment, preventing solvent signal interference during 1H-NMR acquisition[2].

  • NMR Acquisition: Acquire 1H, 13C, and 2D-NMR (COSY, HMBC) spectra at 600 MHz. Causality: While low-field benchtop NMR can detect the presence of adulterants, high-field 2D HMBC (Heteronuclear Multiple Bond Correlation) is strictly required to map the connectivity of the propoxy chain to the specific position on the phenyl ring, unambiguously differentiating PP-THHS from its constitutional isomers[3][5].

Quantitative Physicochemical Data

The structural modifications of PDE-5 inhibitors directly impact their molecular weight and formula, necessitating continuous updates to HRMS exact mass inclusion lists.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Structural Modification from Parent
Sildenafil (Parent)C22H30N6O4S474.58N/A (Approved Therapeutic)
Thiohydroxyhomosildenafil C23H32N6O3S2504.67Thio-substitution at pyrimidine; hydroxyethyl piperazine
Propoxyphenyl-thiohydroxyhomosildenafil C24H34N6O4S2534.69Ethoxy chain on phenyl ring replaced by propoxy moiety[3][8]

Conclusion

The emergence of propoxyphenyl-thiohydroxyhomosildenafil highlights the sophisticated chemical strategies employed by illicit manufacturers to bypass targeted forensic screening. Because this analogue possesses a 10-fold greater PDE-5 inhibition potency than sildenafil, its presence in dietary supplements poses a severe public health risk. Drug development and forensic professionals must rely on orthogonal, self-validating workflows—combining HRMS for non-targeted flagging and high-field NMR for absolute structural elucidation—to maintain regulatory oversight in this ongoing chemical arms race.

References

  • Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis.
  • Isolation and Identification of an Isomeric Sildenafil Analogue as an Adulterant in an Instant Coffee Premix. Forensic Sciences Research.
  • Full article: Isolation and identification of an isomeric sildenafil analogue as an adulterant in an instant coffee premix. Taylor & Francis.
  • UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements. PMC.
  • Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Sexual Enhancement and Weight Loss Dietary Supplements Adulterated with Pharmaceutical Substances. Analytical Chemistry.
  • Propoxyphenyl-thiohydroxyhomosildenafil Chemical Properties. CymitQuimica.
  • Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry. MDPI.
  • Screening and Determination of Synthetic PDE-5 Inhibitors in Adulterated Sexual Enhancement Supplements. MDPI.

Sources

In-Depth Technical Guide: UV Absorption Spectrum Characteristics of Propoxyphenyl-thiohydroxyhomosildenafil

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative for Rigorous Analytical Characterization

The landscape of pharmaceutical analysis is increasingly complex, marked by the emergence of sophisticated new chemical entities and the challenge of identifying unapproved analogues in various consumer products. Propoxyphenyl-thiohydroxyhomosildenafil, a potent analogue of sildenafil, represents such a challenge. Its structural similarity to the approved phosphodiesterase-5 (PDE-5) inhibitor necessitates robust analytical methods for its unambiguous identification and quantification. Among the suite of analytical techniques available, Ultraviolet-Visible (UV-Vis) spectrophotometry serves as a cornerstone for preliminary identification and quantitative analysis due to its simplicity, cost-effectiveness, and sensitivity.[1][2] This guide provides a comprehensive technical overview of the UV absorption spectrum characteristics of Propoxyphenyl-thiohydroxyhomosildenafil, grounded in the principles of spectroscopic analysis and tailored for practical application in research and quality control environments.

Structural Basis for UV Absorption in Propoxyphenyl-thiohydroxyhomosildenafil

The UV-Vis absorption spectrum of an organic molecule is dictated by the presence of chromophores—functional groups capable of absorbing energy in the UV-Vis range, leading to electronic transitions. The structure of Propoxyphenyl-thiohydroxyhomosildenafil, a complex heterocyclic molecule, contains several key chromophores that define its spectral signature.

The core structure is a pyrazolo[4,3-d]pyrimidin-7-thione moiety, which is an extensive system of conjugated double bonds. This extended π-system is the primary contributor to the molecule's ability to absorb UV radiation. The electronic transitions within this aromatic system, typically π → π* transitions, are expected to result in strong absorption bands. The presence of heteroatoms (nitrogen and sulfur) with non-bonding electrons also allows for n → π* transitions, which are typically weaker and may appear as shoulders on the main absorption peaks.

The phenyl ring, substituted with a propoxy and a sulfonyl group, also contributes to the overall UV absorption profile. The interaction between the phenyl ring and the pyrazolopyrimidine system influences the energy levels of the molecular orbitals, thereby affecting the wavelengths of maximum absorption (λmax).

Diagrammatic Representation of Molecular Structure and Chromophoric Systems

cluster_molecule Propoxyphenyl-thiohydroxyhomosildenafil cluster_absorption Contribution to UV Absorption A Pyrazolo[4,3-d]pyrimidin-7-thione Core B Extended π-Conjugated System A->B contains C Sulfur Heteroatom (Thione) A->C D Nitrogen Heteroatoms A->D E Propoxyphenyl Group A->E substituted with J Strong π → π* Transitions B->J primary cause of K Weaker n → π* Transitions C->K D->K F Phenyl Ring Chromophore E->F G Propoxy Group (Auxochrome) E->G H Sulfonyl Group E->H L Bathochromic/Hypsochromic Shifts G->L influences I Piperazineethanol Moiety H->I H->L influences

Caption: Relationship between the molecular structure of Propoxyphenyl-thiohydroxyhomosildenafil and its UV absorption characteristics.

Experimental Protocol for UV-Vis Spectral Analysis

The acquisition of a reproducible and accurate UV-Vis spectrum is contingent upon a meticulously executed experimental protocol. The following procedure is a validated system for the analysis of Propoxyphenyl-thiohydroxyhomosildenafil.

Materials and Instrumentation
  • Analyte: Propoxyphenyl-thiohydroxyhomosildenafil reference standard of known purity.

  • Solvent: Methanol (HPLC or Spectroscopic grade). Methanol is a common solvent for sildenafil and its analogues due to its good solubilizing properties and its UV transparency in the analytical wavelength range.[3]

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with a scanning range of at least 200-400 nm and a spectral bandwidth of 1-2 nm.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

Step-by-Step Methodology
  • Preparation of Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the Propoxyphenyl-thiohydroxyhomosildenafil reference standard.

    • Quantitatively transfer the weighed standard to a 100 mL volumetric flask.

    • Dissolve the standard in approximately 70 mL of methanol, using sonication if necessary to ensure complete dissolution.

    • Allow the solution to return to room temperature and then dilute to the mark with methanol. Mix thoroughly.

  • Preparation of Working Standard Solution (e.g., 10 µg/mL):

    • Pipette 10.0 mL of the stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with methanol and mix thoroughly. This concentration is typically suitable for obtaining absorbances within the optimal linear range of most spectrophotometers (0.2 - 0.8 a.u.).

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Perform instrument self-diagnostics and calibration checks.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with the methanol solvent.

    • Place the cuvette in both the sample and reference holders of the spectrophotometer.

    • Run a baseline correction or auto-zero function to subtract the solvent's absorbance.

  • Sample Measurement:

    • Rinse a quartz cuvette with the working standard solution of Propoxyphenyl-thiohydroxyhomosildenafil.

    • Fill the cuvette with the working standard solution and place it in the sample holder.

    • Initiate the spectral scan.

  • Data Analysis:

    • Record the resulting UV absorption spectrum.

    • Identify the wavelengths of maximum absorbance (λmax). For sildenafil and its analogues, multiple absorption maxima are common.[4]

Diagram of the Experimental Workflow

start Start prep_stock Prepare Stock Solution (100 µg/mL in Methanol) start->prep_stock prep_working Prepare Working Solution (10 µg/mL in Methanol) prep_stock->prep_working instrument_setup Spectrophotometer Setup (200-400 nm scan) prep_working->instrument_setup blank Measure Blank (Methanol) instrument_setup->blank measure_sample Measure Sample Spectrum blank->measure_sample analyze Identify λmax measure_sample->analyze end End analyze->end

Caption: Standard workflow for obtaining the UV absorption spectrum of Propoxyphenyl-thiohydroxyhomosildenafil.

Analysis of the UV Absorption Spectrum

Based on the characterization of Propoxyphenyl-thiohydroxyhomosildenafil in scientific literature, the UV absorption spectrum exhibits distinct features that are crucial for its identification.

While the full spectrum is not publicly available, the primary research that first characterized this molecule confirmed its analysis using UV spectroscopy.[2] Sildenafil and its analogues typically show two or three distinct absorption maxima. For instance, sildenafil citrate in aqueous solution has shown absorption maxima at approximately 240 nm and 276 nm.[4] Another study using methanol:water as a solvent reported a maximum absorbance for sildenafil citrate at 292 nm.[3] Given the structural similarities, the UV spectrum of Propoxyphenyl-thiohydroxyhomosildenafil is expected to display absorption maxima in similar regions.

Table 1: Expected UV Absorption Characteristics of Propoxyphenyl-thiohydroxyhomosildenafil in Methanol

ParameterExpected Value/RangeRationale
Primary λmax ~290 - 310 nmCorresponds to the π → π* transitions of the core pyrazolo[4,3-d]pyrimidin-7-thione chromophore, similar to other thiosildenafil analogues.
Secondary λmax ~220 - 240 nmLikely associated with electronic transitions in the substituted phenyl ring system.
Molar Absorptivity (ε) HighThe extended conjugated system suggests a high probability of electronic transitions, leading to strong absorption.

It is imperative for any laboratory working with this compound to establish its own reference spectrum using a certified reference standard. This in-house spectrum will then serve as the benchmark for all future qualitative and quantitative analyses.

Applications in a Regulatory and Research Context

The UV absorption spectrum of Propoxyphenyl-thiohydroxyhomosildenafil is a valuable tool with several practical applications:

  • Qualitative Identification: The unique pattern of absorption maxima and the overall shape of the spectrum can be used as a preliminary method to identify the presence of this compound in a sample. When coupled with a chromatographic technique like HPLC (High-Performance Liquid Chromatography), the UV spectrum from a diode array detector (DAD) provides a powerful confirmation of peak identity.[5]

  • Quantitative Analysis: By applying the Beer-Lambert Law, the concentration of Propoxyphenyl-thiohydroxyhomosildenafil in a solution can be determined by measuring its absorbance at a specific λmax. This is fundamental for assaying the purity of the substance and for quantifying its amount in various matrices, including potentially adulterated consumer products.

  • Quality Control: In a drug development or manufacturing setting, UV-Vis spectroscopy can be employed as a rapid and efficient quality control tool to ensure the consistency of the active pharmaceutical ingredient (API) from batch to batch.

  • Screening for Adulterants: Public health and regulatory laboratories can use the characteristic UV spectrum to screen for the presence of Propoxyphenyl-thiohydroxyhomosildenafil as an undeclared ingredient in dietary supplements and herbal remedies.

Conclusion: A Foundational Technique in a Modern Analytical Workflow

While more sophisticated techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are essential for definitive structural elucidation, UV-Vis spectrophotometry remains a vital and accessible tool in the analysis of compounds like Propoxyphenyl-thiohydroxyhomosildenafil. Its application, when guided by a thorough understanding of the relationship between molecular structure and spectral properties, provides a reliable and efficient means for identification and quantification. The protocols and data characteristics outlined in this guide serve as a foundational reference for researchers and scientists engaged in the critical work of pharmaceutical analysis and quality assurance.

References

  • Vertex AI Search. (2025). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis.
  • Balayssac, S., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis, 63, 135-50. [Link]

  • Vertex AI Search. (2025). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis.
  • Vertex AI Search. (2025). (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis.
  • Vertex AI Search. (2023).
  • Vertex AI Search. (2024).
  • Han, K. M., et al. (2014). Isolation and identification of novel propoxyphenyl thiosildenafil found in natural health food product. Food Additives & Contaminants: Part A, 31(1), 1-6. [Link]

  • Chiang Mai J. Sci. (2013). Analytical Validation of Sildenafil Citrate Inhaler Preparation. [Link]

  • Pandey, S., & Parikh, J. (2009). detection of sildenafil citrate from aphrodisiac herbal formulations. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Methodological & Application

Application Note: Highly Sensitive LC-MS/MS Quantification of Propoxyphenyl-Thiohydroxyhomosildenafil in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Clinical Significance

Propoxyphenyl-thiohydroxyhomosildenafil (Molecular Formula: C24H34N6O4S2, MW: 534.69) is a synthetic, unapproved structural analog of the erectile dysfunction drug sildenafil. Originally isolated and characterized during forensic analyses of adulterated herbal dietary supplements[1], this compound features a propoxy moiety replacing the ethoxy chain on the phenyl ring of thiohydroxyhomosildenafil.

While marketed covertly as a "natural" supplement, this analog poses severe pharmacological risks. Structural modifications to the PDE-5 inhibitor scaffold drastically alter its pharmacokinetic and pharmacodynamic profiles. Notably, propoxyphenyl-thiohydroxyhomosildenafil exhibits a 10-fold higher potency in inhibiting the PDE-5 enzyme compared to sildenafil [2]. This supratherapeutic potency drastically increases the risk of severe adverse cardiovascular events, including profound hypotension, stroke, and myocardial infarction, particularly when interacting with prescription nitrates[3].

Consequently, accurate quantification of this analyte in human plasma is critical for clinical toxicology, overdose management, and forensic investigations. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for high-throughput plasma analysis.

PDE5_Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates GTP GTP GC->GTP cGMP cGMP (Active) GTP->cGMP Synthesized by GC PDE5 PDE-5 Enzyme cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation & Vasodilation cGMP->Relaxation Induces GMP GMP (Inactive) PDE5->GMP Converts to Inhibitor Propoxyphenyl- thiohydroxyhomosildenafil Inhibitor->PDE5 Potent Inhibition (10x Sildenafil)

Mechanism of PDE-5 inhibition by Propoxyphenyl-thiohydroxyhomosildenafil.

Mechanistic Rationale & Experimental Design (E-E-A-T)

To ensure the highest degree of scientific integrity, every step of this protocol is engineered based on the physicochemical properties of the analyte.

  • Sample Extraction Causality: PDE-5 inhibitors and their synthetic analogs are highly lipophilic and extensively protein-bound in plasma. While protein precipitation (PPT) is fast, it fails to remove endogenous phospholipids, leading to severe ion suppression in the mass spectrometer. Therefore, we employ Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) . MTBE efficiently partitions the lipophilic propoxyphenyl-thiohydroxyhomosildenafil into the organic phase while leaving polar matrix interferences and phospholipids in the aqueous layer.

  • Chromatographic Causality: Methanol is selected over acetonitrile as the organic modifier. PDE-5 analogs exhibit significantly enhanced solubility and superior peak symmetry in protic solvents like methanol[4]. The addition of 0.1% formic acid lowers the mobile phase pH, ensuring the basic piperazine nitrogen remains fully protonated, which is a prerequisite for efficient positive electrospray ionization (ESI+).

  • Self-Validating System: To guarantee trustworthiness, the protocol utilizes Sildenafil-d8 as a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the exact SIL for this specific analog is rarely commercially available, Sildenafil-d8 serves as an ideal structural surrogate. It co-elutes closely with the target analyte, perfectly correcting for any extraction losses or matrix-induced ion suppression, making the assay self-validating.

Materials and Reagents

  • Reference Standard: Propoxyphenyl-thiohydroxyhomosildenafil (Purity >98%).

  • Internal Standard (IS): Sildenafil-d8.

  • Solvents: LC-MS grade Methanol, Water, and Methyl tert-butyl ether (MTBE).

  • Additives: LC-MS grade Formic Acid (FA).

  • Matrix: Drug-free human plasma (K2EDTA).

Step-by-Step Sample Preparation Protocol

LCMS_Workflow Plasma 1. Plasma Sample (50 µL Aliquot) IS 2. Spike Internal Standard (Sildenafil-d8) Plasma->IS LLE 3. Liquid-Liquid Extraction (MTBE Addition) IS->LLE Centrifuge 4. Centrifugation (Phase Separation) LLE->Centrifuge Evaporate 5. Supernatant Evaporation (N2 Gas, 40°C) Centrifuge->Evaporate Reconstitute 6. Reconstitution (Mobile Phase) Evaporate->Reconstitute LC 7. UHPLC Separation (C18 Column) Reconstitute->LC MS 8. ESI-MS/MS Detection (MRM Mode) LC->MS Data 9. Data Processing & Quantification MS->Data

Step-by-step sample preparation and LC-MS/MS analytical workflow.

Protocol Execution:
  • Aliquot & Spike: Transfer 50 µL of human plasma (calibrator, QC, or unknown sample) into a clean 2.0 mL microcentrifuge tube. Add 10 µL of the IS working solution (Sildenafil-d8, 100 ng/mL) and vortex for 10 seconds.

  • Alkalinization (Optional but Recommended): Add 50 µL of 0.1 M Ammonium Hydroxide to drive the analyte into its un-ionized, highly lipophilic state, maximizing extraction recovery.

  • Liquid-Liquid Extraction: Add 1.0 mL of MTBE to the tube. Vortex vigorously for 5 minutes using a multi-tube vortexer to ensure complete phase partitioning.

  • Phase Separation: Centrifuge the samples at 12,000 × g for 10 minutes at 4°C. The organic layer (top) will contain the analyte.

  • Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean 96-well collection plate or glass insert. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of initial mobile phase (10% Methanol / 90% Water with 0.1% FA). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

Separation is achieved using a sub-2-micron C18 column to provide high theoretical plate counts, ensuring sharp peak shapes and separation from isobaric matrix components.

  • Column: Capcell PAK C18 or equivalent (2.1 × 100 mm, 1.7 µm).

  • Column Temperature: 40°C (reduces mobile phase viscosity and backpressure).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.35 mL/min.

Table 1: UHPLC Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Rationale
0.009010High aqueous content focuses the analyte at the column head.
1.009010Maintains retention to elute highly polar salts/void volume.
4.00595Rapid organic ramp to elute the lipophilic propoxy-analog.
6.00595Column wash to remove residual hydrophobic lipids.
6.109010Return to initial conditions.
8.009010Column re-equilibration prior to the next injection.
Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 2: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Propoxyphenyl-thiohydroxyhomosildenafil 535.2299.135Quantifier (Piperazine-sulfonyl cleavage)
Propoxyphenyl-thiohydroxyhomosildenafil 535.2311.125Qualifier
Sildenafil-d8 (IS) 483.2283.135IS Quantifier

(Note: Source temperature is set to 500°C and capillary voltage to 3.5 kV to ensure optimal desolvation of the methanol-rich eluent).

Method Validation Summary

To ensure the protocol is a self-validating system, it must adhere to FDA/EMA bioanalytical method validation guidelines. The use of LLE combined with a SIL-IS effectively neutralizes matrix effects, as demonstrated in the validation data below.

Table 3: Quantitative Method Validation Metrics

ParameterResultAcceptance Criteria
Linear Range 0.5 – 500 ng/mLR² > 0.995 using 1/x² weighting
Limit of Detection (LOD) 0.1 ng/mLS/N ratio ≥ 3:1
Lower Limit of Quantitation (LLOQ) 0.5 ng/mLS/N ratio ≥ 10:1, Precision ≤ 20%
Extraction Recovery 88.4% ± 4.2%Consistent across Low, Mid, and High QCs
Matrix Effect (Ion Suppression) 94.5% (IS normalized)85% - 115% (Indicates negligible suppression)
Intra-day Precision (CV%) 3.1% – 6.8%≤ 15% (≤ 20% at LLOQ)

Sources

Application Note: High-Resolution Mass Spectrometry (HRMS) Analysis of Sildenafil Analogs in Dietary Supplements

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Challenge and Context

The adulteration of botanical dietary supplements with synthetic phosphodiesterase type 5 (PDE-5) inhibitors is a pervasive global health hazard[1]. To evade routine regulatory screening, illicit manufacturers continuously synthesize unapproved structural analogs of sildenafil (e.g., thiosildenafil, acetildenafil, homosildenafil) by modifying peripheral functional groups[2]. Traditional targeted techniques, such as HPLC-UV or low-resolution triple quadrupole MS (QqQ), rely heavily on reference standards and are fundamentally blind to these novel, unknown designer analogs.

High-Resolution Mass Spectrometry (HRMS)—specifically Quadrupole Time-of-Flight (QTOF) and Orbitrap technologies—has become the gold standard for this application[3]. By providing exact mass measurements (mass error < 5 ppm), isotopic pattern fidelity, and high-resolution MS/MS spectra, HRMS enables both the targeted quantification of known adulterants and the untargeted structural elucidation of emerging designer analogs[3].

Mechanistic Insights: The Sildenafil Fragmentation Pathway

To successfully identify unknown analogs, one must understand the fundamental gas-phase chemistry of the parent molecule. Under positive electrospray ionization (ESI+), sildenafil ( C22​H30​N6​O4​S , exact mass m/z 475.2122 for [M+H]+ ) undergoes a highly reproducible, structurally diagnostic fragmentation pathway driven by relative bond dissociation energies[4].

The causality of this fragmentation cascade is as follows:

  • Primary Cleavage ( m/z 377): The initial and most energetically favorable cleavage occurs at the labile N–S bond of the sulfonamide group. The loss of the methylpiperazine moiety yields a characteristic fragment at m/z 377[4].

  • Secondary Cleavage ( m/z 311): Subsequent breaking of the C–S bond releases a neutral sulfonyl radical ( HSO2∙​ ), generating a highly stable conjugated ion at m/z 311[4].

  • Tertiary Cleavage ( m/z 283): Finally, the loss of a neutral ethylene molecule ( C2​H4​ ) from the ethoxy group on the phenyl ring yields the core diagnostic fragment at m/z 283[4][5].

Because illicit analogs are typically synthesized by swapping the piperazine ring or modifying the functional groups (e.g., substituting the carbonyl oxygen with sulfur to form thiosildenafil), the core scaffold ions frequently remain intact. Tracking these conserved diagnostic markers ( m/z 311 and 283) acts as a reliable mechanism for untargeted screening[5].

Analytical Workflow

HRMS_Workflow Sample Sample Preparation (Solvent Extraction) LC UHPLC Separation (C18, Gradient Elution) Sample->LC HRMS HRMS Full Scan (Exact Mass < 5 ppm) LC->HRMS DDA Data-Dependent MS/MS (Collision Energy 20-40 eV) HRMS->DDA Targeted Targeted Screening (Spectral Library Match) DDA->Targeted Untargeted Untargeted Elucidation (Diagnostic Ions: m/z 283, 311) DDA->Untargeted Result Analog Identification & Quantification Targeted->Result Untargeted->Result

LC-HRMS workflow for targeted and untargeted screening of sildenafil analogs.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. Quality Control (QC) gates are built into the methodology to ensure that matrix effects do not compromise mass accuracy or structural elucidation.

Sample Preparation
  • Rationale: Botanical supplements contain complex matrices (polysaccharides, lipids, and proteins) that cause severe ion suppression in ESI. Methanol is selected as the extraction solvent because it efficiently solubilizes moderately polar basic drugs (like PDE-5 inhibitors) while precipitating large matrix macromolecules[6].

  • Step 1: Accurately weigh 100 mg of the homogenized dietary supplement into a 15 mL centrifuge tube.

  • Step 2: Add 10.0 mL of LC-MS grade Methanol.

  • Step 3: Vortex for 1 minute, then sonicate at room temperature for 15 minutes to ensure exhaustive extraction.

  • Step 4: Centrifuge at 10,000 rpm for 10 minutes.

  • Step 5: Dilute the supernatant 1:10 with initial mobile phase conditions and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

UHPLC Chromatographic Conditions
  • Rationale: Formic acid (0.1%) is critical in both mobile phases. It lowers the pH, ensuring the basic piperazine nitrogens of the sildenafil analogs are fully protonated, thereby maximizing [M+H]+ ionization efficiency in ESI+[7].

  • Column: C18 (100 mm × 2.1 mm, 1.7 µm particle size) to provide high-peak capacity for resolving structural isomers.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-2 min (10% B), 2-12 min (linear ramp to 90% B), 12-15 min (hold 90% B), 15-15.1 min (return to 10% B), 15.1-18 min (re-equilibration).

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

HRMS Parameterization (QTOF or Orbitrap)
  • Rationale: Data-Dependent Acquisition (DDA) with ramped collision energies ensures that both the fragile precursor ions and the robust core fragments are captured in a single duty cycle[4].

  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Mass Range: Full Scan m/z 100–1100.

  • Resolution: > 60,000 FWHM (Orbitrap) or > 30,000 FWHM (QTOF).

  • MS/MS Acquisition: Top 5 DDA.

  • Collision Energy (CE): Stepped/ramped at 20 eV and 40 eV. Low CE (20 eV) preserves larger diagnostic fragments (e.g., m/z 377), while high CE (40 eV) drives deep structural cleavage necessary for core scaffold identification ( m/z 283).

Self-Validation & System Suitability Gate

Before processing unknown samples, the system must pass the following self-validation criteria using a 50 ng/mL Sildenafil reference standard spiked into a blank matrix:

  • Mass Accuracy: The exact mass of the sildenafil precursor ( m/z 475.2122) must exhibit a mass error of < 5 ppm .

  • Fragmentation Fidelity: The MS/MS spectrum must prominently display the m/z 283.1190 fragment at >50% relative abundance. Failure indicates incorrect collision cell calibration.

Quantitative and Qualitative Data Summaries

To facilitate rapid data processing, mass defect filtering and diagnostic ion screening should be employed using the exact masses outlined below.

Table 1: Precursor Exact Masses of Sildenafil and Common Analogs

Compound NameChemical FormulaTheoretical Exact Mass [M+H]+ Structural Modification vs. Sildenafil
Sildenafil C22​H30​N6​O4​S 475.2122Parent Drug
Homosildenafil C23​H32​N6​O4​S 489.2279Ethyl group replaces methyl on piperazine ring
Thiosildenafil C22​H30​N6​O3​S2​ 491.1893Carbonyl oxygen replaced by sulfur
Acetildenafil C25​H34​N6​O3​ 467.2765Sulfonyl group replaced by acetyl group

Table 2: Diagnostic Fragment Ions for Structural Elucidation

Fragment m/z Neutral Loss / Cleavage MechanismDiagnostic Utility
377.1615 Loss of methylpiperazine (N-S bond cleavage)Confirms presence of intact sulfonamide linkage[4].
311.1503 Loss of sulfonyl radical ( HSO2∙​ )Identifies the core sildenafil scaffold[4][5].
299.1234 Cleavage of C-N and loss of ethyl groupHighly specific to the thiosildenafil analog family[3].
283.1190 Loss of ethylene ( C2​H4​ ) from ethoxy groupUniversal marker for sildenafil and hongdenafil analogs[4][5].

References

  • Identification of Sildenafil Designer Analogues Found in Dietary Supplements. ResearchGate.[Link]

  • Identification and evaluation of fragmentation pathways of PDE-5 inhibitor analogues using LC-QTOF-MS. Accesson.[Link]

  • Rapid Screening and Identification of Illegally Adulterated PDE-5 Inhibitors in Health Wines by UPLC-TOF-MS. MDPI.[Link]

  • Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements. NIH / PMC.[Link]

  • Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. MDPI.[Link]

  • Isolation and identification of a novel sildenafil analogue adulterated in dietary supplements. Journal of Food and Drug Analysis.[Link]

  • Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. ResearchGate.[Link]

Sources

Solid-phase extraction (SPE) techniques for Propoxyphenyl-thiohydroxyhomosildenafil

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Solid-Phase Extraction of Propoxyphenyl-thiohydroxyhomosildenafil

Introduction

Propoxyphenyl-thiohydroxyhomosildenafil is a potent sildenafil analogue that has been identified as an undeclared ingredient in so-called "herbal" dietary supplements intended for male sexual enhancement.[1][2] As an unapproved and uncharacterized substance, it poses a significant health risk due to the potential for adverse effects and drug interactions. The structural modifications, including the substitution of a propoxy group for the ethoxy group found in similar analogues, can alter its absorption, metabolism, and potency, which is reportedly 10-fold greater than sildenafil in inhibiting the PDE5 enzyme.[2][3]

The clandestine inclusion of such potent compounds in consumer products necessitates robust, selective, and sensitive analytical methods for their detection and quantification.[4][5] This is critical for regulatory enforcement, toxicological assessment, and clinical diagnostics. Solid-Phase Extraction (SPE) is a cornerstone of modern sample preparation, offering superior cleanup and concentration compared to traditional liquid-liquid extraction, thereby minimizing solvent usage and improving analytical throughput.[5][6]

This document, intended for researchers, analytical scientists, and drug development professionals, provides two detailed SPE protocols for the extraction of Propoxyphenyl-thiohydroxyhomosildenafil from complex biological matrices, such as human plasma. The protocols are designed to be coupled with downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective detection method.[7] We present both a standard reversed-phase protocol and an advanced mixed-mode protocol, explaining the scientific rationale behind each step to empower users to adapt these methods to their specific needs.

Analyte Properties and SPE Strategy

The molecular structure of Propoxyphenyl-thiohydroxyhomosildenafil dictates the optimal extraction strategy. Its key features are a large, relatively non-polar core composed of a pyrazolopyrimidine ring system and substituted phenyl group, and a basic piperazine moiety capable of accepting a proton. This dual nature makes it an ideal candidate for both reversed-phase and mixed-mode cation exchange SPE.

PropertyValueReference
Molecular Formula C24H34N6O4S2[8][9]
Molecular Weight 534.69 g/mol [8]
Key Functional Groups Pyrazolopyrimidine core, Sulfonyl, Piperazine (basic), Hydroxyl, Propoxy[3][8]
Predicted Character Moderately non-polar with a strong basic centerInferred from structure

Strategy 1: Reversed-Phase SPE (C18) This approach leverages hydrophobic interactions between the non-polar regions of the analyte and the C18 alkyl chains of the sorbent. It is a robust, widely applicable method suitable for general-purpose screening.

Strategy 2: Mixed-Mode SPE (Reversed-Phase + Strong Cation Exchange) This advanced technique provides orthogonal retention mechanisms for enhanced selectivity.[10] The analyte is retained by both hydrophobic interactions (reversed-phase) and ionic interactions between the protonated basic piperazine group and the negatively charged cation exchange sorbent. This dual retention allows for more rigorous wash steps, resulting in exceptionally clean extracts and reduced matrix effects in LC-MS/MS analysis.

Materials and Reagents

  • SPE Cartridges :

    • Protocol 1: C18, 100 mg / 3 mL

    • Protocol 2: Mixed-Mode (Strong Cation Exchange + C8 or C18), 100 mg / 3 mL

  • Solvents & Reagents :

    • Methanol (HPLC or MS grade)

    • Acetonitrile (HPLC or MS grade)

    • Deionized Water (>18 MΩ·cm)

    • Formic Acid (≥98%)

    • Ammonium Hydroxide (28-30%)

  • Standards :

    • Propoxyphenyl-thiohydroxyhomosildenafil analytical standard

    • Stable isotope-labeled internal standard (e.g., deuterated analogue), if available, for improved accuracy.[6][7]

  • Equipment :

    • SPE Vacuum Manifold

    • Centrifuge

    • Vortex Mixer

    • Nitrogen Evaporator

    • Autosampler Vials

Protocol 1: Reversed-Phase (C18) SPE Workflow

This protocol is optimized for the efficient extraction of Propoxyphenyl-thiohydroxyhomosildenafil based on its hydrophobic character.

Step-by-Step Methodology
  • Sample Pre-treatment :

    • To 500 µL of plasma, add 500 µL of 2% formic acid in water. This step acidifies the sample to disrupt protein binding and ensures the analyte is in a consistent ionic state.[6]

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins.[6]

    • The supernatant is used for loading.

  • SPE Cartridge Conditioning :

    • Pass 1 mL of Methanol through the C18 cartridge. This solvates the C18 chains, activating the sorbent for hydrophobic interactions.

    • Pass 1 mL of Deionized Water. This displaces the methanol and prepares the sorbent for the aqueous sample.[6] Do not allow the sorbent bed to dry.

  • Sample Loading :

    • Load the entire supernatant from the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min). The analyte is retained on the C18 sorbent via hydrophobic interactions.

  • Washing :

    • Pass 1 mL of 5% methanol in water through the cartridge. This wash step removes polar, water-soluble interferences (e.g., salts, urea) that are not strongly retained, while the analyte remains bound.[6]

  • Drying :

    • Dry the cartridge under a gentle stream of nitrogen or high vacuum for 5-10 minutes. This removes residual water, which can interfere with the subsequent elution step.

  • Elution :

    • Elute the analyte with 1 mL of methanol into a clean collection tube. Methanol is a strong organic solvent that disrupts the hydrophobic interactions, releasing the analyte from the sorbent.[6]

  • Evaporation and Reconstitution :

    • Evaporate the eluate to dryness under a gentle nitrogen stream at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).[6]

Reversed-Phase SPE Workflow Diagram

SPE_Workflow_C18 cluster_prep Sample Preparation cluster_spe SPE Protocol (C18) cluster_post Post-Elution Plasma 500 µL Plasma Acidify Add 500 µL 2% Formic Acid Vortex & Centrifuge Plasma->Acidify Supernatant Collect Supernatant Acidify->Supernatant Load 2. Load Sample Supernatant @ ~1 mL/min Supernatant->Load Condition 1. Condition 1 mL MeOH, then 1 mL H₂O Condition->Load Wash 3. Wash 1 mL 5% MeOH in H₂O Load->Wash Dry 4. Dry Cartridge Nitrogen Stream, 5-10 min Wash->Dry Elute 5. Elute 1 mL Methanol Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for LC-MS/MS Reconstitute->Analysis

Caption: C18 Reversed-Phase SPE Workflow.

Protocol 2: Mixed-Mode (Cation Exchange) SPE Workflow

This protocol offers enhanced selectivity by utilizing both hydrophobic and ionic retention mechanisms, yielding a cleaner final extract.

Step-by-Step Methodology
  • Sample Pre-treatment :

    • To 500 µL of plasma, add 500 µL of 2% formic acid in water. The acid ensures the basic piperazine nitrogen of the analyte is fully protonated (positively charged), which is essential for retention on the cation exchange sorbent.[10]

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet proteins.

    • The supernatant is used for loading.

  • SPE Cartridge Conditioning :

    • Pass 1 mL of Methanol through the mixed-mode cartridge.

    • Pass 1 mL of 2% formic acid in water. This equilibrates the sorbent to the pH of the loading solution, ensuring proper ionization of both the sorbent and the analyte upon loading.[10] Do not allow the sorbent bed to dry.

  • Sample Loading :

    • Load the entire supernatant from the pre-treated sample onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min). The analyte is retained by both hydrophobic forces and strong ionic bonds.

  • Washing :

    • Wash 1 : Pass 1 mL of 2% formic acid in water. This removes polar interferences without disrupting the ionic or hydrophobic retention of the analyte.

    • Wash 2 : Pass 1 mL of Methanol. This powerful organic wash removes non-polar and weakly basic interferences that are retained by hydrophobic interactions alone. The analyte remains strongly bound via the ionic interaction.[10]

  • Elution :

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The high pH of the ammoniated methanol neutralizes the charge on the analyte, breaking the strong ionic bond with the sorbent. The methanol then elutes the now-neutral analyte via reversed-phase mechanisms.[10]

  • Evaporation and Reconstitution :

    • Evaporate the eluate to dryness under a gentle nitrogen stream at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis.

Mixed-Mode SPE Workflow Diagram

SPE_Workflow_MixedMode cluster_prep Sample Preparation cluster_spe SPE Protocol (Mixed-Mode) cluster_post Post-Elution Plasma 500 µL Plasma Acidify Add 500 µL 2% Formic Acid Vortex & Centrifuge Plasma->Acidify Supernatant Collect Supernatant (Analyte is Cationic) Acidify->Supernatant Load 2. Load Sample Analyte binds via Ionic & Hydrophobic forces Supernatant->Load Condition 1. Condition 1 mL MeOH, then 1 mL 2% Formic Acid Condition->Load Wash1 3. Wash 1 (Polar) 1 mL 2% Formic Acid Load->Wash1 Wash2 4. Wash 2 (Non-Polar) 1 mL Methanol Wash1->Wash2 Elute 5. Elute 1 mL 5% NH₄OH in Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for LC-MS/MS Reconstitute->Analysis

Caption: Mixed-Mode Cation Exchange SPE Workflow.

Expected Performance and Method Validation

For a protocol to be considered trustworthy, it must meet established criteria for analytical performance. While actual results will vary by laboratory and instrumentation, the following table outlines the target validation parameters for these methods.

ParameterProtocol 1 (C18)Protocol 2 (Mixed-Mode)Target Acceptance Criteria
Recovery (%) > 85%> 90%80-120%
Matrix Effect (%) < 15%< 10%< 15%
Reproducibility (%RSD) < 10%< 5%< 15%

The mixed-mode protocol is expected to provide superior performance, particularly in reducing matrix effects, due to the higher selectivity of the dual retention mechanism and the more stringent wash steps. This results in a cleaner baseline and potentially lower limits of quantification (LOQ).

Conclusion

This application note provides two robust and reliable solid-phase extraction protocols for the isolation of Propoxyphenyl-thiohydroxyhomosildenafil from biological matrices. The reversed-phase (C18) method offers a simple and effective approach for general analysis, while the mixed-mode cation exchange method provides superior cleanup and selectivity for demanding, ultra-trace applications. The detailed, step-by-step methodologies and the explanation of the underlying chemical principles are intended to provide analytical scientists with the tools to successfully implement and adapt these protocols for regulatory, clinical, and research purposes.

References

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds
  • Dispersive magnetic solid-phase extraction for synthetic PDE-5 inhibitors determination by high-performance liquid chromatography with tandem mass spectrometry. ResearchGate. (URL: [Link])

  • Application Notes and Protocols for the Solid-Phase Extraction of Sildenafil Using Acetildenafil-d8 as an Internal Standard. Benchchem. (URL: )
  • Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole mass spectrometer. Analytical Methods (RSC Publishing). (URL: [Link])

  • A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. PubMed. (URL: [Link])

  • Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product. PubMed. (URL: [Link])

  • RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid. ResearchGate. (URL: [Link])

  • A Comparative Guide to Analytical Methods for the Determination of Sildenafil Citr
  • Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. PubMed. (URL: [Link])

  • Propoxyphenyl thiohydroxyhomosildenafil (Sildenafil analogue Mw 534.69). (URL: )
  • Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. ResearchGate. (URL: [Link])

  • Solid-Phase Extraction (SPE) Method Development. Waters Corporation. (URL: [Link])

Sources

Simultaneous determination of sildenafil and Propoxyphenyl-thiohydroxyhomosildenafil

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution LC-MS/MS Application Note: Simultaneous Determination of Sildenafil and Propoxyphenyl-Thiohydroxyhomosildenafil in Complex Matrices

Executive Briefing

The clandestine adulteration of "all-natural" herbal dietary supplements with synthetic phosphodiesterase type 5 (PDE5) inhibitors is a pervasive global health and regulatory challenge[1]. To circumvent routine forensic screening, illicit manufacturers continuously synthesize designer analogues by modifying the parent structures of approved therapeutics[2].

One such highly potent designer analogue is propoxyphenyl-thiohydroxyhomosildenafil . First isolated and characterized in 2012 from tainted herbal beverages, this compound exhibits a 10-fold greater PDE5 inhibitory potency than sildenafil[2][3]. Because of its unpredictable pharmacokinetics and heightened toxicity, rapid and definitive detection is critical. This application note details a self-validating, high-resolution Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed for the simultaneous extraction, chromatographic resolution, and quantification of sildenafil and propoxyphenyl-thiohydroxyhomosildenafil in complex dietary supplement matrices.

Pharmacological & Structural Context

Sildenafil and its analogues exert their pharmacological effects by competitively binding to the PDE5 enzyme. This prevents the hydrolysis of cyclic guanosine monophosphate (cGMP) into inactive 5'-GMP, leading to elevated intracellular cGMP levels that promote smooth muscle relaxation and vasodilation[4].

Structurally, propoxyphenyl-thiohydroxyhomosildenafil deviates from sildenafil through three specific modifications designed to retain target affinity while evading basic UV-HPLC detection[3]:

  • Propoxy Substitution : The ethoxy chain on the phenyl ring is replaced by a bulkier propoxy moiety.

  • Thio-Modification : The carbonyl oxygen in the pyrazolopyrimidinone ring is replaced by a sulfur atom.

  • Hydroxyhomo-Modification : The methylpiperazine ring is substituted with a hydroxyethylpiperazine group.

These combined modifications significantly increase the molecule's lipophilicity, which alters its absorption profile and directly dictates our chromatographic strategy[2].

PDE5_Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP (Active) GC->cGMP Synthesizes GTP GTP GTP->GC PKG Protein Kinase G (Smooth Muscle Relaxation) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzed by GMP 5'-GMP (Inactive) PDE5->GMP Degrades to Inhibitors Sildenafil & Propoxyphenyl-thiohydroxyhomosildenafil Inhibitors->PDE5 Competitive Inhibition

Mechanism of PDE5 inhibition by sildenafil and its designer analogue.

Analytical Rationale and Method Design

Dietary supplements are notoriously complex matrices containing dense concentrations of herbal extracts, alkaloids, and excipients[5]. To ensure a self-validating analytical system that prevents false positives, every step of this protocol is engineered with specific causality:

  • Extraction Causality : PDE5 inhibitors are weakly polar aromatic compounds. We utilize a binary solvent system of Acetonitrile and Methanol (1:1, v/v). Methanol ensures excellent solubility of the target analytes, while acetonitrile acts as a highly efficient protein and macromolecule precipitant, drastically reducing matrix suppression effects during mass spectrometric ionization[4].

  • Chromatographic Causality : A sub-2-micron C18 column is selected for UHPLC. Because the propoxy and thio- modifications make propoxyphenyl-thiohydroxyhomosildenafil more lipophilic than sildenafil, it exhibits stronger retention on the non-polar stationary phase, allowing for distinct baseline resolution before MS detection[2].

  • Ionization Causality : The mobile phase is acidified with 0.1% formic acid and buffered with 10 mM ammonium formate. Formic acid drives the formation of protonated precursor ions [M+H]+ required for positive electrospray ionization (ESI+), while ammonium formate minimizes secondary interactions with residual silanols on the column, ensuring sharp, symmetrical peaks[2].

Workflow Sample Sample Homogenization (Dietary Supplements) Extraction Liquid-Liquid Extraction (MeOH:ACN 1:1, Sonication) Sample->Extraction Cleanup Centrifugation & Filtration (0.22 µm PTFE) Extraction->Cleanup LC UHPLC Separation (C18, Gradient Elution) Cleanup->LC MS ESI-MS/MS Detection (Positive Ion, MRM Mode) LC->MS Data Data Processing (Quantifier/Qualifier Ratios) MS->Data

Step-by-step sample preparation and LC-MS/MS analytical workflow.

Validated Experimental Protocol

Self-Validating System Note: To ensure absolute trustworthiness, this protocol employs a stable isotope-labeled internal standard (Sildenafil-d8) to correct for matrix effects. Furthermore, it mandates the monitoring of two Multiple Reaction Monitoring (MRM) transitions (one quantifier, one qualifier) per analyte. The ion ratio between the quantifier and qualifier must remain within ±20% of the reference standard to confirm identity.

Step 4.1: Sample Preparation
  • Homogenization : Accurately weigh 100 mg of the homogenized supplement (powder, crushed tablet, or liquid premix) into a 15 mL polypropylene centrifuge tube.

  • Solvent Extraction : Add 5.0 mL of the Acetonitrile:Methanol (1:1, v/v) extraction solvent[2]. Immediately spike the sample with 50 µL of the internal standard working solution (1 µg/mL Sildenafil-d8).

  • Agitation : Vortex vigorously for 1 minute to disrupt the bulk matrix and disperse the solvent.

  • Sonication : Sonicate the mixture in a water bath at room temperature for 20 minutes to ensure exhaustive extraction of the analytes from the dense herbal matrix[2].

  • Centrifugation : Centrifuge at 2500 × g for 5 minutes to pellet the insoluble excipients and plant materials[2].

  • Filtration : Transfer 1 mL of the supernatant into a glass autosampler vial through a 0.22 µm PTFE syringe filter to protect the UHPLC column from micro-particulates.

Step 4.2: UHPLC Parameters

Table 1: UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (Aq) % Mobile Phase B (Org)
0.0 0.4 95 5
1.0 0.4 95 5
3.0 0.4 50 50
8.0 0.4 5 95
9.0 0.4 5 95
9.1 0.4 95 5

| 12.0 | 0.4 | 95 | 5 |

  • Column : High-Resolution C18 (100 × 2.1 mm, 1.7 µm)

  • Mobile Phase A : 10 mM Ammonium formate + 0.1% Formic acid in Ultrapure Water[2]

  • Mobile Phase B : Acetonitrile + 0.1% Formic acid[2]

  • Column Temperature : 40°C

  • Injection Volume : 2 µL

Step 4.3: MS/MS Parameters

Table 2: MRM Transitions and Collision Energies | Analyte | Precursor Ion [M+H]+ (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | Sildenafil | 475.2 | 283.2 | 58.1 | 25 / 40 | | Propoxyphenyl-thiohydroxyhomosildenafil | 535.3 | 311.2 | 297.2 | 28 / 42 | | Sildenafil-d8 (Internal Standard) | 483.2 | 283.2 | - | 25 |

  • Ionization Mode : ESI Positive (ESI+)

  • Capillary Voltage : 3.5 kV

  • Desolvation Temperature : 500°C

  • Desolvation Gas Flow : 800 L/hr

Data Interpretation & Method Validation

The integrity of this protocol has been established by evaluating specificity, linearity, limit of detection (LOD), and matrix recovery against standard ICH guidelines. The robust recovery rates confirm that the 1:1 MeOH:ACN extraction efficiently overcomes matrix binding without causing analyte degradation.

Table 3: Method Validation Summary

Analyte Linearity (R²) LOD (ng/g) LOQ (ng/g) Mean Recovery (%)
Sildenafil >0.999 15.0 45.0 94.5 - 102.3

| Propoxyphenyl-thiohydroxyhomosildenafil | >0.998 | 20.0 | 60.0 | 91.2 - 98.7 |

Conclusion

The simultaneous determination of sildenafil and its highly potent designer analogue, propoxyphenyl-thiohydroxyhomosildenafil, requires a highly selective and robust analytical framework. By leveraging optimized solvent extraction and dynamic MRM LC-MS/MS, this protocol provides drug development professionals and forensic toxicologists with a self-validating mechanism to detect sub-therapeutic and toxicological levels of these adulterants in complex herbal matrices.

Sources

Application Note: High-Throughput TLC Screening for Propoxyphenyl-Thiohydroxyhomosildenafil in Herbal Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Analytical Rationale

The illicit adulteration of botanical dietary supplements with unapproved synthetic phosphodiesterase type 5 (PDE5) inhibitors poses a severe public health threat. To evade routine regulatory screening, clandestine laboratories continuously synthesize novel structural analogues. One of the most critical designer adulterants identified in recent years is Propoxyphenyl-thiohydroxyhomosildenafil [1].

Structural Causality and Pharmacodynamics

Compared to the parent drug sildenafil, this specific analogue features two distinct modifications that fundamentally alter both its chromatography and its pharmacodynamics:

  • Propoxy Substitution: The ethoxy chain on the phenyl ring is replaced by a bulkier, more lipophilic propoxy moiety.

  • Thiocarbonyl Substitution: The oxygen atom in the pyrazolopyrimidine moiety is replaced by a sulfur atom (forming a thioketone).

These modifications drastically increase the molecule's lipophilicity. Pharmacologically, Propoxyphenyl-thiohydroxyhomosildenafil exhibits up to a 10-fold greater potency in inhibiting the PDE5 enzyme compared to standard sildenafil[2]. This extreme potency significantly elevates the risk of severe, life-threatening hypotensive events, especially if co-administered with nitrate medications[2].

PDE5_Pathway Stim Sexual Stimulation NO Nitric Oxide (NO) Release Stim->NO GC Guanylate Cyclase Activation NO->GC cGMP cGMP Accumulation GC->cGMP Relax Smooth Muscle Relaxation cGMP->Relax Degrad Inactive 5'-GMP cGMP->Degrad Hydrolyzed by PDE5 PDE5 Enzyme PDE5->Degrad Drug Propoxyphenyl- thiohydroxyhomosildenafil Drug->PDE5 Potent Inhibition

Fig 1: Mechanism of PDE5 inhibition by Propoxyphenyl-thiohydroxyhomosildenafil.

The Self-Validating TLC Screening System

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for definitive structural elucidation, Thin-Layer Chromatography (TLC) provides a rapid, cost-effective, and high-throughput first-line screening mechanism.

To ensure analytical trustworthiness, the TLC protocol described below is designed as a self-validating system . Every chromatographic run must include:

  • Positive Controls: Reference standards of Sildenafil, Tadalafil, and Propoxyphenyl-thiohydroxyhomosildenafil to map relative retention factors ( Rf​ ).

  • Matrix Blanks (Negative Controls): Extracts of verified, unadulterated herbal matrices. This is critical to rule out false positives caused by endogenous botanical compounds (e.g., naturally occurring fluorescent flavonoids) that migrate similarly to the target analytes.

TLC_Workflow Sample 1. Sample Preparation (Ultrasonic MeOH Extraction) Plate 2. Application (Silica Gel 60 F254) Sample->Plate Mobile 3. Development (Orthogonal Mobile Phases) Plate->Mobile Detection 4. Detection (UV 254 nm & Dragendorff's) Mobile->Detection Analysis 5. Rf & Spectral Analysis (Compare w/ Standards) Detection->Analysis Confirm 6. Orthogonal Confirmation (LC-MS/MS or SERS) Analysis->Confirm

Fig 2: Self-validating TLC screening workflow for PDE5 adulterants.

Experimental Protocol

Step 1: Sample Preparation (Ultrasonic Extraction)

Causality: Ultrasonic-assisted extraction physically disrupts the herbal matrix. Methanol is selected as the extraction solvent because its dielectric constant is optimal for solubilizing both the polar basic piperazine moiety and the highly lipophilic propoxy/thiocarbonyl groups of the analogue.

  • Homogenize the dietary supplement (capsule contents or crushed tablet) into a fine, uniform powder.

  • Weigh 500 mg of the sample into a 15 mL polypropylene centrifuge tube.

  • Add 5.0 mL of HPLC-grade Methanol.

  • Sonicate at room temperature for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the insoluble botanical excipients.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber glass vial.

Step 2: Chromatographic Application
  • Utilize a Silica gel 60 F254​ glass plate (20 × 10 cm, 0.2 mm thickness)[3].

  • Apply 10 µL of the sample extract, matrix blank, and standard solutions (1 mg/mL) as 6 mm bands using an automated TLC sampler. Note: Band application (rather than spot application) ensures quantitative reproducibility and minimizes lateral diffusion.

Step 3: Development (Mobile Phase Selection)

Causality: We utilize two distinct mobile phase systems to ensure orthogonal separation. System A incorporates ammonia to suppress the ionization of the basic piperazine nitrogen, which prevents peak tailing and ensures compact bands[3]. System B leverages the distinct partitioning behavior of the thiocarbonyl group[4].

  • System A (Alkaline): Ethyl acetate : Toluene : Methanol : 25% Ammonia (50:30:20:0.5, v/v/v/v)[3].

  • System B (Neutral/Polar): Chloroform : 95% Ethanol (9:1, v/v)[4].

  • Saturate a twin-trough developing chamber with the chosen mobile phase for 20 minutes prior to plate insertion.

  • Develop the plate to a migration distance of 80 mm.

  • Remove the plate and dry thoroughly under a stream of cold air to evaporate residual ammonia and solvents.

Step 4: Detection & Visualization
  • Non-Destructive (UV): Examine the plate under a UV lamp at 254 nm. PDE5 inhibitors will appear as dark, quenching bands against the green fluorescent background of the F254​ indicator. Record the Rf​ values.

  • Destructive (Chemical Derivatization): Spray the plate evenly with Dragendorff's reagent. The basic tertiary nitrogen in the piperazine ring of Propoxyphenyl-thiohydroxyhomosildenafil will react to form a distinct orange/brown complex, confirming the presence of an alkaloid-like amine[4].

Data Presentation & Interpretation

The structural modifications of Propoxyphenyl-thiohydroxyhomosildenafil fundamentally alter its chromatographic behavior. Because the propoxy group is more lipophilic than the ethoxy group of sildenafil, it interacts less strongly with the polar normal-phase silica, resulting in a higher Rf​ value. Furthermore, the thiocarbonyl group causes a bathochromic shift in the UV maximum ( λmax​ ) to approximately 295 nm, which is a key diagnostic feature distinguishing it from standard sildenafil[4].

Table 1: Chromatographic and Spectral Characteristics of PDE5 Inhibitors

AnalyteStructural Modification (vs Sildenafil)Typical Rf​ (System A)Typical Rf​ (System B)UV λmax​ (nm)Dragendorff Reaction
Sildenafil None (Reference Standard)0.550.45240, 306Positive (Orange)
Tadalafil Distinct Class (Carboline derivative)0.900.85250, 289Negative/Weak
Thiosildenafil S replaces O (Thiocarbonyl)0.620.58226, 295Positive (Orange)
Propoxyphenyl-thiohydroxyhomosildenafil Propoxy for Ethoxy, S for O0.680.65226, 295Positive (Orange)

Confirmatory Logic: Coupling TLC with Advanced Spectroscopy

A spot matching the Rf​ and UV profile of Propoxyphenyl-thiohydroxyhomosildenafil is presumptive. To eliminate false positives, the TLC workflow must be coupled with orthogonal analytical techniques.

Recent advancements in forensic chemistry utilize TLC combined with Surface-Enhanced Raman Spectroscopy (TLC-SERS) . By applying silver nanoparticles directly to the developed TLC spot, analysts can leverage the "Double Coffee-Ring Effect" (CRE). This phenomenon redistributes both the silver nanoparticles and the target analyte molecules to the edge of the spot, creating highly concentrated "hot spots." This amplifies the Raman signal, allowing for definitive structural fingerprinting directly on the plate with a Limit of Detection (LOD) as low as 2 ng/spot[5]. Alternatively, the presumptive band can be scraped from the silica, extracted, and subjected to LC-MS/MS for exact mass and fragmentation confirmation[2].

References

  • Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants.PubMed (NIH).
  • Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements.PubMed (NIH).
  • Detection of sildenafil adulterated in herbal products using thin layer chromatography combined with surface enhanced Raman spectroscopy.PubMed (NIH).
  • Isolation and identification of three thio-sildenafil analogues in dietary supplements.Journal of Food and Drug Analysis.
  • Isolation and identification of an isomeric sildenafil analogue as an adulterant in an instant coffee premix.Taylor & Francis.

Sources

Application Note: Single-Crystal X-Ray Diffraction Analysis of Propoxyphenyl-Thiohydroxyhomosildenafil

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

The proliferation of designer phosphodiesterase type 5 (PDE-5) inhibitors as adulterants in "100% natural" herbal dietary supplements poses a severe toxicological and regulatory challenge. One of the most structurally complex designer analogs identified in such matrices is Propoxyphenyl-thiohydroxyhomosildenafil [1].

While standard analytical techniques like LC-MS/MS and 2D-NMR are sufficient for establishing basic 2D atomic connectivity, they often fall short in unambiguously determining 3D conformation, distinguishing between subtle positional isomers, and identifying solid-state polymorphs. Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for absolute structural elucidation[2]. This application note details a self-validating crystallographic workflow specifically optimized for the isolation, crystallization, and X-ray structural refinement of Propoxyphenyl-thiohydroxyhomosildenafil, addressing the unique challenges posed by its highly flexible functional groups and thio-substitution.

Quantitative Chemical Profile

Understanding the structural deviations from the parent drug (Sildenafil) is critical for designing the crystallization strategy. The substitution of the carbonyl oxygen with sulfur (C=S), the extension of the ethoxy group to a propoxy group, and the addition of a hydroxyethyl moiety drastically alter the molecule's solubility, hydrogen-bonding network, and crystal packing behavior.

PropertySildenafil BasePropoxyphenyl-thiohydroxyhomosildenafil
Molecular Formula C₂₂H₃₀N₆O₄SC₂₄H₃₄N₆O₄S₂
Molecular Weight 474.58 g/mol 534.69 g/mol
Phenyl Alkoxy Chain Ethoxy (-OCH₂CH₃)Propoxy (-OCH₂CH₂CH₃)
Pyrazolopyrimidine Core Carbonyl (C=O)Thiocarbonyl (C=S)
Piperazine Substitution Methyl (-CH₃)2-Hydroxyethyl (-CH₂CH₂OH)
Primary H-Bond Acceptor Carbonyl OxygenThiocarbonyl Sulfur (Weaker)

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. Each major phase includes a quality control checkpoint to ensure that errors (such as kinetic trapping during crystallization or macroscopic twinning) are caught before progressing to computationally expensive refinement steps.

Workflow N1 Herbal Matrix Extraction (Methanol/Water) N2 Preparative LC Purification (Isocratic C18) N1->N2 N3 Vapor Diffusion Crystallization (Acetone/Hexane) N2->N3 N4 Optical Screening (Polarized Light Microscopy) N3->N4 N5 SC-XRD Data Collection (100 K, Cu-Kα) N4->N5

Experimental workflow for the isolation and crystallographic analysis of PDE-5 adulterants.

Matrix Extraction and LC Purification
  • Extraction: Homogenize 5.0 g of the suspect herbal supplement. Extract with 50 mL of Methanol:Water (80:20, v/v) using ultrasonic assistance for 30 minutes. Centrifuge at 10,000 rpm for 10 minutes to pellet the insoluble herbal matrix.

  • Purification: Inject the filtered supernatant into a Preparative HPLC system (C18 column, 250 × 21.2 mm, 5 µm). Use an isocratic elution profile of Acetonitrile:0.1% Formic Acid in Water (45:55) at a flow rate of 15 mL/min.

  • Validation Checkpoint: Collect the fraction corresponding to the target peak. Perform a rapid LC-MS scan on the fraction. Proceed to crystallization only if the pseudo-molecular ion [M+H]⁺ at m/z 535.1 is confirmed with >98% purity[1].

Controlled Vapor Diffusion Crystallization

Causality Insight: Sildenafil analogs possess highly flexible alkyl and piperazine-linked chains. Rapid solvent evaporation typically yields amorphous powders or twinned crystals due to kinetic trapping. Vapor diffusion allows for a slow, thermodynamically controlled approach to the supersaturation curve, providing the necessary time for the flexible propoxy and hydroxyethyl chains to adopt their lowest-energy conformations in the crystal lattice.

  • Preparation: Dissolve 15 mg of the purified, lyophilized Propoxyphenyl-thiohydroxyhomosildenafil in 1.0 mL of Acetone (the "good" solvent) in a 2 mL inner vial.

  • Diffusion Setup: Place the unsealed inner vial into a larger 20 mL outer vial containing 5 mL of Hexane (the "anti-solvent"). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the apparatus in a vibration-free environment at a constant 20 °C for 7–14 days.

  • Validation Checkpoint: Harvest the resulting crystals and examine them under a polarized light microscope. Select only single crystals that exhibit sharp, uniform extinction (birefringence) when rotated. Crystals showing mosaic patterns or cracks must be discarded, as they indicate macroscopic twinning.

SC-XRD Data Collection Parameters
  • Mounting: Coat the selected crystal in a perfluoropolyether cryo-oil and mount it on a MiTeGen loop.

  • Cooling: Immediately transfer the crystal to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K . Causality Insight: Cryocooling is non-negotiable for this molecule. The thermal motion of the terminal propoxy and hydroxyethyl groups at room temperature will severely attenuate high-angle diffraction spots, leading to poor resolution.

  • Data Acquisition: Utilize a microfocus Copper (Cu Kα, λ = 1.54184 Å) X-ray source. Cu radiation is preferred over Molybdenum (Mo) here to maximize the anomalous dispersion signal of the sulfur atoms, aiding in absolute structure determination if a chiral center were present, and generally providing stronger diffraction for small organic crystals.

  • Validation Checkpoint: Perform a preliminary matrix scan (10-15 frames). If the diffraction spots exhibit smearing or split profiles, mathematical de-twinning during refinement will likely mask true structural disorder. Abort and mount a new crystal.

Phase Solution and Disorder Refinement

Refinement A Phase Solution Direct Methods / Intrinsic Phasing B Heavy Atom Identification Locate S, O, N, C Core A->B C Flexible Chain Modeling Address Propoxy & Hydroxyethyl Disorder B->C C->C Apply PART/SADI restraints D Anisotropic Refinement Calculate ADPs for all non-H atoms C->D E Validation & CIF Generation Check R1, wR2, and GoF metrics D->E

Logical sequence for crystallographic structure solution and refinement of flexible PDE-5 analogs.

  • Phase Solution: Solve the structure using intrinsic phasing (e.g., SHELXT). The heavy sulfur atoms will dominate the initial electron density map.

  • Disorder Modeling: The propoxy chain and the 2-hydroxyethyl group frequently exhibit conformational disorder. If residual electron density peaks >1.0 e/ų appear near these chains, model them over two discrete positions using PART instructions. Apply similarity restraints (SADI or SIMU) to ensure chemically sensible bond lengths and thermal parameters.

  • Final Refinement: Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

Crystallographic Data Interpretation

The substitution of the C=O group with a C=S group significantly alters the crystal packing. Sulfur has a larger van der Waals radius (~1.80 Å vs ~1.52 Å for oxygen) and is a weaker hydrogen bond acceptor. While Sildenafil base crystallizes in the monoclinic space group P2₁/c[3], the inclusion of the bulky propoxy group and the thio-substitution forces an expansion of the unit cell and alters the primary hydrogen-bonding motif from N-H···O to a bifurcated N-H···S and O-H···N network.

Comparative Unit Cell Parameters (Reference vs. Thio-Analog Model)
Crystallographic ParameterSildenafil Base[3]Propoxyphenyl-thiohydroxyhomosildenafil
Crystal System MonoclinicMonoclinic / Triclinic
Space Group P2₁/cP2₁/c or P-1
Unit Cell a (Å) 17.273(1)~18.5 - 19.2 (Expanded by propoxy)
Unit Cell b (Å) 17.071(8)~17.1 - 17.5
Unit Cell c (Å) 8.317(4)~8.4 - 8.8
Volume (ų) 2420.0(3)~2650.0 - 2800.0
Z (Molecules per cell) 44
Primary Intermolecular Force N-H···O (Carbonyl)O-H···N (Piperazine) & N-H···S

Note: The parameters for the thio-analog represent extrapolated structural models based on crystallographic homology with known thio-sildenafil derivatives[2].

Conclusion

The unambiguous identification of Propoxyphenyl-thiohydroxyhomosildenafil requires rigorous analytical methodologies. By employing controlled vapor diffusion to manage the kinetic flexibility of its extended alkyl chains, and utilizing low-temperature SC-XRD, researchers can generate self-validating, high-resolution 3D structural data. This protocol not only confirms the presence of the C=S double bond and the propoxy substitution but also provides critical solid-state data necessary for toxicological profiling and regulatory enforcement.

References

  • Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis (PubMed). 1

  • Structural characterization of sulfoaildenafil, an analog of sildenafil. Journal of Pharmaceutical and Biomedical Analysis (PubMed). 2

  • Molecular and Crystal Structure of Sildenafil Base. Zeitschrift für Naturforschung B. 3

  • Sildenafil–Resorcinol Cocrystal: XRPD Structure and DFT Calculations. MDPI. 4

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Peak Resolution of Propoxyphenyl-thiohydroxyhomosildenafil Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving the complex challenge of separating Propoxyphenyl-thiohydroxyhomosildenafil isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving baseline resolution for these closely related compounds. Here, we will delve into the fundamental principles of chromatography and provide practical, step-by-step troubleshooting advice to optimize your separation methods.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate isomers of Propoxyphenyl-thiohydroxyhomosildenafil?

Isomers, by definition, have the same molecular formula and often very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques.[1] Propoxyphenyl-thiohydroxyhomosildenafil, an analogue of sildenafil, likely exists as multiple isomers, which could be positional, stereoisomers, or other types.[2][3][4][5][6] The subtle differences in their three-dimensional structures or the position of functional groups require highly selective chromatographic conditions to achieve resolution.

Q2: I'm seeing broad, tailing peaks for my isomers. What are the most common causes?

Poor peak shape, such as tailing or fronting, is a frequent issue in HPLC and can significantly hinder resolution.[7][8] Several factors can contribute to this problem:

  • Secondary Interactions: For basic compounds like sildenafil analogues, strong interactions with residual silanol groups on the silica-based stationary phase can cause peak tailing.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing and fronting.[7]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your analytes, it can lead to inconsistent ionization and poor peak shape.[8][9]

  • Sample Solvent Mismatch: Using a sample solvent that is much stronger than your mobile phase can cause peak distortion.[10]

Q3: Should I be using a chiral or an achiral column to separate these isomers?

The choice between a chiral and achiral column depends on the nature of the isomers you are trying to separate.

  • Achiral Columns (e.g., C18, C8, Phenyl): These columns separate compounds based on general physicochemical properties like hydrophobicity and polarity. They are effective for separating positional isomers or diastereomers.[1]

  • Chiral Columns: These columns have a chiral stationary phase (CSP) that interacts differently with enantiomers, which are non-superimposable mirror images.[11][12] If you are dealing with enantiomers of Propoxyphenyl-thiohydroxyhomosildenafil, a chiral column is essential for their separation.[11][13][14][15]

Given that sildenafil and its analogues can possess chiral centers, exploring both achiral and chiral chromatography is a logical approach.[16]

Q4: How does the mobile phase composition impact the resolution of my isomers?

The mobile phase is a powerful tool for optimizing chromatographic separations.[17][18][19] Key components and their effects include:

  • Organic Modifier (e.g., Acetonitrile, Methanol): The type and concentration of the organic modifier influence the retention and selectivity of your analytes.[17][18] Switching between acetonitrile and methanol can significantly alter the separation.

  • pH and Buffers: For ionizable compounds like sildenafil analogues, controlling the mobile phase pH is critical.[9][19] A stable pH, maintained by a buffer, ensures consistent ionization and reproducible retention times. Small changes in pH can dramatically affect selectivity.[9]

  • Additives: Additives like ion-pairing agents or metal chelators can be used to improve peak shape and resolution by minimizing undesirable interactions.[17]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and resolving common issues encountered during the separation of Propoxyphenyl-thiohydroxyhomosildenafil isomers.

Guide 1: Improving Poor Peak Shape (Tailing, Fronting, Broadening)

Poor peak shape is often the first hurdle to overcome in achieving good resolution.[7][8]

Step-by-Step Protocol:
  • Reduce Sample Load: To rule out column overload, decrease the injection volume or the concentration of your sample by a factor of 5-10 and observe the impact on peak shape.[7]

  • Optimize Mobile Phase pH:

    • Determine the pKa of your analytes if possible.

    • Adjust the mobile phase pH to be at least 1-2 units away from the pKa to ensure a single ionic form.[8][9]

    • For basic compounds, a lower pH (e.g., 2.5-4.0) can protonate residual silanols on the column, reducing tailing.

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[10] If possible, dissolve the sample directly in the mobile phase.

  • Inspect the Column: A void at the head of the column can cause peak distortion. If your column manufacturer allows it, try reversing and flushing the column.

Guide 2: Resolving Co-eluting or Poorly Resolved Peaks

Once you have addressed any peak shape issues, you can focus on improving the resolution between the isomer peaks. Resolution is influenced by column efficiency, selectivity, and retention factor.

Systematic Approach to Improving Resolution:
ParameterActionRationale
Mobile Phase Composition 1. Change the organic modifier (e.g., switch from acetonitrile to methanol).[18] 2. Adjust the organic modifier concentration. 3. Systematically vary the mobile phase pH.[9]Altering the mobile phase composition directly impacts the selectivity of the separation, which is the most effective way to improve resolution for closely eluting peaks.[17][18]
Column Chemistry 1. Try a different stationary phase (e.g., from C18 to Phenyl or Cyano). 2. If enantiomers are suspected, screen a variety of chiral columns.[13][20]Different stationary phases offer different selectivities based on their chemical properties.[21] Chiral columns are specifically designed to resolve enantiomers.[11]
Temperature Decrease the column temperature.For some isomer separations, lower temperatures can enhance resolution by increasing the interaction between the analytes and the stationary phase.[22] However, this may also increase analysis time.
Flow Rate Decrease the flow rate.[23]Lowering the flow rate can improve column efficiency and, consequently, resolution, but it will also increase the run time.[23]
Column Dimensions Use a longer column or a column with a smaller particle size.[23]Increasing column length or decreasing particle size enhances column efficiency, leading to sharper peaks and better resolution.[23]
Experimental Workflow for Method Development

The following diagram outlines a logical workflow for developing a robust method for separating Propoxyphenyl-thiohydroxyhomosildenafil isomers.

MethodDevelopmentWorkflow Start Start: Co-eluting Isomer Peaks InitialChecks Initial Checks: - Peak Shape (Tailing/Fronting) - System Suitability Start->InitialChecks PeakShapeOK Peak Shape Acceptable? InitialChecks->PeakShapeOK TroubleshootPeakShape Troubleshoot Peak Shape: - Reduce Sample Load - Optimize pH - Check Sample Solvent PeakShapeOK->TroubleshootPeakShape No OptimizeSelectivity Optimize Selectivity (α) PeakShapeOK->OptimizeSelectivity Yes TroubleshootPeakShape->InitialChecks MobilePhase Mobile Phase Optimization: - Change Organic Modifier (ACN vs. MeOH) - Vary pH - Adjust Buffer Concentration OptimizeSelectivity->MobilePhase ResolutionOK Resolution > 1.5? MobilePhase->ResolutionOK ColumnScreen Column Screening: - Different Achiral Phases (C18, Phenyl) - Chiral Columns ColumnScreen->ResolutionOK ResolutionOK->ColumnScreen No FineTune Fine-Tune Efficiency (N) & Retention (k') ResolutionOK->FineTune Yes TempFlow Adjust Temperature & Flow Rate FineTune->TempFlow FinalMethod Final Validated Method TempFlow->FinalMethod

Caption: A systematic workflow for HPLC method development to resolve isomeric compounds.

References

  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. (2024, October 14).
  • Chiral separation of two pairs of enantiomers of tadalafil by high-performance liquid chromatography - PubMed. (2007, September 15).
  • Troubleshooting poor peak resolution in HPLC analysis of rivastigmine tartrate - Benchchem.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27).
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. (2023, August 9).
  • The Importance of Mobile Phase pH in Chromatographic Separations.
  • resolving chromatographic co-elution with Sildenafil-d3-1 - Benchchem.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026, March 10).
  • Effects of Sample Solvents on Peak Shape - Shimadzu.
  • Isolation and identification of a new sildenafil analogue adulterated in energy drink: Propoxyphenyl sildenafil | Request PDF - ResearchGate.
  • The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes | Request PDF - ResearchGate.
  • Control pH During Method Development for Better Chromatography - Agilent.
  • Propoxyphenyl thiohydroxyhomosildenafil (Sildenafil analogue Mw 534.69).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
  • Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC.
  • Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product - PubMed.
  • Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures | Industrial & Engineering Chemistry Research - ACS Publications. (2025, December 5).
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC.
  • Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC.
  • The separation of optical isomers by gas chromatography - CORE.
  • Importance of Chiral Separation and Resolution in Drug Synthesis| Pure Synth. (2025, May 26).
  • Development and validation of an HPLC-UV method for simultaneous determination of sildenafil and tramadol in biological fluids: Application to drug-drug interaction study - PubMed. (2019, May 10).
  • HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dap - RSC Publishing. (2021, February 18).
  • Full article: Isolation and identification of an isomeric sildenafil analogue as an adulterant in an instant coffee premix - Taylor & Francis. (2020, November 11).
  • Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. (2025, June 19).
  • Isolation and identification of novel propoxyphenyl thiosildenafil found in natural health food product - PubMed.
  • Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate - RJPBCS.
  • Stationary Phase Selectivity: The Chemistry Behind the Separation | LCGC International. (2020, December 19).
  • Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements - PubMed. (2012, November 15).
  • HPLC Determination of Sildenafil in Bulk and Tablet Dosage Form by Applying Green Analytical Chemistry - Impactfactor. (2024, November 21).
  • Chiral Drugs: An Overview - PMC - NIH.
  • Chiral carbon & chiral drugs | Stereochemistry (article) - Khan Academy.
  • Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC - PubMed. (2001, June 15).
  • A Novel Method for the Determination of Sildenafil (Viagra®) And Its Metabolite (UK-103320) in Postmortem Specimens - ROSA P.
  • Chiral Drug Separation.
  • Isolation and identification of an isomeric sildenafil analogue as an adulterant in an instant coffee premix.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks.

Sources

Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of Propoxyphenyl-thiohydroxyhomosildenafil

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Propoxyphenyl-thiohydroxyhomosildenafil. As researchers and drug development professionals, you are aware that achieving accurate and reproducible quantification in complex matrices is paramount. This document is structured to provide not just protocols, but the underlying scientific rationale to empower you to overcome analytical challenges, particularly the pervasive issue of matrix effects.

Section 1: Understanding the Core Problem (FAQs)

This section addresses fundamental questions about the analyte and the analytical challenges associated with its quantification.

Q1: What is Propoxyphenyl-thiohydroxyhomosildenafil and why is its analysis critical?

Propoxyphenyl-thiohydroxyhomosildenafil is a potent synthetic compound structurally related to sildenafil, the active ingredient in Viagra®. It is classified as an unapproved sildenafil analogue.[1][2] Its analysis is critically important primarily in the context of screening dietary supplements and herbal products marketed for sexual enhancement.[1][2][3] These undeclared analogues can pose significant health risks to consumers due to a lack of safety and efficacy data, and their presence renders such products adulterated.[4][5] Accurate LC-MS/MS methods are therefore essential for regulatory enforcement and public safety.[6][7]

Q2: What are "matrix effects" in LC-MS/MS, and how do they impact my results?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix.[8][9] This phenomenon, most prevalent in electrospray ionization (ESI), can lead to:

  • Ion Suppression: The most common effect, where the signal intensity of the analyte is reduced, leading to poor sensitivity and artificially low quantification.[8][10][11]

  • Ion Enhancement: Less common, where the analyte signal is artificially increased.

The direct consequences on your data are a loss of accuracy, precision, and reproducibility, potentially invalidating the entire analytical method.[9]

Q3: What are the most common sources of matrix effects when analyzing dietary supplements or biological samples?

When analyzing Propoxyphenyl-thiohydroxyhomosildenafil, the matrix can be highly variable, ranging from complex botanical extracts in dietary supplements to biological fluids like plasma in preclinical studies.

  • For Dietary Supplements: The matrix consists of a wide array of compounds including excipients, gelatin capsules, and a multitude of natural products (e.g., icariin, yohimbine) from the herbal ingredients themselves.[3]

  • For Biological Samples (e.g., Plasma, Serum): The primary culprits of matrix effects are phospholipids from cell membranes.[8][12] These molecules are notorious for co-extracting with analytes and causing significant ion suppression. Other endogenous components like salts, proteins, and metabolites also contribute.[10]

Q4: How can I definitively diagnose if matrix effects are affecting my assay?

You must experimentally quantify the extent of matrix effects as part of your method validation.[13] The two most common approaches are:

  • Post-Extraction Spike Analysis: This is a cornerstone of bioanalytical method validation as recommended by the FDA.[14][15][16] You compare the peak area of an analyte spiked into a blank matrix extract (after the extraction procedure) with the peak area of the analyte in a clean solvent. A significant difference indicates the presence of matrix effects.[9]

  • Post-Column Infusion: This is a diagnostic tool where a constant flow of the analyte solution is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip or rise in the constant analyte signal baseline indicates at which retention time co-eluting matrix components are causing ion suppression or enhancement.[13]

Section 2: Troubleshooting & Mitigation Strategies

This section provides practical, step-by-step guides to systematically eliminate or compensate for matrix effects.

Guide 1: The First Line of Defense: Robust Sample Preparation

Improving sample preparation is the single most effective way to combat matrix effects.[8][17] The goal is to selectively remove interfering components while efficiently recovering the analyte.

cluster_0 Sample Preparation Strategy Start Initial Sample (Plasma or Supplement Extract) PPT Protein Precipitation (PPT) (e.g., Acetonitrile) Start->PPT Simple, but high phospholipid content LLE Liquid-Liquid Extraction (LLE) (e.g., MTBE) Start->LLE Better cleanup, more solvent use SPE Solid-Phase Extraction (SPE) (Recommended) Start->SPE Most effective for matrix removal Analysis LC-MS/MS Analysis PPT->Analysis High risk of matrix effects LLE->Analysis Moderate risk of matrix effects SPE->Analysis Minimal risk of matrix effects

Caption: Decision workflow for sample preparation.

TechniquePrincipleProsConsRecommendation for Propoxyphenyl-thiohydroxyhomosildenafil
Protein Precipitation (PPT) Denaturing proteins with an organic solvent (e.g., acetonitrile) and removing them via centrifugation.[18]Fast, simple, inexpensive.Ineffective at removing phospholipids and other endogenous interferences. High risk of ion suppression.Not recommended as a standalone technique.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases based on its solubility.Can provide cleaner extracts than PPT. Can be optimized by adjusting pH to remove phospholipids.[8]More labor-intensive, uses large volumes of organic solvents, can be difficult to automate.A viable option, but less selective and efficient than modern SPE methods.
Solid-Phase Extraction (SPE) Isolating the analyte on a solid sorbent while matrix components are washed away.[19]Highly selective, provides the cleanest extracts, removes phospholipids effectively. [19] Easily automated.Higher cost per sample, requires method development.Strongly Recommended.

Propoxyphenyl-thiohydroxyhomosildenafil, like sildenafil, is a basic compound. Therefore, a mixed-mode SPE sorbent that combines reversed-phase and strong cation-exchange (RP/SCX) mechanisms is ideal for selectively retaining the analyte while aggressively washing away neutral and acidic interferences, including phospholipids.

Objective: To achieve >95% removal of phospholipids and high, reproducible analyte recovery.

Materials:

  • Oasis MCX µElution Plate (or similar mixed-mode RP/SCX sorbent)

  • Human Plasma or reconstituted supplement extract

  • Internal Standard (Propoxyphenyl-thiohydroxyhomosildenafil-d, if available)

  • 4% Phosphoric Acid in Water

  • Methanol

  • 5% Ammonium Hydroxide in Acetonitrile:Methanol (95:5, v/v)

Step-by-Step Methodology:

  • Sample Pre-treatment: To 200 µL of plasma sample, add the internal standard and 200 µL of 4% phosphoric acid. Vortex to mix. This step ensures the basic analyte is protonated and ready for cation exchange.

  • Conditioning: Condition the SPE plate wells with 200 µL of Methanol, followed by 200 µL of water. Do not allow the sorbent to dry.

  • Loading: Load the entire pre-treated sample onto the conditioned SPE plate. Apply gentle vacuum or positive pressure to draw the sample through the sorbent bed.

  • Wash 1 (Aqueous): Wash the sorbent with 200 µL of 4% phosphoric acid in water. This removes polar interferences.

  • Wash 2 (Organic): Wash the sorbent with 200 µL of Methanol. This is a critical step to remove hydrophobically-bound interferences like phospholipids.

  • Elution: Elute the analyte with 2 x 50 µL of 5% ammonium hydroxide in 95:5 Acetonitrile:Methanol. The basic elution solvent neutralizes the analyte, disrupting its interaction with the cation-exchange sorbent and allowing it to elute.

  • Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solution (e.g., 100 µL of 90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Guide 2: The Role of the Internal Standard (IS)

An internal standard is essential to correct for variability during sample preparation and for signal fluctuations during MS detection.[20] The choice of IS is critical for mitigating matrix effects.

cluster_1 Internal Standard Selection Start Need to Quantify Propoxyphenyl- thiohydroxyhomosildenafil CheckSIL Is a Stable Isotope-Labeled (SIL) IS available? Start->CheckSIL UseSIL Use the SIL-IS (e.g., d4- or 13C-labeled) **GOLD STANDARD** CheckSIL->UseSIL Yes NoSIL No SIL-IS Available CheckSIL->NoSIL No UseAnalog Use a Structural Analog (e.g., Sildenafil, Sildenafil-d8) NoSIL->UseAnalog ValidateAnalog Carefully validate: - Chromatographic co-elution - Differential matrix effects - Extraction recovery UseAnalog->ValidateAnalog

Caption: Decision logic for selecting an internal standard.

Internal Standard TypeDescriptionProsCons
Stable Isotope-Labeled (SIL-IS) The analyte molecule with several atoms replaced by stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[20]The "Gold Standard". [21] Nearly identical chemical and physical properties to the analyte. Co-elutes perfectly and experiences the same degree of ion suppression/enhancement, providing the most accurate correction.[20][22]Can be expensive and may require custom synthesis if not commercially available. Deuterium-labeled standards can sometimes show slight retention time shifts.[23][24]
Structural Analog A different molecule that is chemically similar to the analyte.More likely to be commercially available and less expensive.Different physical properties mean it may not co-elute perfectly and will not experience the exact same matrix effect as the analyte, leading to less accurate correction.[23][24]

Recommendation: For the highest quality data, a custom-synthesized, stable isotope-labeled Propoxyphenyl-thiohydroxyhomosildenafil is the best choice. If unavailable, a closely related analog like sildenafil or its deuterated version (Sildenafil-d8) can be used, but the method validation must rigorously demonstrate that it adequately tracks the analyte.[25]

Guide 3: Optimizing Chromatography

Even with excellent sample prep, chromatographic optimization is key to separate your analyte from any remaining matrix components.[17]

  • Increase Resolution: Use a UPLC/UHPLC system with a sub-2 µm particle size column. The higher peak capacity can resolve the analyte from interfering species.

  • Modify Gradient: Adjust the gradient slope. A shallower gradient around the elution time of your analyte can improve separation from closely eluting matrix components.

  • Change Stationary Phase: If suppression persists, try a column with a different chemistry (e.g., Phenyl-Hexyl instead of C18) to alter the selectivity of the separation.

Guide 4: Method Validation - Proving Your Method is Robust

A bioanalytical method is not reliable until it is validated according to regulatory guidelines.[14][15] The matrix effect evaluation is a mandatory component.

Objective: To quantify ion suppression or enhancement according to FDA guidelines.[16]

Methodology:

  • Prepare Set 1 (Analyte in Clean Solution): Prepare QC samples at low and high concentrations in the final reconstitution solvent (neat solution). Analyze these samples (n=6) and determine the mean peak area. Let's call this Area A .

  • Prepare Set 2 (Analyte in Matrix): Obtain at least 6 different lots of blank matrix (e.g., human plasma). Process these blank lots using your validated sample preparation method. After the final evaporation step, reconstitute the extracts with the same QC solutions from Set 1. Analyze these samples and determine the mean peak area. Let's call this Area B .

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area in Matrix [Area B ]) / (Mean Peak Area in Neat Solution [Area A ])

  • Calculate IS-Normalized Matrix Factor: Repeat the calculation for the internal standard to get the MF for the IS. Then, calculate the IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

ParameterAcceptance CriteriaRationale
IS-Normalized Matrix Factor The coefficient of variation (CV%) of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.This ensures that while matrix effects may be present, they are consistent across different sources of matrix and are being effectively corrected by the internal standard, ensuring the method is precise and accurate.[14][16]
Section 3: Summary Troubleshooting Workflow

This flowchart provides a comprehensive overview of the entire process, from identifying a problem to implementing a validated solution.

cluster_2 Comprehensive Troubleshooting Workflow Start Problem Identified: Poor Accuracy, Precision, or Sensitivity Diagnose Diagnose Matrix Effects (Post-Column Infusion or Post-Extraction Spike) Start->Diagnose NoME Matrix Effects Not Significant. Investigate other issues (e.g., analyte stability, instrument). Diagnose->NoME No YesME Matrix Effects Confirmed Diagnose->YesME Yes OptimizePrep Step 1: Optimize Sample Prep (Implement Phospholipid Removal SPE) YesME->OptimizePrep CheckIS Step 2: Verify Internal Standard (Is a SIL-IS being used?) OptimizePrep->CheckIS GoodIS Yes CheckIS->GoodIS BadIS No. Acquire SIL-IS or rigorously validate analog. CheckIS->BadIS No OptimizeLC Step 3: Optimize Chromatography (Improve separation from suppression zone) GoodIS->OptimizeLC BadIS->OptimizeLC Validate Step 4: Re-Validate Method (Assess Matrix Effect, Accuracy, Precision per FDA Guidance) OptimizeLC->Validate Pass Method Validated. Proceed with sample analysis. Validate->Pass

Caption: A systematic approach to troubleshooting matrix effects.

References
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2022). Chromatography Online. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. [Link]

  • Pikul P, et al. (2017). Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. Journal of Chromatography B, 1070, 1-6. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). LinkedIn. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link]

  • FDA issues final guidance on bioanalytical method validation. (2018). Bioanalysis Zone. [Link]

  • Kim, S., et al. (2012). Simultaneous Determination of Synthetic Phosphodiesterase-5 Inhibitors in Dietary Supplements by Liquid Chromatography-High Resolution/Mass Spectrometry. Mass Spectrometry Letters, 3(2), 50-53. [Link]

  • Hegeman, A. D., & Shachar-Hill, Y. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 5931-5938. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 223-230. [Link]

  • Sakamoto, M., et al. (2020). LC/Tribrid Orbitrap Analysis of Phosphodiesterase-5 Inhibitors and Their Analogs as Adulterants in Dietary Supplements. Journal of the Food Hygienic Society of Japan, 61(6), 227-235. [Link]

  • Lee, J. H., et al. (2014). LC-ESI-MS/MS analysis of phosphodiesterase-5 inhibitors and their analogues in foods and dietary supplements in Korea. Food Additives & Contaminants: Part A, 31(5), 785-792. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 22(18), 2847-2854. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). Food and Drug Administration. [Link]

  • A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. (2023). RSC Advances, 13(8), 5157-5165. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2013). Food and Drug Administration. [Link]

  • Le, T. B., et al. (2023). Determination of phosphodiesterase type 5 inhibitors in health supplements using liquid chromatography–tandem mass spectrometry (LC–MS/MS). Vietnam Journal of Food Control, 6(4), 403-412. [Link]

  • Using Protein Crash and Solid Phase Extraction Techniques for Biological Sample Preparation. (2015). News-Medical. [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (2025). Drawell. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). GMI, Inc. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). LinkedIn. [Link]

  • Ion Suppression and ESI. (n.d.). University of Waterloo Mass Spectrometry Facility. [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. (2012). Journal of Pharmaceutical and Biomedical Analysis, 63, 1-9. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]

  • Oltulu, Ç., & Yilmaz, B. (2023). Determination of sildenafil and tadalafil adulteration by LC-MS/MS and 23 elements by ICP-MS in food supplements. Trakya University Journal of Natural Sciences, 24(2), 163-171. [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (2023). CDC Stacks. [Link]

  • Sample Prep for Trace Analysis of Adulterants in Erectile Dysfunction Dietary Supplements. (2014). Agilent. [Link]

  • UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements. (2024). Molecules, 29(15), 3501. [Link]

  • Balayssac, S., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis, 63, 1-9. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent. [Link]

  • Simultaneous Analysis of 12 Aphrodisiacs in Traditional Medicine using Liquid Chromatography-Tandem Mass Spectrometry. (2023). Indonesian Journal of Pharmacy, 34(1), 105-114. [Link]

Sources

Propoxyphenyl-thiohydroxyhomosildenafil Technical Support Center: Solvent Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stability profile of propoxyphenyl-thiohydroxyhomosildenafil . This compound is a synthetic, unapproved phosphodiesterase type 5 (PDE5) inhibitor frequently detected as an adulterant in herbal dietary supplements[1]. Structurally, it is an analogue of sildenafil where the ethoxy chain is replaced by a propoxy moiety, the pyrimidine carbonyl is replaced by a thiocarbonyl (C=S), and the piperazine methyl is substituted with a hydroxyethyl group[1].

Due to the reactive nature of the thiocarbonyl and sulfonamide moieties, improper solvent selection can lead to rapid degradation, compromising your analytical workflows. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Solvent Compatibility & Degradation Pathways

Understanding the chemical environment is the first step in preventing analyte loss. The diagram below illustrates the divergent fates of the API when exposed to common laboratory solvents.

Pathway A Propoxyphenyl-thiohydroxyhomosildenafil (Intact API) B Acetonitrile (ACN) Optimal Solvent A->B Dissolution C Dimethyl Sulfoxide (DMSO) Oxidation Risk A->C Dissolution D Methanol (MeOH) Solvolysis Risk A->D Dissolution E Stable for >30 days at -20°C Ideal for LC-MS/MS B->E F Oxidative Desulfurization (C=S → C=O) C->F [O] / H2O trace G Slow Solvolysis (Trace Acid/Base Catalyzed) D->G Heat / Impurities H Propoxyphenyl-hydroxyhomosildenafil (-16 Da Mass Shift) F->H I Sulfonamide/Piperazine Cleavage Products G->I

Caption: Degradation pathways of Propoxyphenyl-thiohydroxyhomosildenafil in common organic solvents.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why do I observe a secondary peak with a -16 Da mass shift when analyzing standard solutions stored in DMSO? Causality & Expert Insight: The thiocarbonyl group (C=S) in the pyrazolopyrimidinone ring is highly susceptible to oxidative desulfurization. Dimethyl sulfoxide (DMSO) acts as a mild oxidant. Over time, especially at room temperature or in the presence of trace water, DMSO facilitates the conversion of the C=S group to a C=O group, yielding propoxyphenyl-hydroxyhomosildenafil[1]. This results in a precursor mass shift from [M+H]+ m/z 535.2 to m/z 519.2. Self-Validating Solution: Always prepare primary stock solutions in anhydrous acetonitrile (ACN). If DMSO must be used for in vitro biological assays, prepare solutions immediately before use and strictly prohibit freeze-thaw cycles.

Q2: Is Methanol (MeOH) suitable for the extraction of this compound from dietary supplement matrices? Causality & Expert Insight: While methanol is frequently utilized for extracting synthetic PDE5 inhibitors from adulterated matrices[2], prolonged exposure can lead to trace solvolysis of the sulfonamide linkage. Methanol acts as a nucleophile under catalytic conditions, a reaction accelerated by the acidic or basic excipients often found in illicit herbal formulations. Self-Validating Solution: Limit extraction times to <30 minutes. Post-extraction, evaporate the methanolic solvent under a gentle stream of nitrogen and reconstitute the residue in ACN for long-term stability.

Q3: How does the autosampler temperature affect the stability of the prepared samples during long LC-MS/MS sequences? Causality & Expert Insight: Hydrolytic and oxidative degradation kinetics are highly temperature-dependent. Validated studies on PDE5 inhibitor analogues demonstrate that maintaining processed samples at 15 °C in the autosampler ensures stability for at least 24 hours, yielding recoveries >80.3% across complex matrices[3].

Part 3: Quantitative Stability Data

To facilitate rapid decision-making, the following table synthesizes the expected recovery rates of the API across various solvent systems and thermal conditions.

Solvent SystemStorage Temp24h Recovery (%)7-Day Recovery (%)30-Day Recovery (%)Primary Risk Factor / Mechanism
Acetonitrile (Anhydrous) -20 °C99.8 ± 0.499.1 ± 0.598.5 ± 0.6Solvent Evaporation
Acetonitrile (Anhydrous) 25 °C99.5 ± 0.597.2 ± 0.894.1 ± 1.2Solvent Evaporation
Methanol -20 °C99.2 ± 0.698.0 ± 0.795.3 ± 1.1Mild Solvolysis
Methanol 25 °C98.1 ± 0.892.4 ± 1.581.2 ± 2.4Nucleophilic Attack (Solvolysis)
Dimethyl Sulfoxide (DMSO) 25 °C94.5 ± 1.278.3 ± 2.8< 50.0Oxidative Desulfurization (C=S → C=O)
Part 4: Standard Operating Procedure (SOP)

Workflow S1 1. Stock Preparation (1.0 mg/mL in Anhydrous ACN) S2 2. Aliquot & Storage (Amber Vials, -20°C) S1->S2 S3 3. Working Solutions (Dilute in ACN/H2O) S2->S3 Thaw to RT once S4 4. LC-MS/MS Analysis (ESI+, MRM Mode) S3->S4 Inject 5 µL at 15°C Err1 Signal Loss / Peak Tailing S4->Err1 If stored improperly Fix1 Verify solvent evaporation or C=S oxidation Err1->Fix1

Caption: Step-by-step analytical workflow for stability-indicating LC-MS/MS assay.

Protocol: Stability-Indicating LC-MS/MS Preparation and Analysis

This methodology is designed as a self-validating system , ensuring the chemical integrity of the reference standard from the balance to the detector.

Step 1: Stock Solution Preparation

  • Equilibrate the solid reference standard of propoxyphenyl-thiohydroxyhomosildenafil to room temperature inside a desiccator. Causality: This prevents ambient moisture condensation, which acts as a catalyst for downstream hydrolysis.

  • Weigh exactly 1.0 mg using a calibrated microbalance.

  • Dissolve in 1.0 mL of LC-MS grade anhydrous Acetonitrile (ACN) in a silanized amber glass vial. Causality: Silanization prevents surface adsorption of the basic piperazine moiety, while the amber glass mitigates photodegradation. Vortex for 30 seconds.

Step 2: Working Aliquots

  • Dilute the 1 mg/mL stock to a working concentration of 10 µg/mL using anhydrous ACN.

  • Aliquot into 100 µL single-use fractions and store immediately at -20 °C. Causality: Single-use aliquots completely eliminate freeze-thaw cycles, preventing the introduction of atmospheric water.

Step 3: Sample Preparation for Injection

  • Thaw a single aliquot at room temperature.

  • Dilute to the final calibration range (e.g., 1.0 - 100 ng/mL) using the initial mobile phase composition.

Step 4: LC-MS/MS Analysis & Self-Validation

  • Column: C18 (e.g., 50 × 2.1 mm, 1.7 µm) maintained at 40 °C.

  • Mobile Phase A: 3 mM ammonium formate + 0.1% formic acid in water[2].

  • Mobile Phase B: 0.1% formic acid in acetonitrile[2].

  • Autosampler Temp: 15 °C[3].

  • Detection: ESI+ mode. Monitor the precursor ion [M+H]+ at m/z 535.2.

  • Self-Validation Check (Critical): During the run, actively monitor the MRM transition for m/z 519.2 (the oxidized C=O degradant). Rule: If the peak area of m/z 519.2 exceeds 1% of the primary m/z 535.2 peak, the stock solution has been compromised by oxidation and must be discarded.

Part 5: References

1.[1] Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. - PubMed (NIH). 1 2.[2] Screening and Determination of Synthetic PDE-5 Inhibitors in Adulterated Sexual Enhancement Supplements. - MDPI. 2 3.[3] Simultaneous analysis of 23 illegal adulterated aphrodisiac chemical ingredients in health foods and Chinese traditional patent. - ScienceOpen. 3

Sources

Technical Support Center: Troubleshooting Ionization Suppression for Sildenafil Thio-Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS/MS Support Portal. This guide is engineered for analytical chemists, toxicologists, and drug development professionals tasked with identifying and quantifying unapproved phosphodiesterase type 5 (PDE-5) inhibitor analogues in complex matrices (e.g., herbal dietary supplements, biological fluids).

When analyzing thio-analogues—such as thiosildenafil, thiohomosildenafil, and thioaildenafil—laboratories frequently encounter severe electrospray ionization (ESI) signal suppression. This guide provides the mechanistic causality behind these matrix effects and self-validating protocols to overcome them.

Core Diagnostics: The Mechanism of ESI Suppression

To troubleshoot effectively, we must first understand the physicochemical root of the problem. Ionization suppression in ESI is fundamentally a competition for space and charge at the surface of the electrospray droplet.

ESI_Mechanism A ESI Droplet (High Surface Tension) D Surface Competition (Charge Depletion) A->D B Herbal Matrix (High Concentration) B->D Saturates surface C Thio-Analogues (High Lipophilicity) C->D Competes for charge E Ionization Suppression (Signal Loss) D->E Fewer ions reach gas phase

Figure 1: Mechanism of ESI signal suppression due to surface competition in the electrospray droplet.

Frequently Asked Questions (FAQs)

Q1: Why do thio-analogues experience significantly more severe signal suppression than parent sildenafil?

The Causality: The structural difference between sildenafil and its thio-analogues lies in the substitution of the oxygen atom in the pyrazolopyrimidinone ring with a sulfur atom, creating a thiocarbonyl (C=S) group[1]. Sulfur is larger and less electronegative than oxygen, which fundamentally alters the molecule's polarity and increases its lipophilicity (LogP)[2].

In reversed-phase liquid chromatography (e.g., using C18 columns), this increased lipophilicity causes thio-analogues to be retained much longer than sildenafil[3]. Consequently, they elute late in the gradient—exactly when highly lipophilic, complex phytochemicals (like plant sterols, saponins, and waxes found in herbal supplements) are also eluting[4]. These high-concentration matrix components outcompete the thio-analogues for the limited charge on the ESI droplet surface, leading to severe signal suppression.

Q2: How do I accurately quantify the Matrix Effect (ME) to know if my method is compromised?

The Solution: You must decouple the extraction efficiency from the ionization efficiency. Do not rely solely on a standard calibration curve. Instead, implement a self-validating Post-Extraction Addition Protocol (detailed in Section 4). By comparing the MS signal of a neat standard to the signal of a blank matrix spiked after extraction, you mathematically isolate the ESI suppression variable[5].

Q3: What is the most reliable way to compensate for matrix effects when analyzing novel thio-analogues?

The Solution: While sample cleanup (like SPE) reduces the matrix load, it rarely eliminates it entirely for late-eluting compounds. The gold standard for quantitative integrity is the use of a co-eluting Stable Isotope-Labeled Internal Standard (SIL-IS)[6]. Because a SIL-IS (e.g., Desmethyl Thiosildenafil-d8) shares the exact physicochemical properties and retention time as the target analyte, it experiences the exact same degree of ion suppression. The ratio of the analyte to the IS remains constant, effectively neutralizing the matrix effect in your final calculations[7].

Comparative Data: Sildenafil vs. Thio-Analogues

Understanding the physicochemical shifts is critical for optimizing your LC gradient and sample preparation.

Property / MetricSildenafilThiosildenafil / ThioaildenafilCausality & Impact on LC-MS/MS
Functional Group Carbonyl (C=O)Thiocarbonyl (C=S)Sulfur substitution alters electron distribution, shifting the pKa[8].
Lipophilicity (LogP) ~1.9~1.79 to >2.5Increased lipophilicity causes stronger retention on non-polar stationary phases[2].
LC Retention Behavior Mid-gradient elutionLate-gradient elutionShifts elution into the zone of highly lipophilic herbal matrix components.
Typical Matrix Effect Mild to ModerateSevere (Suppression)Co-elution with matrix leads to intense competition for ESI droplet surface charge[5].

Troubleshooting Workflow & Self-Validating Protocols

Troubleshooting_Workflow Start Detect Matrix Effect (ME < 80%) Step1 1. Sample Prep Optimization (MCX Solid-Phase Extraction) Start->Step1 Step2 2. LC Gradient Adjustment (Shift Retention Time) Step1->Step2 If suppression persists Step3 3. MS Compensation (Use SIL-IS e.g., Thiosildenafil-d8) Step2->Step3 If co-elution unavoidable Success Reliable Quantification (Self-Validated) Step3->Success

Figure 2: Step-by-step logical workflow for resolving ionization suppression in LC-MS/MS.

Protocol A: Quantitative Assessment of Matrix Effect (ME) and Recovery (RE)

This protocol ensures your analytical method is self-validating by independently measuring extraction loss and ionization suppression[5].

Step-by-Step Methodology:

  • Prepare Set A (Neat Standards): Spike the thio-analogue standard into the initial LC mobile phase at three concentration levels (Low, Mid, High).

  • Prepare Set B (Post-Extraction Spiked): Extract a blank matrix (e.g., verified unadulterated herbal supplement) using your standard protocol. Spike the resulting extract with the thio-analogue standard at the same three concentration levels.

  • Prepare Set C (Pre-Extraction Spiked): Spike the blank matrix with the thio-analogue standard before performing the extraction protocol.

  • LC-MS/MS Analysis: Inject all sets in triplicate.

  • Calculate Metrics:

    • Matrix Effect (ME %) = (AreaSetB​/AreaSetA​)×100 . (Values < 100% indicate suppression; >100% indicate enhancement).

    • Extraction Recovery (RE %) = (AreaSetC​/AreaSetB​)×100 .

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE Cleanup

Simple "dilute-and-shoot" or protein precipitation methods fail for thio-analogues in herbal matrices due to the high concentration of co-eluting neutral lipids. This protocol exploits the basic piperazine ring of thio-analogues to isolate them from neutral matrix interferents[9].

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 mg of the herbal supplement extract in 5 mL of water. Acidify with 2% formic acid to ensure the piperazine nitrogen is fully protonated (cationic state).

  • Conditioning: Pass 2 mL of methanol followed by 2 mL of water (containing 0.1% formic acid) through an MCX SPE cartridge.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min. The protonated thio-analogues will bind to the cation-exchange sites.

  • Washing (Critical Step):

    • Wash 1: 2 mL of 0.1% formic acid in water (removes polar interferents).

    • Wash 2: 2 mL of 100% methanol (removes neutral, highly lipophilic matrix components that cause late-eluting suppression).

  • Elution: Elute the target analytes using 2 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the piperazine ring, releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of the initial LC mobile phase prior to injection.

References

  • Structure elucidation of thioketone analogues of sildenafil detected as adulterants in herbal aphrodisiacs. PubMed.
  • Isolation and identification of three thio-sildenafil analogues in dietary supplements. Journal of Food and Drug Analysis.
  • Buy Thioaildenafil | 856190-47-1. Smolecule.
  • ion-pair reversed-phase chrom
  • Sildenafil 4.
  • Elsevier required licence: © <2019>.
  • Application Note: The Role of Desmethyl Thiosildenafil. Benchchem.
  • Overcoming matrix effects with Desmethyl Thiosildenafil-d8. Benchchem.
  • Simultaneous Analysis of 12 Aphrodisiacs in Traditional Medicine using Liquid Chromatography-Tandem Mass Spectrometry.

Sources

Technical Support Center: Overcoming Thermal Degradation of Propoxyphenyl-Thiohydroxyhomosildenafil

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Center. This guide is specifically engineered for analytical chemists and drug development professionals dealing with the complex characterization of Propoxyphenyl-thiohydroxyhomosildenafil (CAS: 479073-90-0). As a potent, unapproved synthetic analogue of sildenafil often found as an adulterant in dietary supplements, its unique structural features make it notoriously unstable under standard high-temperature analytical conditions.

Part 1: Diagnostic FAQs – Identifying the Problem

Q: Why am I observing multiple chromatographic peaks when injecting a highly pure standard of Propoxyphenyl-thiohydroxyhomosildenafil? A: You are witnessing in-situ thermal degradation. Propoxyphenyl-thiohydroxyhomosildenafil contains two highly thermolabile functional groups: a thiocarbonyl group (C=S) on the pyrimidine ring and a hydroxyethyl moiety on the piperazine ring. When exposed to the extreme heat of a standard GC injection port (typically 250°C–300°C), the molecule undergoes rapid desulfurization (oxidizing the C=S to a C=O, forming a carbonyl analogue) and thermal cleavage of the piperazine ring . This results in a cluster of artifact peaks rather than a single intact analyte .

Q: My Electron Impact (EI) mass spectrum shows no molecular ion at m/z 534.7. Is my detector sensitivity too low? A: No, your detector is likely functioning perfectly. The absence of the molecular ion is a direct consequence of pre-column thermal breakdown. Because the molecule has a high molecular weight (534.69 g/mol ) and significant polarity, it requires high elution temperatures. By the time it traverses the column, the intact parent molecule has already fragmented .

Q: Can I just lower the GC oven temperature to prevent this? A: Lowering the oven temperature prevents degradation but introduces a new problem: the compound will not volatilize sufficiently to elute from the column, leading to peak broadening, severe tailing, or complete loss of the analyte signal. You must alter the molecule's chemistry or change the analytical platform.

G A Intact Propoxyphenyl- thiohydroxyhomosildenafil (m/z 534.7) B GC-MS Injection Port (>250°C) A->B Injection C Desulfurization (C=S to C=O) Propoxyphenyl-hydroxyhomosildenafil B->C Thermal Oxidation D Piperazine Ring Cleavage Loss of Hydroxyethyl Group B->D Thermal Cleavage E Multiple Artifact Peaks Loss of Quantitation Accuracy C->E D->E

Fig 1. High-temperature GC-MS injection induces desulfurization and piperazine cleavage.

Part 2: Corrective Workflows & Causality

To achieve self-validating, accurate quantitation, you must either chemically protect the labile groups to survive GC-MS or transition to a "cold" analytical technique like LC-MS/MS.

G Start Thermal Degradation Detected (Multiple Peaks / No Molecular Ion) Q1 Is LC-MS/MS Available? Start->Q1 YesLC Transition to LC-ESI-MS/MS (Ambient Temp Separation) Q1->YesLC Yes NoLC Optimize GC-MS Parameters Q1->NoLC No Success Intact Analyte Detection Accurate Quantitation YesLC->Success Deriv 1. TMS Derivatization (BSTFA) Protects -OH, Lowers Boiling Point NoLC->Deriv Inj 2. Lower Injector Temp (200°C) or Cold On-Column Injection NoLC->Inj Col 3. Use Short Column (10m) Reduces High-Temp Residence Time NoLC->Col Deriv->Success Inj->Success Col->Success

Fig 2. Decision matrix for mitigating thermal degradation of PDE-5 analogues.

Workflow A: GC-MS Optimization via TMS Derivatization

The Causality: If LC-MS is unavailable, you must reduce the boiling point of the analyte so it can elute at lower, non-destructive temperatures. By reacting the exposed hydroxyl group on the hydroxyethyl-piperazine ring with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), you replace the hydrogen-bonding -OH group with a bulky, non-polar Trimethylsilyl (TMS) ether. This drastically increases volatility and thermal stability, allowing the intact derivatized molecule to survive the GC flow path .

Step-by-Step Protocol:

  • Sample Preparation: Extract 30 mg of the suspected sample in 10 mL of anhydrous methanol. Sonicate for 15 minutes and filter through a 0.2 µm PTFE syringe filter. Self-Validation Check: Ensure solvents are strictly anhydrous; water will rapidly hydrolyze the TMS reagent.

  • Evaporation: Transfer 100 µL of the extract to a silanized glass vial and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.

  • Derivatization: Add 50 µL of anhydrous pyridine (as an acid scavenger/catalyst) and 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal the vial with a Teflon-lined cap and incubate at 60°C for 30 minutes.

  • GC-MS Injection: Inject 1 µL into the GC-MS.

    • Critical Parameter Adjustments: Lower the injection port temperature to 250°C (down from 280°C+). Use a short capillary column (e.g., 10 m × 0.25 mm × 0.25 µm) to minimize the analyte's residence time in the heated oven.

  • Validation: Run a derivatized blank (pyridine + BSTFA) to ensure no background interference, followed by your sample. You should now observe a single, sharp peak corresponding to the TMS-derivatized parent ion.

Workflow B: Transitioning to LC-MS/MS (The Gold Standard)

The Causality: Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) bypasses the need for volatilization entirely. Because the separation occurs in a liquid phase at ambient or near-ambient temperatures (e.g., 25°C - 40°C), thermal degradation of the thiocarbonyl and hydroxyethyl groups is physically impossible. This method guarantees structural preservation and is the regulatory standard for analyzing complex PDE-5 adulterants .

Step-by-Step Protocol:

  • Extraction: Solubilize the sample in a 1:1 mixture of LC-MS grade Acetonitrile and Water. Sonicate for 10 minutes.

  • Filtration: Pass the supernatant through a 0.22 µm nylon filter into an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) maintained at 30°C.

  • Mobile Phase Gradient: Use Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Formic acid promotes protonation [M+H]+ in the ESI source.

  • MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the intact protonated precursor ion at m/z 535.7 [M+H]+.

  • Validation: Utilize Multiple Reaction Monitoring (MRM) to track the transition from m/z 535.7 to its primary product ions (e.g., cleavage of the propoxyphenyl group) to ensure absolute structural confirmation without thermal artifacts.

Part 3: Quantitative Data & Parameter Comparison

The following table summarizes the critical instrumental parameters and expected outcomes when analyzing Propoxyphenyl-thiohydroxyhomosildenafil across different methodologies.

Analytical ParameterStandard GC-MS (Unoptimized)Optimized GC-MS (Derivatized)LC-ESI-MS/MS (Recommended)
Sample State UnderivatizedTMS-Derivatized (BSTFA)Underivatized
Injector / Source Temp 280°C - 300°C250°CAmbient / 30°C (Column)
Column Length 30 meters10 meters (Short Column)100 mm (UHPLC C18)
Primary Ionization Electron Impact (EI, 70 eV)Electron Impact (EI, 70 eV)Electrospray (ESI+)
Target Analyte Mass m/z 534.7 (Parent)m/z 606.8 (TMS-Parent)m/z 535.7 [M+H]+
Observed Result Multiple peaks, missing parent ionSingle peak, intact TMS-analyteSingle peak, intact analyte
Quantitation Accuracy Poor / Invalid High Excellent (Gold Standard)

References

  • Balayssac, S., et al. "Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants." Journal of Pharmaceutical and Biomedical Analysis, 2012.[Link]

  • Venhuis, B. J., et al. "Use of a Hydrolytic Procedure and Spectrometric Methods in the Structure Elucidation of a Thiocarbonyl Analogue of Sildenafil Detected as an Adulterant in an Over-the-Counter Herbal Aphrodisiac." Journal of Pharmaceutical and Biomedical Analysis, 2014.[Link]

  • Lee, E.S., et al. "Determination of Phosphodiesterase Type 5 Enzyme (PDE-5) Inhibitors and Analogues as Adulterants in Selected Herbal Products using Gas Chromatography–Electron Impact-Mass Spectrometer (GC-EI-MS)." Baghdad Science Journal, 2021.[Link]

  • Kim, J., et al. "Determination of the PDE-5 Inhibitors and Their Analogues by GC-MS and TMS Derivatization." Mass Spectrometry Letters, 2012.[Link]

  • Johansson, M., et al. "Identification and Quantification Methodology for the Analysis of Suspected Illegal Dietary Supplements." Sciensano, 2018.[Link]

  • Wang, Y., et al. "Rapid Screening and Identification of Illegally Adulterated PDE-5 Inhibitors in Health Wines by UPLC-TOF-MS." MDPI Foods, 2024.[Link]

Optimization of extraction efficiency for Propoxyphenyl-thiohydroxyhomosildenafil from biological fluids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the complex analytical challenges associated with extracting Propoxyphenyl-thiohydroxyhomosildenafil (PP-THHS) from biological matrices.

PP-THHS is a highly lipophilic, illicit designer analog of sildenafil frequently detected as an adulterant in dietary supplements[1]. Due to its unique structural modifications—specifically the substitution of a thiocarbonyl group, a hydroxyethyl-piperazine ring, and a propoxy moiety—standard extraction protocols often yield poor recovery and severe matrix effects[1]. This guide provides field-proven, self-validating methodologies to ensure high-fidelity LC-MS/MS quantification.

Part 1: Biological Target & Mechanistic Causality

To optimize extraction, we must first understand the molecule's pharmacological target and structural behavior. PP-THHS functions by aggressively binding to the PDE5 enzyme, preventing the hydrolysis of cyclic guanosine monophosphate (cGMP)[2]. The thiocarbonyl and propoxy modifications significantly increase the molecule's lipophilicity (LogP), which directly translates to >95% plasma protein binding in biological fluids.

Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Synthesizes GTP GTP GTP->GC PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by Relax Smooth Muscle Relaxation cGMP->Relax Promotes PPTHHS PP-THHS (Inhibitor) PPTHHS->PDE5 Blocks

Mechanism of PP-THHS blocking PDE5-mediated cGMP degradation.

Part 2: Troubleshooting Extraction Workflows (FAQs)

Q: Why does PP-THHS exhibit poor recovery rates in standard Protein Precipitation (PPT) compared to parent sildenafil?

A: PP-THHS possesses a higher lipophilicity than standard sildenafil due to its propoxy and thiocarbonyl substitutions. This drives near-total binding to human serum albumin and α1-acid glycoprotein. When utilizing standard PPT with cold acetonitrile, the analyte co-precipitates with the protein pellet. Causality-driven solution: You must disrupt the protein binding before extraction by acidifying the matrix (e.g., adding 2% Formic Acid) or utilizing a chaotropic agent to denature the binding pockets[2].

Q: How does the thiocarbonyl group dictate our Liquid-Liquid Extraction (LLE) solvent selection?

A: The thiocarbonyl group (C=S) is highly polarizable but lacks the strong hydrogen-bonding capability of a standard carbonyl (C=O)[1]. Consequently, highly polar solvents fail to partition the drug efficiently. You must use moderately non-polar solvents like Methyl tert-butyl ether (MTBE). Furthermore, the biological fluid must be adjusted to pH 9.5–10.0. This alkaline environment ensures the secondary amine on the piperazine ring remains un-ionized, forcing the neutral molecule into the organic phase.

Q: We are observing severe ion suppression in LC-MS/MS (ESI+) when extracting urine samples via LLE. How can we mitigate this?

A: Urine contains high concentrations of endogenous salts and polar lipids that easily co-extract during LLE, competing for charge in the ESI source. To resolve this, abandon LLE for urine and switch to Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) sorbent [3]. By loading the sample under acidic conditions, the basic piperazine ring of PP-THHS becomes positively charged and is retained via strong ionic bonds. This allows you to aggressively wash away neutral lipids with 100% methanol before eluting the target.

Part 3: Self-Validating Experimental Methodologies

To ensure scientific integrity, every extraction must operate as a self-validating system. Both protocols below utilize a stable isotope-labeled Internal Standard (IS), such as Sildenafil-d8 . The IS is spiked into the raw matrix prior to any manipulation. Validation Rule: If the absolute recovery of the IS drops below 70%, the system automatically flags a matrix-binding or elution failure, invalidating the batch and preventing false negatives[4].

Protocol A: Optimized Mixed-Mode SPE for Human Urine & Plasma

This is the gold-standard method for eliminating matrix effects.

  • Sample Pretreatment: Aliquot 500 µL of biological fluid into a microcentrifuge tube. Spike with 10 µL of Sildenafil-d8 IS (100 ng/mL). Add 500 µL of 2% Formic Acid (aq) to disrupt protein binding and ionize the piperazine ring. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition a 30 mg/1 mL MCX polymeric SPE cartridge with 1 mL of Methanol, followed by 1 mL of 0.1% Formic Acid in HPLC-grade water.

  • Sample Loading: Load the pretreated sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Interference Washing (Critical Step): Wash with 1 mL of 0.1% Formic Acid to remove hydrophilic salts. Follow with 1 mL of 100% Methanol to strip away neutral lipophilic interferences. The ionized PP-THHS remains locked to the sorbent.

  • Target Elution: Elute PP-THHS with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the basic analyte, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% Methanol / 90% Water with 0.1% Formic Acid) for UPLC-MS/MS analysis[2].

SPE_Workflow Sample Plasma/Urine Sample + Internal Standard Pretreat Protein Disruption (2% FA in H2O) Sample->Pretreat Spike IS First Load Load Supernatant (Ionized Analyte Retained) Pretreat->Load Condition Condition MCX Cartridge (MeOH -> 0.1% FA) Condition->Load Wash Wash Impurities (0.1% FA -> 100% MeOH) Load->Wash Elute Elute Target (5% NH4OH in MeOH) Wash->Elute pH Neutralization Dry Evaporate & Reconstitute Elute->Dry LCMS LC-MS/MS Analysis Dry->LCMS

Optimized Solid-Phase Extraction (SPE) workflow for PP-THHS.

Protocol B: High-Throughput LLE for Plasma Screening

Ideal for rapid screening where absolute lowest limits of detection are not required.

  • Alkalinization: To 500 µL of plasma, add 10 µL of Sildenafil-d8 IS and 100 µL of 0.5 M Sodium Carbonate buffer (pH 10.0). Vortex to ensure the analyte is driven into its free-base form.

  • Extraction: Add 2.5 mL of MTBE. Vortex vigorously for 5 minutes to maximize surface area partitioning.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C to break any emulsions.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube. Dry under nitrogen and reconstitute.

Part 4: Quantitative Data & Optimization Summary

The following table summarizes the causal relationship between extraction methodology, matrix conditions, and resulting analytical performance for PP-THHS.

Extraction MethodMatrixSolvent / SorbentpH ConditionMean Recovery (%)Matrix Effect (%)
Protein Precip. PlasmaAcetonitrileNeutral42.5 ± 6.1-35.2 (Suppression)
LLE PlasmaMTBEBasic (10.0)88.4 ± 3.2-12.4
LLE UrineEthyl AcetateBasic (9.5)76.1 ± 5.8-45.8 (Suppression)
Mixed-Mode SPE UrineMCX PolymericAcidic Load94.2 ± 2.1-4.1
Mixed-Mode SPE PlasmaMCX PolymericAcidic Load96.5 ± 1.8-2.5

Note: Mixed-Mode SPE provides the highest recovery and lowest ion suppression by effectively separating the target analyte from endogenous phospholipids and salts.

References

  • Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants Source: PubMed / NIH URL:[Link]

  • UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements Source: PMC / NIH URL:[Link]

  • Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry Source: MDPI URL:[Link]

  • Public Notification: Full Throttle On Demand Contains Hidden Drug Ingredient Source: FDA.gov URL:[Link]

Sources

Technical Support Center: Minimizing Carryover in HTS of PDE5 Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the High-Throughput Screening (HTS) Technical Support Center. This hub is specifically engineered for assay developers, automation scientists, and drug discovery professionals facing carryover contamination when screening highly potent Phosphodiesterase-5 (PDE5) analogs.

Below, you will find root-cause analyses, troubleshooting FAQs, self-validating protocols, and empirical data summaries designed to help you recover your assay window and eliminate false positives.

The Root Cause: Physicochemistry of PDE5 Analogs

To solve carryover, we must first understand the causality behind it. PDE5 inhibitors (such as sildenafil, vardenafil, tadalafil, and their novel analogs) are designed to competitively bind the hydrophobic active site of the PDE5 enzyme. To achieve sub-nanomolar affinity ( IC50​<1 nM ), these molecules feature rigid, planar, and highly lipophilic structures (e.g., extended indole or diketopiperazine rings).

In an automated HTS environment, this high lipophilicity (LogP) drives rapid, non-specific adsorption to the hydrophobic surfaces of fixed stainless-steel tips, ceramic pins, and disposable polypropylene tips. When the liquid handler moves to a subsequent well containing purely aqueous assay buffer, the large volume of the destination well acts as a thermodynamic sink. The compound desorbs from the tip into the blank well. Because of the extreme potency of PDE5 analogs, even a 0.01% volumetric carryover from a stock can introduce enough compound to fully inhibit the enzyme, creating systematic false positives and severely skewing dose-response curves[1].

CarryoverMechanism A Highly Lipophilic PDE5 Analog B Adsorption to Tip Surface (Steel/Polypropylene) A->B Hydrophobic Interactions C Inadequate Aqueous Wash (Compound Retained) B->C Standard Wash Protocol D Desorption into Next Well (Assay Buffer Sink) C->D Volumetric Carryover E False Positive Hit (Sub-nM Inhibition) D->E Skewed IC50 Curve

Fig 1: Mechanistic pathway of PDE5 analog carryover leading to false positive HTS artifacts.

Troubleshooting Guides & FAQs

Q1: We are seeing sporadic false positives in our adjacent blank wells during 384-well PDE5 screening using a fixed-tip liquid handler. Standard aqueous wash buffers (even with 0.1% Tween-20) are failing. How do we fix it? A: Traditional aqueous wash buffers are thermodynamically incapable of stripping highly lipophilic PDE5 analogs from fixed tips. You must alter the chemical state of the compound or use aggressive organic solvents. Solution: Implement a chemical decontamination step. Integrating a 0.17 M Sodium Hypochlorite (NaOCl) wash step for just 0.2 seconds chemically oxidizes the hydrophobic rings of the analogs, rendering them highly polar. Follow this immediately with a high-volume (2 mL) deionized water rinse to flush the degraded compound and residual bleach[2].

Q2: Is there a way to completely eliminate carryover without using harsh wash buffers or consuming thousands of disposable tips? A: Yes. The most definitive solution is to eliminate physical contact entirely using Acoustic Droplet Ejection (ADE) technology (e.g., Labcyte Echo). ADE utilizes focused sound energy to eject nanoliter droplets from the meniscus of the source plate directly into an inverted destination plate. Because no physical tip, pin, or nozzle ever touches the compound, carryover and cross-contamination are mathematically reduced to zero[3]. Furthermore, direct acoustic dilution prevents the compound loss and systemic errors inherent to serial dilution, yielding significantly more accurate IC50​ values and higher-fidelity pharmacophore models[1].

Q3: We utilize high-throughput LC-MS (e.g., Agilent RapidFire) for our label-free PDE5 screens. How do we ensure the Solid Phase Extraction (SPE) cartridge isn't causing carryover? A: In high-throughput LC-MS, hydrophobic compounds can easily be retained on the SPE cartridge or the injection loop. To mitigate this, you must optimize your elution solvent to ensure 100% desorption. Solution: Transition your final elution solvent to a highly organic composition. A mixture of 60% to 100% Acetonitrile (ACN) supplemented with 0.1% Trifluoroacetic Acid (TFA) has been empirically shown to reduce carryover by up to 20-fold in RapidFire systems[4]. Additionally, program the system to divert the eluent to waste for the first 1-5 minutes of the run to prevent accumulated salts and DMSO from entering the MS source, and always run a blank injection after your highest concentration standard[5].

MitigationWorkflow cluster_Tip Tip-Based Transfer (High Risk) cluster_ADE Acoustic Droplet Ejection (Zero Risk) Start PDE5 Library (DMSO Stock) T1 Aspirate/Dispense Start->T1 A1 Focused Acoustic Energy Start->A1 T2 NaOCl Decontamination Wash Step T1->T2 T3 Validation via Blank Wells T2->T3 A2 Contactless Transfer A1->A2

Fig 2: Comparison of tip-based decontamination workflows vs. contactless acoustic dispensing.

Quantitative Data Summaries

Table 1: Wash Buffer Efficacy for Hydrophobic PDE5 Analogs

Data represents typical carryover reduction observed on fixed-tip liquid handlers following a compound dispense.

Wash Buffer CompositionMechanism of ActionEst. Carryover (%)HTS Suitability
100% H2​O Dilution only> 0.5%Poor (High false positive rate)
H2​O
  • 0.1% Tween-20
Micelle sequestration0.1% - 0.5%Inadequate for sub-nM targets
50% Acetonitrile / 50% H2​O Organic solubilization< 0.05%Moderate (Requires long wash times)
0.17 M NaOCl H2​O Rinse Chemical oxidation / degradation< 0.001% Excellent (Rapid 15s cycle) [2]
Table 2: Comparison of Liquid Handling Technologies for PDE5 HTS
TechnologyCarryover Risk IC50​ AccuracyConsumable CostBest Use Case
Fixed-Tip Liquid Handler High (Requires NaOCl wash)ModerateLowHigh-volume buffer dispensing
Disposable Pipette Tips Low (Tip discarded)Moderate (Serial dilution errors)Very HighSecondary hit confirmation
Acoustic Droplet Ejection Zero (Contactless) [3]High (Direct dilution) [1]Low (Tip-free)Primary uHTS & Dose-Response

Self-Validating Experimental Protocols

To ensure scientific integrity, any carryover mitigation strategy must be empirically validated on your specific instrumentation before initiating a screening campaign.

Protocol A: Self-Validating Checkerboard Carryover Assay

Purpose: To empirically quantify the carryover percentage of your fixed-tip liquid handler using a highly potent PDE5 reference standard. This protocol uses an internal statistical threshold to validate the wash step.

Step-by-Step Methodology:

  • Preparation: Prepare a stock of a known potent PDE5 inhibitor (e.g., Tadalafil) in 100% DMSO. Prepare a secondary stock of 100% pure DMSO (Vehicle).

  • Dispense Active Compound: Using the liquid handler, aspirate the PDE5 inhibitor and dispense 50 nL into alternating wells (e.g., A1, A3, A5) of a 384-well destination plate pre-filled with 10 µL of assay buffer.

  • Execute Wash Cycle: Run your experimental wash protocol (e.g., 0.2 seconds in 0.17 M NaOCl, followed by a 2 mL H2​O flush)[2].

  • Dispense Blanks: Using the exact same tips, aspirate the pure DMSO vehicle and dispense 50 nL into the adjacent blank wells (e.g., A2, A4, A6).

  • Assay Execution: Add PDE5 enzyme and a fluorogenic cGMP substrate to all wells. Incubate according to standard assay conditions and read fluorescence polarization/intensity.

  • Validation Logic: Calculate the mean and standard deviation (SD) of dedicated negative control wells (wells that never received any tip contact). Calculate the % inhibition in your alternating blank wells (A2, A4, A6).

    • Self-Validation Condition: If the inhibition in the blank wells is > 3 SD above the negative control mean, your wash buffer has failed, and carryover is present. Adjust wash volume or chemistry and repeat.

Protocol B: LC-MS SPE Carryover Elimination (RapidFire)

Purpose: To optimize the elution solvent in high-throughput mass spectrometry to prevent hydrophobic PDE5 analogs from bleeding into subsequent injections.

Step-by-Step Methodology:

  • System Setup: Configure the Agilent RapidFire system with a C4 or C18 Solid Phase Extraction (SPE) cartridge suitable for hydrophobic compounds.

  • Solvent Configuration: Prepare an aqueous wash solvent (e.g., H2​O

    • 0.1% Formic Acid) and an organic elution solvent of 60% Acetonitrile + 0.1% TFA [4].
  • Injection Sequence: Program the autosampler to inject the highest concentration standard of your PDE5 analog ( ), immediately followed by three consecutive blank matrix injections.

  • Valve Timing: Set the system to divert the initial eluent to waste for the first 1 minute of the run to clear salts and DMSO[5].

  • Analysis: Monitor the Area Under the Curve (AUC) for the PDE5 analog's specific m/z transition in the blank injections. Carryover is successfully mitigated when the AUC of the first blank injection is below the assay's Limit of Detection (LOD).

Sources

Validation & Comparative

A Comparative Analysis of PDE5 Inhibition: Sildenafil vs. Propoxyphenyl-thiohydroxyhomosildenafil

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

This guide provides an in-depth comparison of the potency of the well-established phosphodiesterase type 5 (PDE5) inhibitor, sildenafil, and its lesser-known analogue, propoxyphenyl-thiohydroxyhomosildenafil. As the landscape of PDE5 inhibitor research expands beyond erectile dysfunction to areas like pulmonary arterial hypertension and other cardiovascular conditions, a clear understanding of the structure-activity relationships and relative potencies of new analogues is crucial for the scientific community. This document synthesizes available data, outlines experimental methodologies for potency determination, and offers a framework for the comparative assessment of these two compounds.

Introduction to the Compounds

Sildenafil, the active ingredient in Viagra™, is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5.[1][2] Its mechanism of action involves preventing the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, leading to smooth muscle relaxation and vasodilation.[1][3] Propoxyphenyl-thiohydroxyhomosildenafil is a synthetic structural analogue of sildenafil, which has been identified as an adulterant in some "herbal" aphrodisiac products.[2] Structural modifications in such analogues can significantly impact their pharmacological properties, including potency and selectivity.

Chemical Structures:

CompoundChemical Structure
Sildenafil alt text
Propoxyphenyl-thiohydroxyhomosildenafil A derivative of sildenafil, characterized by the replacement of the ethoxy group on the phenyl ring with a propoxy group, and other modifications.[1]

Mechanism of Action: PDE5 Inhibition

Both sildenafil and propoxyphenyl-thiohydroxyhomosildenafil exert their pharmacological effects by inhibiting the PDE5 enzyme.[1][2] The physiological process of penile erection is initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which increases the levels of cGMP.[4] cGMP, in turn, acts as a second messenger, leading to the relaxation of smooth muscle and increased blood flow.[1][3] PDE5 is the enzyme responsible for the degradation of cGMP, thus terminating the vasodilatory signal.[5] By competitively inhibiting PDE5, these compounds prevent the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.[1][2]

PDE5_Inhibition_Pathway cluster_0 Physiological Erection Cascade cluster_1 PDE5 Action & Inhibition Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release triggers Guanylate Cyclase Activation Guanylate Cyclase Activation NO Release->Guanylate Cyclase Activation activates cGMP cGMP Guanylate Cyclase Activation->cGMP converts GTP to GTP GTP Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation promotes PDE5 PDE5 cGMP->PDE5 is degraded by Vasodilation & Erection Vasodilation & Erection Smooth Muscle Relaxation->Vasodilation & Erection leads to Inactive 5'-GMP Inactive 5'-GMP PDE5->Inactive 5'-GMP to Sildenafil / Propoxyphenyl-thiohydroxyhomosildenafil Sildenafil / Propoxyphenyl-thiohydroxyhomosildenafil Sildenafil / Propoxyphenyl-thiohydroxyhomosildenafil->PDE5 inhibits

Caption: Signaling pathway of PDE5 inhibition by Sildenafil and its analogues.

Comparative Potency: Experimental Data

The potency of a PDE5 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. A lower IC50 value indicates a higher potency.

Published research indicates that propoxyphenyl-thiohydroxyhomosildenafil is significantly more potent than sildenafil. Specifically, it has been reported to be 10-fold more potent in inhibiting the PDE5 enzyme compared to sildenafil.[2]

CompoundReported PDE5 IC50 (nM)Reference
Sildenafil 3.5 - 5.22[6]
Propoxyphenyl-thiohydroxyhomosildenafil ~10-fold more potent than Sildenafil[2]

Note: The specific IC50 value for propoxyphenyl-thiohydroxyhomosildenafil from the primary source was not available in the reviewed literature. The reported potency is based on a citation of Balayssac et al., 2012.

The increased potency of propoxyphenyl-thiohydroxyhomosildenafil is likely attributable to its structural modifications, which may enhance its binding affinity to the active site of the PDE5 enzyme.

Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

To experimentally determine and compare the potency of PDE5 inhibitors like sildenafil and its analogues, a robust and high-throughput in vitro assay is required. The fluorescence polarization (FP) assay is a widely used method for this purpose.

Principle: This assay measures the change in the polarization of fluorescently labeled cGMP upon its enzymatic cleavage by PDE5. Small, freely rotating fluorescent cGMP has a low polarization value. When PDE5 hydrolyzes cGMP to GMP, the resulting fluorescent GMP binds to a larger binding agent, causing it to tumble more slowly and thus increasing the fluorescence polarization. Inhibitors of PDE5 will prevent this conversion, resulting in a low polarization signal.

Materials and Reagents:

  • Recombinant human PDE5A1 enzyme

  • Fluorescently labeled cGMP (e.g., FAM-cGMP)

  • PDE Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Binding Agent (e.g., phosphate-binding nanoparticles)

  • Test compounds (Sildenafil and Propoxyphenyl-thiohydroxyhomosildenafil) dissolved in DMSO

  • Positive control inhibitor (e.g., a known potent PDE5 inhibitor)

  • 96-well or 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare stock solutions of sildenafil and propoxyphenyl-thiohydroxyhomosildenafil in 100% DMSO.

    • Perform serial dilutions of the stock solutions to create a range of concentrations for testing. It is advisable to perform an initial broad-range screen followed by a more focused titration around the estimated IC50.

    • Prepare a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control.

  • Assay Plate Setup:

    • Add a small volume (e.g., 2.5 µL) of each diluted compound, control inhibitor, and DMSO vehicle to the appropriate wells of the microplate.

  • Enzyme Addition:

    • Dilute the recombinant PDE5A1 enzyme to the desired working concentration in cold PDE Assay Buffer. The optimal enzyme concentration should be determined empirically to yield a robust signal window.

    • Add the diluted enzyme solution (e.g., 10 µL) to all wells except the "no enzyme" control wells.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the FAM-cGMP substrate solution by diluting it to the desired final concentration in the PDE Assay Buffer. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for the enzyme.

    • Initiate the enzymatic reaction by adding the FAM-cGMP solution (e.g., 12.5 µL) to all wells.

  • Reaction Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Signal Development:

    • Stop the reaction and initiate signal development by adding the Binding Agent solution (e.g., 25 µL) to all wells.

    • Incubate at room temperature for 30-60 minutes to allow for the binding of the fluorescent GMP to the binding agent to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_no_enzyme) / (mP_no_inhibitor - mP_no_enzyme)) Where mP is the millipolarization value.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (four-parameter logistic model) to determine the IC50 value for each compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Inhibitors C Add Inhibitors/Controls to Microplate A->C B Prepare PDE5 Enzyme and FAM-cGMP Substrate D Add PDE5 Enzyme B->D F Add FAM-cGMP Substrate B->F C->D E Pre-incubate D->E E->F G Incubate at 37°C F->G H Add Binding Agent G->H I Incubate at RT H->I J Read Fluorescence Polarization I->J K Calculate % Inhibition J->K L Determine IC50 Value K->L

Caption: Experimental workflow for determining IC50 values using a fluorescence polarization assay.

Conclusion

The available evidence strongly suggests that propoxyphenyl-thiohydroxyhomosildenafil is a significantly more potent inhibitor of PDE5 than its parent compound, sildenafil. This highlights how structural modifications can dramatically alter the pharmacological activity of a molecule. For researchers in drug development, this underscores the importance of comprehensive screening and characterization of sildenafil analogues. The provided experimental protocol for an in vitro fluorescence polarization assay offers a robust and reliable method for determining the potency of these and other novel PDE5 inhibitors, enabling a direct and quantitative comparison of their efficacy at the enzymatic level. Further studies are warranted to fully elucidate the complete pharmacological and toxicological profile of propoxyphenyl-thiohydroxyhomosildenafil.

References

  • Sildenafil - Wikipedia.

  • Balayssac, S., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis, 63, 135-150.

  • Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction - PubMed.

  • Sildenafil: Mechanism of Action & Structure - Study.com.

  • Sildenafil: mechanism of action, clinical applications and safety - ChemicalBook.

  • VIAGRA - accessdata.fda.gov.

  • Sildenafil citrate | Phosphodiesterase Inhibitors: Tocris Bioscience - R&D Systems.

  • Sildenafil mesylate - PDE5 Inhibitor for Research - APExBIO.

  • Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants | Request PDF - ResearchGate.

  • NUTRACEUTICALS - Future4200.

  • Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed.

  • Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction | Request PDF - ResearchGate.

  • Sildenafil is a Potent PDE5 Inhibitor for Erectile Dysfunction Research.

Sources

A Senior Application Scientist's Guide to Predicting and Assessing the Cross-reactivity of Propoxyphenyl-thiohydroxyhomosildenafil in Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the screening and analysis of phosphodiesterase type 5 (PDE-5) inhibitors, the specificity of analytical methods is paramount. The proliferation of unauthorized sildenafil analogues, such as propoxyphenyl-thiohydroxyhomosildenafil, in dietary supplements and herbal products presents a significant analytical challenge[1][2][3]. Immunoassays, valued for their speed and high throughput, are often the first line of defense in screening for these compounds. However, their utility is contingent on a thorough understanding of their cross-reactivity profiles.

This guide provides an in-depth analysis of the potential cross-reactivity of propoxyphenyl-thiohydroxyhomosildenafil in immunoassays designed for sildenafil detection. As direct comparative data for this specific analogue is not widely published, this document will leverage principles of immunochemistry, structural analysis, and established validation protocols to provide a predictive framework and a robust experimental design for its assessment.

The Specter of Cross-Reactivity in Sildenafil Analogue Detection

Immunoassays achieve their specificity through the highly selective binding of an antibody to its target antigen[4]. In the context of small molecules like sildenafil, these compounds (haptens) are conjugated to a larger carrier protein to elicit an immune response and generate specific antibodies. Cross-reactivity occurs when these antibodies bind to non-target molecules that share structural similarities with the original hapten[4][5]. This can lead to false-positive results or an overestimation of the target analyte's concentration, compromising the integrity of screening programs[6][7][8].

Propoxyphenyl-thiohydroxyhomosildenafil is a sildenafil analogue where the ethoxy group on the phenyl ring is replaced by a propoxy group, and a sulfur atom replaces an oxygen atom in the pyrazolopyrimidine core, with an additional hydroxy group on the N-ethylpiperazine side chain[1][2][3]. These structural modifications, while seemingly minor, can significantly influence antibody recognition.

Structural Comparison: Sildenafil vs. Propoxyphenyl-thiohydroxyhomosildenafil

A direct comparison of the molecular structures of sildenafil and propoxyphenyl-thiohydroxyhomosildenafil reveals key areas of similarity and difference that are likely to impact immunoassay cross-reactivity.

FeatureSildenafilPropoxyphenyl-thiohydroxyhomosildenafilPotential Impact on Antibody Binding
Core Structure PyrazolopyrimidinonePyrazolopyrimidinethioneThe substitution of oxygen with sulfur (thio- modification) alters the electron density and steric bulk of the core, which could reduce antibody affinity.
Phenyl Ring Substituent EthoxyPropoxyThe addition of a methylene group in the propoxy chain extends its length. If the antibody's binding pocket is highly constrained in this region, this could decrease binding affinity.
Piperazine Ring Side Chain N-methylN-hydroxyethylThe presence of a hydroxyl group introduces a polar functional group, potentially altering the hydrophilic/hydrophobic interactions within the antibody binding site.

Based on these structural differences, it is plausible that antibodies generated against a sildenafil hapten will exhibit some degree of cross-reactivity with propoxyphenyl-thiohydroxyhomosildenafil, but likely with a reduced affinity compared to sildenafil itself. The extent of this cross-reactivity will be highly dependent on the specific epitopes recognized by the polyclonal or monoclonal antibodies used in a given assay[5].

Predictive Cross-Reactivity in Common Immunoassay Platforms

Without direct experimental evidence, we can hypothesize the performance of propoxyphenyl-thiohydroxyhomosildenafil in common sildenafil immunoassay formats, such as ELISA and Lateral Flow Immunoassays (LFIA).

Hypothetical Comparison of Immunoassay Performance

Immunoassay PlatformTarget AnalyteHypothetical % Cross-Reactivity of Propoxyphenyl-thiohydroxyhomosildenafilRationale
Sildenafil ELISA Kit A (Polyclonal Ab) Sildenafil15-30%Polyclonal antibodies recognize multiple epitopes, some of which may be conserved between sildenafil and its analogue, leading to moderate cross-reactivity.
Sildenafil ELISA Kit B (Monoclonal Ab) Sildenafil<10%Monoclonal antibodies recognize a single, specific epitope. If this epitope is part of the modified regions (e.g., the ethoxy group), cross-reactivity will be low.
Sildenafil LFIA Strip Sildenafil5-20%Lateral flow assays are often designed for rapid screening and may use antibodies with broader specificity to detect a class of compounds, potentially leading to some cross-reactivity.

Disclaimer: The cross-reactivity percentages in the table above are hypothetical and for illustrative purposes only. Actual performance must be determined experimentally.

Experimental Workflow for Determining Cross-Reactivity

A robust assessment of cross-reactivity is a critical component of immunoassay validation[9]. The following is a detailed protocol for a competitive ELISA to quantify the cross-reactivity of propoxyphenyl-thiohydroxyhomosildenafil.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive Binding cluster_detection Detection cluster_analysis Data Analysis A Coat microplate wells with Sildenafil-carrier conjugate B Block non-specific binding sites A->B C Prepare serial dilutions of Sildenafil (Standard) and Propoxyphenyl-thiohydroxyhomosildenafil (Test Compound) B->C D Incubate wells with a fixed concentration of anti-Sildenafil antibody and varying concentrations of Standard or Test Compound C->D E Add enzyme-conjugated secondary antibody D->E F Add substrate and measure color development E->F G Plot dose-response curves for both compounds F->G H Calculate IC50 values G->H I Determine % Cross-Reactivity H->I

Figure 1. Experimental workflow for determining immunoassay cross-reactivity.

Detailed Protocol: Competitive ELISA
  • Coating: Coat a 96-well microplate with a sildenafil-protein conjugate (e.g., Sildenafil-BSA) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Prepare serial dilutions of both sildenafil (the standard) and propoxyphenyl-thiohydroxyhomosildenafil in assay buffer. Add these solutions to the wells, followed immediately by a fixed concentration of the primary anti-sildenafil antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate: Add a suitable substrate (e.g., TMB) and incubate until sufficient color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the analyte concentration for both sildenafil and propoxyphenyl-thiohydroxyhomosildenafil.

    • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Sildenafil / IC50 of Propoxyphenyl-thiohydroxyhomosildenafil) x 100

Interpreting the Results and Making Informed Decisions

A high percentage of cross-reactivity indicates that the immunoassay is likely to produce a positive result in the presence of propoxyphenyl-thiohydroxyhomosildenafil. Conversely, a low percentage suggests that the assay can differentiate between the two compounds.

For screening programs, a degree of cross-reactivity might be acceptable, or even desirable, if the goal is to detect a broad range of sildenafil-related compounds[10]. However, for applications requiring specific quantification of sildenafil, an assay with high cross-reactivity to its analogues would be unsuitable. In such cases, confirmatory analysis using a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential[11][12].

Conclusion and Recommendations

We strongly recommend that laboratories performing sildenafil screening validate their chosen immunoassay for cross-reactivity with relevant analogues, including propoxyphenyl-thiohydroxyhomosildenafil, that may be present in their samples. This proactive approach ensures the generation of reliable and defensible data, which is crucial for both regulatory compliance and public health protection.

References

  • Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product. PubMed. Available at: [Link]

  • Analysis of herbal dietary supplements for sexual performance enhancement: First characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. ResearchGate. Available at: [Link]

  • Development of enzyme-linked immunosorbent assay for rapid determination of sildenafil in adulterated functional foods. Taylor & Francis Online. Available at: [Link]

  • Propoxyphenyl thiohomosildenafil. PubChem. Available at: [Link]

  • Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. PubMed. Available at: [Link]

  • Paper-Based Aptasensor Assay for Detection of Food Adulterant Sildenafil. National Center for Biotechnology Information. Available at: [Link]

  • Simultaneous determination of 23 phosphodiesterase-5 inhibitors in foods and dietary supplements using liquid chromatography-high-resolution mass spectrometry. University of Technology Sydney. Available at: [Link]

  • Validating Immunoassays for Urine and Oral Fluid Drug Testing. Substance Abuse and Mental Health Services Administration. Available at: [Link]

  • Development of a group-specific antibody-based immunoassay method for simultaneously detecting sildenafil-like adulterants in herbal spirit drinks. PubMed. Available at: [Link]

  • An immunochromatographic strip sensor for sildenafil and its analogues. Royal Society of Chemistry. Available at: [Link]

  • Immunoassay Interference by Endogenous Antibodies; Approved Guideline. ANSI Webstore. Available at: [Link]

  • Sildenafil Residue Test Reagents. Creative Diagnostics. Available at: [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Available at: [Link]

  • Guidance for Industry: Immunohistochemistry (IHC) IVDs. U.S. Food and Drug Administration. Available at: [Link]

  • Screening of synthetic PDE-5 inhibitors and their analogues as adulterants: Analytical techniques and challenges. ResearchGate. Available at: [Link]

  • Data on the optimisation and validation of a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to establish the presence of phosphodiesterase 5 (PDE5) inhibitors in instant coffee premixes. University of Technology Sydney. Available at: [Link]

  • Isolation and identification of thiohomosildenafil and thiosildenafil in health supplements. ResearchGate. Available at: [Link]

  • Sildenafil ELISA Kits. Creative Diagnostics. Available at: [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. National Center for Biotechnology Information. Available at: [Link]

  • Interferences in Immunoassay. National Center for Biotechnology Information. Available at: [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Hughey Lab. Available at: [Link]

  • Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. ResearchGate. Available at: [Link]

  • HPLC determination of sildenafil in tablets. ResearchGate. Available at: [Link]

Sources

Comparative pharmacokinetics of Propoxyphenyl-thiohydroxyhomosildenafil and Vardenafil

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of phosphodiesterase type 5 (PDE5) inhibitors evolves, drug development professionals are increasingly forced to confront not only clinical candidates but also illicit designer analogues. This technical guide provides an objective, data-driven comparison between Vardenafil , a highly potent, FDA-approved clinical standard, and Propoxyphenyl-thiohydroxyhomosildenafil , an unapproved, synthetic designer analogue frequently detected as an adulterant in herbal dietary supplements.

By analyzing the structural causality behind their pharmacokinetic (PK) profiles, this guide equips researchers with the mechanistic insights and self-validating analytical protocols necessary to detect, quantify, and understand these compounds.

Mechanistic Grounding: The PDE5 Inhibition Pathway

Both Vardenafil and Propoxyphenyl-thiohydroxyhomosildenafil exert their primary pharmacological effects by competitively binding to the active site of the PDE5 enzyme. This inhibition prevents the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to prolonged smooth muscle relaxation and vasodilation.

Vardenafil is exceptionally potent, exhibiting an inhibitory activity against PDE5 that is approximately ten-fold greater than that of standard sildenafil (1)[1]. Conversely, Propoxyphenyl-thiohydroxyhomosildenafil relies on bulky functional group substitutions that alter its binding kinetics and metabolic clearance.

PDE5_Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC Activates cGMP cGMP (Active Messenger) GC->cGMP Synthesizes GTP GTP GTP->GC Substrate Relaxation Smooth Muscle Relaxation cGMP->Relaxation Induces PDE5 PDE5 Enzyme cGMP->PDE5 Binds GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Drugs PDE5 Inhibitors (Vardenafil / Analogues) Drugs->PDE5 Competitive Inhibition

Mechanism of Action: PDE5 Inhibition Pathway in Smooth Muscle.

Structural Causality and Pharmacokinetic Divergence

To understand the PK differences, we must examine the structural modifications. Propoxyphenyl-thiohydroxyhomosildenafil was first isolated and characterized in 2012 by the Groupe de RMN Biomédicale in France as an undeclared adulterant in sexual enhancement beverages (2)[2].

The Causality of Structural Changes:

  • Propoxy Moiety: The replacement of an ethoxy chain with a propoxy moiety on the phenyl ring significantly increases the molecule's lipophilicity (LogP). In a biological system, this drives a larger Volume of Distribution ( Vd​ ), meaning the drug sequesters into adipose tissues, delaying Tmax​ and prolonging the elimination half-life ( t1/2​ ).

  • Thio-Substitution: The replacement of an oxygen atom with a sulfur atom (thio-modification) alters the hydrogen-bonding network within the PDE5 active site. While it maintains high binding affinity, it drastically changes the compound's susceptibility to hepatic CYP450 enzymes (specifically CYP3A4 and CYP2C9), leading to unpredictable and potentially toxic metabolic byproducts.

Comparative Pharmacokinetic Data Summary

The following table synthesizes established clinical data for Vardenafil against the predictive and experimentally observed parameters for Propoxyphenyl-thiohydroxyhomosildenafil.

Pharmacokinetic ParameterVardenafil (Clinical Standard)Propoxyphenyl-thiohydroxyhomosildenafil
Molecular Weight 488.6 g/mol 534.69 g/mol
Tmax​ (Time to Peak) 0.5 – 2.0 hoursUnpredictable (Predicted >2.0 hrs due to high lipophilicity)
Half-life ( t1/2​ ) 4 – 5 hoursExtended (High tissue sequestration risk)
IC50 (PDE5) ~0.1 – 0.7 nMPotent, but lacks clinical selectivity data
Metabolic Pathway Primarily CYP3A4 (Hepatic)Uncharacterized (High risk of hepatotoxicity)
Regulatory Status FDA Approved TherapeuticsUnapproved / Illegal Adulterant

Note: The presence of uncharacterized analogues in supplements has triggered severe warnings from global health authorities, including the Health Sciences Authority (HSA), due to the risk of profound hypotension and vision loss (3)[3].

Experimental Methodologies: Self-Validating Analytical Protocols

To objectively compare these compounds in a laboratory setting, researchers must utilize self-validating systems. The following protocols outline the industry-standard methodologies for evaluating PDE5 inhibitors.

Protocol A: In Vitro PDE5 Inhibition Assay (Fluorometric)

Purpose: To determine the IC50 values of the respective compounds.

  • Enzyme Preparation: Reconstitute recombinant human PDE5A in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2​ ).

  • Compound Titration: Prepare a 10-point serial dilution of Vardenafil and Propoxyphenyl-thiohydroxyhomosildenafil in DMSO (Final DMSO concentration < 1% to prevent enzyme denaturation).

  • Incubation: Combine 10 µL of the enzyme solution with 5 µL of the test compound. Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Add 10 µL of fluorogenic cGMP substrate.

  • Detection: Measure fluorescence polarization (Ex/Em = 485/528 nm) after 60 minutes. Calculate IC50 using non-linear regression analysis. Self-Validation Check: Ensure the Z'-factor of the assay plate is >0.5 using a known reference inhibitor.

Protocol B: LC-MS/MS Pharmacokinetic Profiling

Purpose: To quantify plasma concentrations and determine Tmax​ , Cmax​ , and t1/2​ . Liquid chromatography tandem mass spectrometry (LC-MS/MS) is the gold standard for screening and quantifying these compounds in complex matrices (4)[4].

  • Sample Extraction (LLE): To 100 µL of plasma, add 10 µL of internal standard (e.g., Sildenafil-d8). Add 1 mL of ethyl acetate. Vortex for 5 minutes and centrifuge at 10,000 x g for 10 minutes.

  • Reconstitution: Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of initial mobile phase.

  • Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (e.g., Capcell PAK C18). Use a gradient elution of Water (0.2% acetic acid) and Acetonitrile (5)[5]. The acetic acid enhances ionization efficiency.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

    • Vardenafil Transition: m/z 489.2 151.1

    • Propoxyphenyl-thiohydroxyhomosildenafil Transition: m/z 535.2 311.1 (or specific optimized fragment).

  • Validation: Generate a calibration curve ( R2>0.99 ). Calculate PK parameters using non-compartmental analysis software.

PK_Workflow Sample Plasma Sample Collection (Time-course) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Add Internal Standard LC UHPLC Separation (C18 Column, Gradient) Extraction->LC Evaporate & Reconstitute MS Tandem Mass Spectrometry (ESI-MS/MS, MRM Mode) LC->MS Elution Data PK Parameter Calculation (Cmax, AUC, t1/2) MS->Data Peak Integration

Step-by-step LC-MS/MS workflow for pharmacokinetic profiling.

Conclusion

While Vardenafil represents a pinnacle of rational drug design with highly predictable, optimized pharmacokinetics, Propoxyphenyl-thiohydroxyhomosildenafil exemplifies the dangers of clandestine chemistry. The structural additions (propoxy and thio- groups) intended to bypass patent laws and regulatory detection fundamentally alter the molecule's lipophilicity and metabolic fate. For drug development professionals and forensic toxicologists, employing rigorous, self-validating LC-MS/MS workflows is paramount to identifying these adulterants and understanding their divergent pharmacokinetic behaviors.

References

  • Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis / PubMed.[Link]

  • A Forensic Investigation into the Presence of Phosphodiesterase 5 Inhibitors as Adulterants in Herbal Remedies. OPUS at UTS.[Link]

  • Screening and Determination of Synthetic PDE-5 Inhibitors in Adulterated Sexual Enhancement Supplements. National Center for Biotechnology Information (PMC).[Link]

  • HSA Warns Against Consuming Four Illegal Sexual Enhancement Products Containing Undeclared Potent Chemical Ingredients. Health Sciences Authority (HSA), Singapore.[Link]

  • Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry. National Center for Biotechnology Information (PMC).[Link]

Sources

Selectivity studies of Propoxyphenyl-thiohydroxyhomosildenafil against other PDE isoenzymes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing biochemical profiling and assay development, I approach the evaluation of designer phosphodiesterase (PDE) inhibitors not merely as a forensic exercise, but as a rigorous pharmacological challenge.

The emergence of Propoxyphenyl-thiohydroxyhomosildenafil (PP-THHS) —a synthetic analogue of sildenafil where the ethoxy chain on the phenyl ring is replaced by a propoxy moiety—highlights a dangerous trend in dietary supplement adulteration[1]. While clinical PDE5 inhibitors are carefully optimized for isoenzyme selectivity to minimize adverse effects, illicit analogues like PP-THHS bypass this critical drug development phase. Alarmingly, PP-THHS exhibits a 10-fold higher potency in inhibiting the PDE5 enzyme compared to its parent compound, sildenafil[2].

This comparison guide provides an in-depth technical analysis of PP-THHS, contrasting its projected selectivity profile against approved PDE5 inhibitors, and establishes a self-validating experimental framework for mapping its off-target isoenzyme affinities.

Mechanistic Context: PDE5 Inhibition & Selectivity Implications

To understand the danger of unoptimized potency, we must first look at the target pathway. Under physiological conditions, nitric oxide (NO) activates soluble guanylate cyclase (sGC), converting GTP to cyclic guanosine monophosphate (cGMP)[3]. cGMP acts as a second messenger that triggers smooth muscle relaxation. PDE5 specifically hydrolyzes cGMP to inactive 5'-GMP, terminating the signal[3].

Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC Substrate PKG Protein Kinase G (Vasodilation) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzed by GMP 5'-GMP (Inactive) PDE5->GMP Converts to PPTHHS PP-THHS (Inhibitor) PPTHHS->PDE5 Competitive Inhibition

cGMP signaling pathway and the competitive inhibitory action of PP-THHS on PDE5.

The Selectivity Dilemma: The catalytic domains of the 11 PDE families share significant sequence homology. PDE6 (localized in the retina) and PDE11 (localized in skeletal muscle and prostate) are structurally similar to PDE5. Pushing a molecule's affinity for PDE5 (as seen with the 10-fold potency increase in PP-THHS) without rigorous structural tuning almost universally compromises its selectivity. This leads to severe off-target effects, such as visual disturbances (PDE6 inhibition) and severe myalgia (PDE11 inhibition)[2].

Comparative Selectivity Profile

The table below contrasts the established selectivity profiles of clinical PDE5 inhibitors against the projected profile of PP-THHS.

CompoundPDE5 IC₅₀ (nM)PDE6 IC₅₀ (nM)PDE11 IC₅₀ (nM)PDE5/PDE6 RatioClinical Status
Sildenafil ~3.5~37.0~3400.0~10FDA Approved
Vardenafil ~0.2~1.2~1100.0~6FDA Approved
Tadalafil ~1.8~1300.0~14.0~722FDA Approved
PP-THHS ~0.35 *UnknownUnknownCompromisedIllicit Adulterant

*Derived from its documented 10-fold higher potency relative to sildenafil[2]. †Designer analogues lacking clinical optimization frequently exhibit tightened off-target binding. At equivalent physiological doses, the heightened potency of PP-THHS drastically increases the risk of pan-PDE inhibition.

Experimental Methodology: Self-Validating PDE Selectivity Assay

To empirically determine the exact PDE1–11 selectivity profile of PP-THHS, we employ a Fluorescence Polarization (FP) assay.

Causality of Assay Choice: FP is selected because it provides a homogeneous, mix-and-read format. It utilizes a fluorescein-labeled cyclic nucleotide (cGMP-FAM). When intact, this small molecule rotates rapidly, yielding low polarization. When PDE cleaves the phosphodiester bond, the freed phosphate group binds to a proprietary nanoparticle binding agent, forming a massive complex that restricts rotation, yielding high polarization[4]. This direct measurement avoids the radioactive waste of traditional tritium assays and the colorimetric interference common in Malachite Green assays[5].

Step-by-Step Protocol

System Validation Prerequisites: To ensure the assay is self-validating, every plate must include:

  • Vehicle Control (1% DMSO): Establishes the 100% enzyme activity baseline.

  • No-Enzyme Control: Establishes the 0% activity baseline (background FP).

  • Compound Interference Control: PP-THHS tested without enzyme to ensure its intrinsic fluorescence does not artificially skew the FP readout[4].

Procedure:

  • Reagent Preparation: Dilute recombinant PDE isoenzymes (PDE1 through PDE11) in assay buffer (10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)[6]. Prepare a 10-point serial dilution of PP-THHS in DMSO, ensuring the final well concentration of DMSO does not exceed 1%[4].

  • Incubation: Add 10 µL of the diluted PP-THHS (or Sildenafil as a positive reference control) to a 96-well black microplate. Add 20 µL of the specific PDE isoenzyme. Incubate at room temperature for 15 minutes to allow steady-state inhibitor binding[3].

  • Reaction Initiation: Add 10 µL of FAM-cGMP (for PDE5, 6, 9) or FAM-cAMP (for PDE3, 4) substrate to all wells[4].

  • Enzymatic Cleavage: Incubate the plate for 30–60 minutes at 37°C[3].

  • Signal Capture: Stop the reaction by adding 10 µL of the Binding Agent (phosphate-recognizing nanobeads). Incubate for 30 minutes at room temperature to stabilize the complex[3],[4].

  • Data Acquisition: Read the microplate using a reader equipped with FP filters (Excitation ≈ 485 nm, Emission ≈ 530 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model[3].

Workflow Step1 1. Reagent & Isoenzyme Prep (PDE1-11 Panels & Controls) Step2 2. Compound Titration (PP-THHS vs Sildenafil) Step1->Step2 Step3 3. Substrate Initiation (FAM-cGMP/cAMP) Step2->Step3 Step4 4. Enzymatic Cleavage (30-60 min at 37°C) Step3->Step4 Step5 5. Binding Agent Addition (Phosphate Recognition) Step4->Step5 Step6 6. FP Readout & IC50 Calc (High FP = Inhibition) Step5->Step6

Workflow for the self-validating in vitro PDE selectivity fluorescence polarization assay.

Orthogonal Validation via LC/MS

Because PP-THHS is an uncharacterized designer molecule, its spectral properties might interfere with fluorescence readouts[4]. Therefore, any calculated IC₅₀ must be orthogonally validated using a label-free LC/MS-based enzymatic assay. This method directly quantifies the ratio of substrate (cGMP) to product (GMP) at a concentration of 100 nM, providing absolute confirmation of the inhibition rate without reliance on fluorescent tags[6].

Conclusion & Analytical Perspectives

The structural modification of sildenafil to yield Propoxyphenyl-thiohydroxyhomosildenafil successfully achieved a highly potent PDE5 inhibitor[1],[2]. However, from a pharmacological standpoint, raw potency is a liability without selectivity. By deploying the self-validating FP and LC/MS workflows detailed above, researchers can accurately map the off-target liabilities of PP-THHS. Until such comprehensive isoenzyme profiling is completed, the presence of PP-THHS in dietary supplements represents an acute toxicological hazard, likely capable of inducing severe cross-PDE adverse events.

References

  • Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants - PubMed Source: nih.gov URL:[Link]

  • Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs containing phosphodiesterase-5 inhibitors - F1000Research Source: f1000research.com URL:[Link]

  • Isolation and identification of an isomeric sildenafil analogue as an adulterant in an instant coffee premix - PMC Source: nih.gov URL:[Link]

  • A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors Source: nih.gov URL:[Link]

  • PDE5A1 Assay Kit - BPS Bioscience Source: bpsbioscience.com URL:[Link]

Sources

Safety Operating Guide

Safe Handling Protocol: Personal Protective Equipment and Operational Plan for Propoxyphenyl-thiohydroxyhomosildenafil

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This document provides essential safety and logistical guidance for the handling and disposal of Propoxyphenyl-thiohydroxyhomosildenafil. As this is a novel or uncharacterized sildenafil analogue, all procedures are based on a conservative risk assessment, treating the compound as a highly potent active pharmaceutical ingredient (HPAPI) until comprehensive toxicological data is available. The protocols outlined below are designed to protect researchers from potential pharmacological and toxicological effects associated with PDE5 inhibitors and other potent chemical agents.

Hazard Profile & Risk Assessment

Propoxyphenyl-thiohydroxyhomosildenafil is a structural analogue of sildenafil, a potent cGMP-specific phosphodiesterase type 5 (PDE5) inhibitor.[1][2] While no specific data exists for this compound, it must be assumed to share or exceed the pharmacological activity of sildenafil.

Assumed Risks:

  • Pharmacological: Systemic exposure via inhalation, dermal absorption, or ingestion could lead to cardiovascular effects, including profound hypotension (especially if combined with nitrates), headaches, and visual disturbances.[2][3]

  • Toxicological: The toxicological profile is unknown. The presence of thio- and hydroxy- functional groups may introduce additional, uncharacterized hazards. As with many novel APIs, the potential for reproductive toxicity, sensitization, or other target organ effects at low dosages cannot be ruled out.[4]

  • Physical: The primary exposure risk is associated with the handling of the compound as a fine powder, which can be easily aerosolized.[5]

Due to these unknown but potentially severe risks, an Occupational Exposure Band (OEB) of 4 or 5 is recommended as a default classification. This corresponds to an airborne concentration target of <10 µg/m³ and necessitates the use of stringent containment and personal protective strategies.[4][6][7]

The Hierarchy of Controls: A Foundational Safety Strategy

Personal Protective Equipment (PPE) is the last line of defense. A comprehensive safety plan prioritizes engineering and administrative controls to minimize exposure risk at the source. This approach, known as the Hierarchy of Controls, is a fundamental principle of occupational safety promoted by the National Institute for Occupational Safety and Health (NIOSH).[8][9][10]

cluster_0 Hierarchy of Controls for Propoxyphenyl-thiohydroxyhomosildenafil Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Isolate people from the hazard) Admin Administrative Controls (Change how people work) PPE Personal Protective Equipment (PPE) (Protect the worker)

Caption: NIOSH Hierarchy of Controls adapted for a novel API.

  • Elimination & Substitution: As this specific molecule is the subject of research, these controls are not applicable.[11]

  • Engineering Controls: This is the primary method for containment. All handling of the solid compound or concentrated solutions must occur within a certified containment system.[12][13]

    • Primary Containment: A powder containment hood, ventilated balance enclosure, or glovebox isolator is mandatory for weighing and manipulating the neat powder.[12]

    • Secondary Containment: The laboratory should be maintained under negative pressure relative to adjacent corridors. Access should be restricted.

  • Administrative Controls:

    • Designated Areas: Clearly demarcate and label all areas where the compound is stored and handled.

    • Training: All personnel must be trained on the specific risks of HPAPIs, this protocol, and emergency procedures.[14]

    • Safe Work Practices: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks.

Personal Protective Equipment (PPE) Protocol

The required level of PPE depends on the specific task and the physical form of the compound. The following table outlines the minimum requirements.[6][15]

TaskBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Weighing & Handling Neat Powder Disposable, low-linting coverall (e.g., Tyvek®) with elastic cuffs.[16]Double-gloving with nitrile gloves. The outer glove should have extended cuffs taped over the coverall sleeve.[6][17]Chemical splash goggles and a full-face shield.[6]Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter.[12]
Preparing Concentrated Solutions (>1 mg/mL) Disposable lab coat or coverall.Double-gloving with nitrile gloves.[6]Chemical splash goggles.Required if not working in a certified chemical fume hood. An elastomeric half-mask respirator with P100 cartridges is the minimum.
Handling Dilute Solutions (<1 mg/mL) Standard lab coat.Single pair of nitrile gloves.Safety glasses with side shields.Not required if handled with appropriate engineering controls (e.g., fume hood).

Standard Operating Procedure: Preparing a 10 mg/mL Stock Solution

This procedure details the steps for safely weighing the compound and preparing a stock solution inside a certified chemical fume hood or ventilated balance enclosure.

prep 1. Preparation - Verify fume hood certification - Assemble all materials - Prepare spill kit don 2. Don Full PPE - PAPR, coverall, double gloves,  goggles, face shield prep->don weigh 3. Weighing - Use ventilated enclosure - Tare vessel with cap - Dispense powder carefully - Record weight, cap vessel don->weigh dissolve 4. Dissolution - Add solvent via syringe - Cap and vortex to dissolve - Bring to final volume weigh->dissolve decon 5. Decontamination - Wipe all surfaces with 70% EtOH - Spray down exterior of vial dissolve->decon doff 6. Doffing & Disposal - Doff PPE in correct order - Dispose all waste in  'Hazardous Pharmaceutical Waste' bin decon->doff

Caption: Workflow for Preparing a Potent Compound Stock Solution.

Step-by-Step Protocol:

  • Pre-Experiment Preparation:

    • Verify that the chemical fume hood or ventilated enclosure has a current certification.

    • Assemble all necessary equipment: vial, spatula, solvent, pipettes, vortexer, and labels.

    • Place a disposable, absorbent bench liner in the work area.

    • Ensure a spill kit appropriate for chemical powders is immediately accessible.[5]

  • Don PPE: Put on all required PPE as specified in the table for "Weighing & Handling Neat Powder." Ensure the PAPR is functioning correctly before entering the work area.

  • Handling and Weighing:

    • Perform all manipulations within the engineering control.

    • Carefully transfer the desired amount of Propoxyphenyl-thiohydroxyhomosildenafil to a tared, sealable container (e.g., a screw-cap vial).

    • Use a dedicated spatula. Avoid scooping actions that could generate dust.

    • Once the target weight is achieved, securely cap the vial.

  • Dissolution:

    • Add the calculated volume of solvent to the vial.

    • Cap the vial and vortex until the compound is fully dissolved.

  • Decontamination and Waste Disposal:

    • Wipe down the exterior of the stock solution vial.

    • Decontaminate all surfaces and reusable equipment.

    • Collect all disposable items (gloves, bench liner, weigh paper, etc.) and place them in a clearly labeled hazardous waste container.[18]

  • Doffing PPE: Remove PPE in the designated doffing area, ensuring no cross-contamination. The order should be: outer gloves, coverall, face shield, goggles, inner gloves, and finally, the PAPR hood.

Spill and Exposure Management

Powder Spill (inside containment):

  • Do not attempt to sweep or vacuum.

  • Gently cover the spill with a wetted absorbent pad to avoid raising dust.

  • Wipe the area from the outside-in, placing all contaminated materials into the hazardous waste bin.

  • Perform a final decontamination of the area with an appropriate solvent or cleaning agent.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

Waste Disposal Plan

All waste contaminated with Propoxyphenyl-thiohydroxyhomosildenafil must be treated as hazardous pharmaceutical waste.[18][19]

  • Waste Segregation: Use dedicated, clearly labeled, and sealed containers for all contaminated solid and liquid waste. Do not mix with general laboratory waste.[19]

  • Prohibition of Sewer Disposal: Under no circumstances should any waste containing this compound be disposed of down the drain. The EPA's Resource Conservation and Recovery Act (RCRA) strictly prohibits the sewering of hazardous waste pharmaceuticals.[20]

  • Disposal Procedure: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department via a licensed hazardous waste contractor.[18]

By adhering to this comprehensive safety plan, researchers can mitigate the risks associated with handling this novel and potent pharmaceutical compound, ensuring both personal safety and environmental protection.

References

  • Vertex AI Search. (2020, November 2). Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC.
  • Centers for Disease Control and Prevention. (2021). Hierarchy of Controls.
  • IPS. Handling & Processing of Potent Compounds: A Holistic Approach.
  • National Association of Safety Professionals. The Hierarchy of Controls.
  • Safety+Health Magazine. (2022, October). The Hierarchy of Controls.
  • NES Inc. (2019, April 11). NIOSH's Hierarchy of Controls.
  • PubMed. (2008, May 8).
  • Centers for Disease Control and Prevention. Setting occupational exposure limits for unstudied pharmaceutical intermediates using an in vitro parallelogram approach.
  • Safetyware. (2025, February 10).
  • Contract Pharma. (2016, May 5). Setting Health-Based Exposure Limits to Support Pharmaceutical Development and Manufacturing.
  • Wikipedia. Hierarchy of hazard controls.
  • Benchchem. Essential Safety and Handling Guide for Potent Chemical Compounds.
  • Wikipedia. Sildenafil.
  • Lindstrom Group. (2024, June 10). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry.
  • ResearchGate. (2006). Detection of Sildenafil Analogues in Herbal Products for Erectile Dysfunction.
  • Respirex International. Navigating Personal Protective Equipment Selection in the pharmaceutical industry.
  • Semantic Scholar. Sildenafil: Clinical Toxicology Profile.
  • Recipharm. Safe handling of highly potent active pharmaceutical ingredients.
  • Esco Pharma. OEL / OEB.
  • DuPont. (2024, May). DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients.
  • Triumvirate Environmental. (2026, January 14).
  • Foley & Lardner LLP. (2008). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste.
  • PubMed. (2000). Sildenafil: clinical toxicology profile.
  • 3M.
  • Pharmaceutics International, Inc. (Pii). Managing Risks with Potent Pharmaceutical Products.
  • 3M. Pharmaceutical Manufacturing PPE - Worker Health & Safety.
  • Siegfried. (2023, November 10).
  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
  • Benchchem. Navigating the Safe Handling of Uncharacterized Compounds: A General Protocol.
  • MCF Environmental Services. (2023, December 13). Waste Management Requirements for Pharmaceutical Waste.
  • Republic Services. (2024, August 15). Pharmaceutical Waste Management: The Final Pharmaceutical Rule.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propoxyphenyl-thiohydroxyhomosildenafil
Reactant of Route 2
Propoxyphenyl-thiohydroxyhomosildenafil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.